1-butyl-1H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98069-92-2 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-butyltetrazole |
InChI |
InChI=1S/C5H10N4/c1-2-3-4-9-5-6-7-8-9/h5H,2-4H2,1H3 |
InChI Key |
KSUSTLKKFLDJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NN=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-tetrazole from Sodium Azide and Butyl Halide Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-butyl-1H-tetrazole, a valuable building block in pharmaceutical and materials science. The synthesis originates from precursors including sodium azide and a butyl halide, either through direct alkylation of the tetrazole ring or via a one-pot reaction with butylamine. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams to elucidate the reaction pathways and experimental workflows.
Introduction
This compound is a five-membered heterocyclic compound containing four nitrogen atoms. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Consequently, efficient and scalable synthetic methods for 1-substituted tetrazoles are of significant interest to the scientific community. This guide explores two principal synthetic strategies for obtaining this compound, each with distinct advantages and considerations.
Synthetic Pathways
Two primary, experimentally validated methods for the synthesis of this compound from sodium azide and a butyl source (derived from a butyl halide) are presented:
-
Alkylation of a Pre-formed Tetrazole Ring: This method involves the direct N-alkylation of a tetrazole salt with a butyl halide.
-
One-Pot Synthesis from Butylamine: This approach utilizes butylamine (readily accessible from a butyl halide), sodium azide, and an orthoformate in a multicomponent reaction.
Pathway 1: Alkylation of Tetrazole with a Butyl Halide
This synthetic route proceeds via the nucleophilic substitution of a halide on an sp³-hybridized carbon by the tetrazolate anion. The reaction typically yields a mixture of N1 and N2-alkylated isomers, the ratio of which can be influenced by the reaction conditions.
Reaction Scheme:
Caption: Alkylation of 1H-tetrazole with 1-bromobutane.
Experimental Protocol: Microwave-Assisted Alkylation of Lithium Tetrazolate
A specific and efficient method for the synthesis of this compound involves the microwave-assisted alkylation of lithium tetrazolate with 1-bromobutane.[1]
Procedure:
-
Lithium tetrazolate is used as the starting material.
-
The reaction is performed in methanol as the solvent.
-
1-Bromobutane is used as the alkylating agent.
-
The reaction mixture is subjected to microwave irradiation to facilitate the reaction.
-
Following the reaction, a standard aqueous workup is performed to isolate the product.
-
The final product, this compound, is obtained as a colorless oil.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| Lithium tetrazolate | 1-Bromobutane | Methanol | Microwave | This compound | 64% | [1] |
Note on Regioselectivity: The alkylation of 1H-tetrazole can lead to the formation of both 1- and 2-substituted isomers. The use of methanol as a solvent has been shown to favor the formation of the N1-isomer, with a reported contamination of only 11% of the N2-isomer.[1]
Pathway 2: One-Pot Synthesis from Butylamine, Sodium Azide, and Triethyl Orthoformate
This method is a highly efficient, one-pot, three-component reaction that is widely used for the synthesis of 1-substituted tetrazoles.[2][3][4][5] Butylamine, which can be synthesized from a butyl halide, serves as the source of the butyl group.
Reaction Scheme:
Caption: One-pot synthesis of this compound.
General Experimental Protocol:
While a specific protocol for this compound is not detailed in the immediate search results, a general procedure can be adapted from the synthesis of other 1-substituted tetrazoles.[3][6]
Procedure:
-
A mixture of the primary amine (butylamine), sodium azide, and triethyl orthoformate is prepared.
-
A catalyst, such as ytterbium(III) triflate or a heterogeneous catalyst, may be added to improve the reaction rate and yield.[2]
-
The reaction is typically heated, often to around 120°C, and stirred for a specified time.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
An aqueous workup is performed, which involves diluting the mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved through recrystallization or column chromatography.
Quantitative Data (General for 1-Substituted Tetrazoles):
| Amine | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Primary Amine | Sodium Azide, Triethyl Orthoformate | Yb(OTf)₃ | - | - | - | Good | [2] |
| Primary Amine | Sodium Azide, Triethyl Orthoformate | Ag/Sodium Borosilicate | Solvent-free | 120 | 3 | Good to High | [3] |
Experimental Workflows
Workflow for Pathway 1: Alkylation
Caption: Experimental workflow for the alkylation route.
Workflow for Pathway 2: One-Pot Synthesis
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
This technical guide has detailed two robust and effective methods for the synthesis of this compound from sodium azide and butyl halide-derived precursors. The direct alkylation of a tetrazolate salt offers a straightforward approach, with microwave assistance providing a rapid and efficient protocol. The one-pot synthesis from butylamine is a highly convergent and atom-economical alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and scalability. The provided experimental protocols and workflows serve as a valuable resource for researchers and scientists engaged in the synthesis of tetrazole-containing compounds for various applications in drug discovery and materials science.
References
- 1. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 1-butyl-1H-tetrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its known physicochemical properties, details a common synthetic route, and explores a potential mechanism of action by examining a signaling pathway relevant to structurally related tetrazole derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄ | [1] |
| Molecular Weight | 126.161 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | CCCCn1cnnn1 | [1] |
| InChIKey | KSUSTLKKFLDJNC-UHFFFAOYSA-N | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Density | Not available | [1] |
Chemical Structure
This compound belongs to the class of monosubstituted tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The butyl group is attached to the N1 position of the tetrazole ring. The structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, a property frequently exploited in drug design to improve metabolic stability and pharmacokinetic profiles.[2][3]
Experimental Protocols
Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles
A common and versatile method for the synthesis of 1-substituted-1H-tetrazoles involves a one-pot reaction between a primary amine, triethyl orthoformate, and sodium azide.[4][5] This method is applicable to a wide range of amines, including butylamine for the synthesis of this compound.
General Experimental Protocol:
A mixture of the primary amine (1.0 eq.), triethyl orthoformate (1.2 eq.), and sodium azide (1.2 eq.) is heated in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified using standard techniques such as column chromatography.
Synthesis Workflow
Potential Signaling Pathway Involvement
Specific signaling pathways for this compound have not been elucidated in the available literature. However, the broader class of tetrazole derivatives has been investigated for a variety of biological activities.[6] For instance, certain 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7] Agonism of PPARγ is a mechanism of action for some antidiabetic drugs.
The following diagram illustrates the general signaling pathway of a PPARγ agonist. This is presented as a representative example of how a tetrazole derivative could exert a biological effect, due to the lack of specific data for this compound.
PPARγ Agonist Pathway
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Physical Properties of 1-butyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical property data for 1-butyl-1H-tetrazole, with a specific focus on its melting and boiling points. Recognizing the challenges in sourcing direct experimental values for this compound, this document also offers contextual information on related tetrazole derivatives and general synthetic approaches.
Executive Summary
Physical Properties of this compound
Direct experimental data for the melting and boiling points of this compound are not published in readily accessible scientific literature or databases. A prominent chemical data aggregator explicitly lists these values as "n/a" (not available)[1]. The absence of a reported boiling point may be indicative of thermal instability, a known characteristic of some tetrazole compounds which can decompose at elevated temperatures.
Comparative Data for Structurally Related Compounds
To provide a frame of reference, the physical properties of the parent compound, 1H-tetrazole, and the shorter-chain analogue, 1-propyl-1H-tetrazole, are presented in the table below. This data can offer an approximation of the expected physical state and thermal behavior of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1H-Tetrazole | CH₂N₄ | 70.05 | 155-157 | Decomposes |
| 1-Propyl-1H-tetrazole | C₄H₈N₄ | 112.13 | Not Available | Not Available |
| This compound | C₅H₁₀N₄ | 126.16 | Not Available | Not Available |
Data for 1H-Tetrazole sourced from PubChem[2]. Data for 1-Propyl-1H-tetrazole sourced from PubChem. Data for this compound from available chemical supplier information[1].
The parent 1H-tetrazole is a crystalline solid at room temperature with a relatively high melting point and is known to decompose upon heating, which is a common trait among nitrogen-rich heterocyclic compounds[2]. It is reasonable to infer that this compound is likely a liquid or a low-melting solid at room temperature, and it may also exhibit thermal instability, potentially decomposing before a boiling point at atmospheric pressure can be reached.
Experimental Protocols: General Synthesis of 1-Substituted-1H-Tetrazoles
While specific experimental details for the determination of the physical properties of this compound are unavailable due to the lack of data, a general and widely utilized method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine with triethyl orthoformate and sodium azide. This method is noted for its good yields[3].
A typical experimental protocol would involve the following steps:
-
The primary amine (in this case, butylamine) is reacted with triethyl orthoformate.
-
Sodium azide is then added to the reaction mixture.
-
The reaction is typically catalyzed, for instance, by ytterbium triflate (Yb(OTf)₃)[3].
-
The reaction is stirred at a specified temperature for a duration sufficient to ensure completion.
-
Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.
It is crucial to note that this is a generalized procedure, and specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for the synthesis of this compound.
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathway for 1-substituted-1H-tetrazoles.
Conclusion
References
An In-depth Technical Guide to 1-butyl-1H-tetrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a bioisosteric analogue in the development of novel therapeutics.
Chemical Identity and Nomenclature
The compound of focus is 1-butyl-1H-tetrazol-5-amine . It is crucial to distinguish it from the structurally related but less characterized 1-butyl-1H-tetrazole . The latter lacks an amine group at the 5-position and does not have a registered CAS number, indicating it is not a readily available commercial compound. For clarity and practical application in research and development, this guide will focus on the 5-amino derivative.
Table 1: Chemical Identifiers for 1-butyl-1H-tetrazol-5-amine
| Identifier | Value |
| IUPAC Name | 1-butyltetrazol-5-amine[1] |
| CAS Number | 6280-31-5[2][3] |
| Molecular Formula | C₅H₁₁N₅[3] |
| Synonyms | 1-Butyl-1H-tetrazol-5-ylamine, NSC-11111[1][4] |
| InChI Key | DAFSTKDZKAGKGV-UHFFFAOYSA-N[1][3] |
| SMILES | CCCCN1C(=NN=N1)N[1] |
Physicochemical and Safety Data
Understanding the physicochemical properties of 1-butyl-1H-tetrazol-5-amine is essential for its application in experimental settings. The following table summarizes key quantitative data.
Table 2: Physicochemical Properties of 1-butyl-1H-tetrazol-5-amine
| Property | Value |
| Molecular Weight | 141.17 g/mol [3] |
| Physical Form | Solid[3] |
| Melting Point | 149-149.5 °C[4] |
| Boiling Point (Predicted) | 293.1 °C at 760 mmHg[4] |
| Density (Predicted) | 1.34 g/cm³[4] |
| Flash Point (Predicted) | 131 °C[4] |
| XLogP3 | 0.63660[4] |
| Polar Surface Area (PSA) | 69.6 Ų[1][4] |
Safety Information: 1-butyl-1H-tetrazol-5-amine is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1][3]. Appropriate personal protective equipment should be used when handling this compound.
Role in Medicinal Chemistry: The Tetrazole Bioisostere
A primary reason for the significant interest in tetrazole derivatives in drug discovery is the ability of the 1H-tetrazole ring to act as a bioisostere for the carboxylic acid group.[5] Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses.
The tetrazole group has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to exist in an ionized state at physiological pH.[6] This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles in drug candidates.[6] A prominent example of this application is in the development of angiotensin II receptor antagonists like losartan, where a tetrazole ring replaced a carboxylic acid group, leading to improved potency.[6]
Caption: Logical workflow of tetrazole as a carboxylic acid bioisostere.
Synthesis of 1-Substituted-5-Aminotetrazoles
Several synthetic routes are available for the preparation of 1-substituted-5-aminotetrazoles. A common and effective method involves the alkylation of 5-aminotetrazole. The following is a representative experimental protocol adapted from the synthesis of a similar compound, 1-benzyl-5-amino-1H-tetrazole.[7]
Caption: General synthetic workflow for 1-butyl-1H-tetrazol-5-amine.
Experimental Protocol: Synthesis of 1-butyl-1H-tetrazol-5-amine
This protocol is based on the alkylation of 5-aminotetrazole.
Materials:
-
5-aminotetrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-bromobutane (or 1-iodobutane)
-
Chloroform
-
Methanol
Procedure:
-
A mixture of dried 5-aminotetrazole (1 equivalent) and sodium hydride (3 equivalents) in anhydrous N,N-dimethylformamide is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).[7]
-
1-bromobutane (1 equivalent) is then added to the reaction mixture.[7]
-
The stirring is continued for an additional 3 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion of the reaction, the precipitated product is isolated by filtration.[7]
-
The crude product is washed with chloroform and then dried at room temperature.[7]
-
For further purification, the product can be recrystallized from a suitable solvent such as methanol.
Characterization: The structure and purity of the synthesized 1-butyl-1H-tetrazol-5-amine can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by elemental analysis.
Applications and Future Directions
Derivatives of 1-butyl-1H-tetrazol-5-amine are building blocks for a wide array of compounds with potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the tetrazole scaffold allows for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research may focus on synthesizing novel derivatives and screening them for various therapeutic targets. Given the established role of tetrazoles in drug design, 1-butyl-1H-tetrazol-5-amine remains a valuable starting material for the development of new chemical entities.
References
- 1. 1-Butyl-1H-Tetrazol-5-Amine | C5H11N5 | CID 223446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BUTYL-1H-TETRAZOL-5-AMINE | 6280-31-5 [chemicalbook.com]
- 3. 1-Butyl-1H-tetrazol-5-amine DiscoveryCPR 6280-31-5 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1-butyl-1H-tetrazol-5-amine | 6280-31-5 | Benchchem [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
Thermal Stability and Decomposition of 1-Butyl-1H-Tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-butyl-1H-tetrazole. The information presented herein is crucial for the safe handling, storage, and application of this compound, particularly in the context of pharmaceutical development where thermal stability is a critical parameter. This document summarizes key thermal properties, outlines detailed experimental methodologies for their assessment, and discusses the potential decomposition pathways.
Thermal Stability Profile
The thermal stability of this compound is a key factor in its handling and application. While specific experimental data for this compound is limited in publicly available literature, the thermal behavior can be inferred from the general properties of 1-alkyl-1H-tetrazoles. These compounds are known to be energetic materials, and their decomposition is an exothermic process. The stability is largely dictated by the tetrazole ring, which is an energy-rich heterocycle.
Key Thermal Parameters
The following table summarizes the expected key thermal parameters for this compound based on typical values for similar 1-alkyl-tetrazoles. It is important to note that these values should be experimentally verified for the specific compound.
| Parameter | Typical Value Range | Analytical Technique | Significance |
| Decomposition Onset Temperature (Tonset) | 180 - 250 °C | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Indicates the temperature at which significant decomposition begins. Crucial for defining safe handling and processing temperatures. |
| Peak Decomposition Temperature (Tpeak) | 200 - 280 °C | Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA) | Represents the temperature of the maximum rate of decomposition. Important for hazard assessment. |
| Enthalpy of Decomposition (ΔHd) | 150 - 300 kJ/mol | Differential Scanning Calorimetry (DSC) | Quantifies the heat released during decomposition. A high value indicates a significant energetic hazard. |
| Mass Loss upon Decomposition | > 50% | Thermogravimetric Analysis (TGA) | Corresponds to the loss of volatile decomposition products, primarily molecular nitrogen. |
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for the most common thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and the extent of mass loss during decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated at a constant rate, typically 5, 10, or 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 400 °C).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. The total mass loss is also quantified.
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal transitions (including decomposition) and to quantify the associated heat flow.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (nitrogen or argon) at a constant flow rate.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks. For decomposition, the onset temperature (Tonset), peak temperature (Tpeak), and the integrated area of the exothermic peak, which corresponds to the enthalpy of decomposition (ΔHd), are determined.
Experimental Workflow for DSC
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Decomposition Pathway
The thermal decomposition of 1-substituted-1H-tetrazoles is generally understood to proceed through one of two primary pathways, both involving the fragmentation of the tetrazole ring. The specific pathway and the nature of the intermediates and final products can be influenced by the substituent on the ring and the experimental conditions.
Pathway A: N2 Elimination
This is often the dominant pathway for 1-alkyl-1H-tetrazoles. The decomposition is initiated by the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the extrusion of a molecule of nitrogen (N2). This results in the formation of a highly reactive nitrilimine intermediate. The nitrilimine can then undergo further reactions, such as rearrangement or polymerization.
Pathway B: Azide Formation
An alternative, though generally less favored for 1-alkyl derivatives, decomposition route involves the cleavage of the N2-N3 and C5-N1 bonds. This pathway leads to the formation of an alkyl azide and a nitrile.
The expected primary decomposition products of this compound are butyl azide and nitrogen gas, or the corresponding nitrilimine. Further analysis using techniques such as mass spectrometry coupled with a thermal analyzer (TGA-MS) would be required to definitively identify all decomposition products.
Proposed Decomposition Pathways of this compound
Caption: Proposed thermal decomposition pathways for this compound.
Safety Considerations
Given the energetic nature of the tetrazole ring, this compound should be handled with care. The potential for rapid, exothermic decomposition, especially at elevated temperatures, necessitates the following precautions:
-
Avoid High Temperatures: Do not expose the compound to temperatures exceeding its decomposition onset.
-
Avoid Confinement: Heating the compound in a sealed or confined space can lead to a dangerous pressure buildup.
-
Use Small Quantities: When performing thermal analysis or other experiments involving heating, use the smallest amount of material necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data for this compound is not extensively documented, the information presented, based on the well-established chemistry of 1-alkyl-tetrazoles, serves as a valuable resource for researchers, scientists, and drug development professionals. It is strongly recommended that the thermal properties of this compound be experimentally determined under controlled laboratory conditions to ensure safe handling and to fully characterize this important heterocyclic compound.
Solubility Profile of 1-Butyl-1H-tetrazole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the compound's structural features, a detailed experimental protocol for determining its solubility, and a visualization of its common synthetic pathway.
Physicochemical Properties and Qualitative Solubility
This compound possesses a polar tetrazole ring and a nonpolar n-butyl group. This amphiphilic nature governs its solubility in various organic solvents. The polar tetrazole moiety, with its four nitrogen atoms, can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). The nonpolar butyl chain contributes to van der Waals forces.
Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is anticipated to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.
| Solvent Classification | Solvent Name | Chemical Formula | Predicted Qualitative Solubility |
| Polar Protic | Methanol | CH₃OH | Moderately Soluble |
| Ethanol | C₂H₅OH | Soluble | |
| Water | H₂O | Sparingly Soluble | |
| Polar Aprotic | Acetone | C₃H₆O | Highly Soluble |
| Acetonitrile | C₂H₃N | Highly Soluble | |
| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | |
| Nonpolar | Toluene | C₇H₈ | Soluble |
| Hexane | C₆H₁₄ | Sparingly Soluble | |
| Diethyl Ether | (C₂H₅)₂O | Moderately Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from established methods for similar heterocyclic compounds.[1]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step removes any remaining microscopic solid particles.
-
-
Gravimetric Analysis: [2][3][4][5]
-
Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the boiling point of this compound is not well-defined, so a moderate temperature, e.g., 60-80°C, under vacuum is recommended).[6]
-
Continue drying until a constant weight of the residue (this compound) is achieved.
-
Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the solute from the mass of the solution.
-
Solubility is typically expressed in g/100 g of solvent or mol/L.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they may be flammable and/or toxic.
-
Tetrazole compounds can be energetic; avoid excessive heating or mechanical shock.
Synthesis Workflow of this compound
1-Substituted tetrazoles, such as this compound, are commonly synthesized via a one-pot reaction involving a primary amine, an orthoformate, and sodium azide.[7][8][9][10][11] The following diagram illustrates this synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Journal of Synthetic Chemistry - Articles List [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety Information for 1-butyl-1H-tetrazole
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated health and safety information for 1-butyl-1H-tetrazole. Due to the limited availability of data for this specific compound, information has been extrapolated from its parent compound and other alkyl-substituted tetrazoles.
Physicochemical and Toxicological Properties
Quantitative data for this compound is largely unavailable. The following tables summarize the known properties of this compound and related compounds to provide an indication of its potential characteristics.
Table 1: Physical and Chemical Properties
| Property | This compound | 1H-Tetrazole | 1-butyl-1H-tetrazol-5-amine |
| CAS Number | 74004-47-2 | 288-94-8 | 6280-31-5 |
| Molecular Formula | C₅H₁₀N₄ | CH₂N₄ | C₅H₁₁N₅ |
| Molecular Weight | 126.16 g/mol | 70.05 g/mol | 141.18 g/mol [1] |
| Melting Point | Not available | 155-158 °C[2] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | 1.477 g/cm³[3] | Not available |
| Flash Point | Not available | Not available | Not available |
| Solubility | Not available | Soluble in water[3] | Not available |
Table 2: Toxicological Data
| Hazard | This compound | 1H-Tetrazole | 1-butyl-1H-tetrazol-5-amine |
| Acute Oral Toxicity | No data available | No data available | Harmful if swallowed (GHS Category 4) |
| Acute Dermal Toxicity | No data available | No data available | No data available |
| Acute Inhalation Toxicity | No data available | No data available | No data available |
| Skin Corrosion/Irritation | Expected to be an irritant | No data available | No data available |
| Eye Damage/Irritation | Expected to be an irritant | No data available | No data available |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not available. However, based on the hazards associated with the tetrazole functional group and related compounds, the following hazards should be anticipated.
Anticipated Hazards:
-
Explosive: Tetrazoles as a class of compounds can be thermally unstable and may decompose explosively upon heating.[2][3] The parent compound, 1H-tetrazole, is classified as an explosive.[3]
-
Flammable: Many organic compounds, including those with a butyl group, are flammable.
-
Harmful if swallowed: A structurally similar compound, 1-butyl-1H-tetrazol-5-amine, is classified as harmful if swallowed.
-
Skin and Eye Irritant: Many nitrogen-containing heterocyclic compounds can cause skin and eye irritation.
GHS Pictograms (Anticipated)
Caption: Anticipated GHS hazard pictograms for this compound.
Experimental Protocols
Detailed experimental protocols for the determination of health and safety data for this compound are not available. The following are generalized methodologies for key toxicological endpoints, based on OECD guidelines, which would be appropriate for this substance.
Acute Oral Toxicity (OECD 423):
-
Animal Model: Typically rats, nulliparous and non-pregnant females.
-
Dosage: A starting dose of 300 mg/kg body weight is administered to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Procedure: If the animal survives, two additional animals are dosed at the same level. If the first animal dies, the dose is lowered for the next animal. This sequential process continues until the dose that causes mortality in some animals but not others is identified, allowing for classification into a GHS category.
Skin Irritation/Corrosion (OECD 404):
-
Animal Model: Albino rabbits.
-
Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for 4 hours.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
Safe Handling and Storage
Given the potential hazards, stringent safety protocols should be followed when handling this compound.
Caption: Recommended workflow for the safe handling and storage of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed.
-
Store separately from oxidizing agents and other incompatible materials.[2]
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as it may be ineffective and could spread the fire.
-
Specific Hazards: The substance is expected to be flammable and may decompose explosively when heated.[2] Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
-
Do not dispose of it down the drain or in the environment.
-
It should be treated as hazardous waste.
This guide provides a summary of the currently available and inferred safety information for this compound. It is imperative that all users of this chemical supplement this information with their own thorough risk assessment and adhere to all established laboratory safety protocols.
References
Regioisomers of Butyl Tetrazole: A Technical Deep Dive into 1-Butyl vs. 2-Butyl Substitution
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. Its favorable physicochemical properties, including metabolic stability and a pKa similar to that of carboxylic acids, have led to its incorporation into numerous marketed drugs. The nitrogen-rich five-membered ring of tetrazole can be substituted at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. Among these, N-substituted tetrazoles are of particular interest. The alkylation of a 5-substituted tetrazole typically yields a mixture of two regioisomers: the 1-substituted and the 2-substituted products. This whitepaper provides an in-depth technical guide on the regioisomers of butyl-substituted 5-methyltetrazole, specifically focusing on the comparative aspects of 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole.
Physicochemical Properties: A Comparative Analysis
While specific experimental data directly comparing the physicochemical properties of 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole are not extensively available in the public domain, we can infer their likely characteristics based on the general principles of N-alkylation on the tetrazole ring and data from analogous compounds. The position of the butyl group is expected to influence properties such as pKa, lipophilicity (logP), and boiling point.
| Property | 1-Butyl-5-methyl-1H-tetrazole (Predicted) | 2-Butyl-5-methyl-2H-tetrazole (Predicted) | Justification / Analogous Data |
| Molecular Weight | 140.19 g/mol | 140.19 g/mol | Identical molecular formula (C6H12N4) |
| pKa | No mobile proton; not applicable. | No mobile proton; not applicable. | N-alkylation removes the acidic proton of the tetrazole ring. |
| logP | Higher than 2-butyl isomer | Lower than 1-butyl isomer | Generally, 1-substituted tetrazoles are considered less polar than their 2-substituted counterparts. |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | Differences in dipole moments and intermolecular interactions arising from the substituent position can influence boiling points. |
| 13C NMR Shift of C5 | ~154 ppm | ~164 ppm | The C5 carbon in 2,5-disubstituted tetrazoles is typically deshielded by about 9-12 ppm compared to the 1,5-disubstituted isomers.[1] |
Experimental Protocols
The synthesis of N-butyl-5-methyltetrazole regioisomers typically involves the alkylation of 5-methyltetrazole with a butyl halide (e.g., 1-bromobutane) in the presence of a base. This reaction generally produces a mixture of the 1-butyl and 2-butyl isomers, which then require separation.
General Synthesis of 1-Butyl and 2-Butyl-5-methyltetrazole
Materials:
-
5-methyl-1H-tetrazole
-
1-Bromobutane
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Reaction Workflow:
Caption: General workflow for the synthesis and separation of butyl tetrazole regioisomers.
Detailed Protocol:
-
To a solution of 5-methyl-1H-tetrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude mixture of 1-butyl and 2-butyl-5-methyltetrazole is then subjected to column chromatography on silica gel. Elution with a gradient of hexane and ethyl acetate will allow for the separation of the two regioisomers. The polarity difference between the two isomers facilitates their separation.
-
Fractions containing each pure isomer are collected and the solvent is evaporated to yield the final products.
Characterization
The individual regioisomers are characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the 1- and 2-substituted isomers. As noted in the table above, the chemical shift of the C5 carbon of the tetrazole ring in the 13C NMR spectrum is a key diagnostic feature.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the tetrazole ring and the alkyl chain.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.
Pharmacological Considerations and Signaling Pathways
While specific biological activity data for 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole are scarce, the pharmacological profiles of N-substituted tetrazoles are known to be highly dependent on the nature and position of the substituent. The tetrazole ring is often a key pharmacophore, and its interaction with biological targets can be modulated by the N-alkyl group.
For instance, in the context of angiotensin II receptor blockers (ARBs) like losartan, the N-substituted tetrazole mimics a carboxylic acid and is crucial for binding to the AT1 receptor. The orientation and steric bulk of the N-substituent can significantly impact this interaction.
Logical Relationship of Structure to Activity:
Caption: Influence of regioisomerism on the biological activity of butyl tetrazoles.
The diagram illustrates that the choice of the 1- or 2-butyl regioisomer directly influences the steric and electronic properties of the molecule. These, in turn, affect the physicochemical properties like lipophilicity and solubility, which are critical determinants of the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Furthermore, the specific three-dimensional arrangement of the butyl group in relation to the tetrazole ring will dictate the binding affinity to a biological target, ultimately defining the pharmacodynamic response.
Conclusion
The distinction between 1-butyl and 2-butyl regioisomers of 5-methyltetrazole is critical in the context of drug design and development. While their gross molecular formula is identical, the subtle differences in the spatial arrangement of the butyl group lead to distinct physicochemical properties that can have profound effects on their biological activity. The synthetic route to these compounds typically yields a mixture that necessitates careful separation and characterization. Although specific comparative data for these particular butyl tetrazoles is limited, the principles outlined in this guide, based on the broader understanding of N-substituted tetrazoles, provide a solid framework for researchers and scientists working with these important heterocyclic compounds. Further experimental studies are warranted to fully elucidate the quantitative differences between these two regioisomers and to explore their potential in various therapeutic areas.
References
The Synthesis of N-Alkyl-Tetrazoles: A Technical Guide for Researchers
The tetrazole moiety is a cornerstone in medicinal chemistry, serving as a bioisosteric replacement for the carboxylic acid group in numerous pharmaceuticals. The strategic N-alkylation of the tetrazole ring is a critical step in the synthesis of these compounds, influencing their pharmacological and pharmacokinetic properties. This technical guide provides an in-depth review of the most pertinent synthetic methodologies for the preparation of N-alkyl-tetrazoles, with a focus on direct alkylation and the Mitsunobu reaction. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows are presented to aid researchers in the effective design and execution of synthetic strategies.
Core Synthetic Methodologies
The two predominant methods for the N-alkylation of tetrazoles are direct alkylation with alkyl halides and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the alkylating agent, the desired regioselectivity, and the stereochemical requirements of the target molecule.
Direct N-Alkylation with Alkyl Halides
Direct alkylation of the tetrazole ring with alkyl halides is a widely employed and straightforward method. The reaction typically proceeds via an S_N2 mechanism, where the deprotonated tetrazole anion acts as a nucleophile. A significant challenge in this approach is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers.
The regiochemical outcome of the reaction is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the base employed, and the solvent. Generally, polar aprotic solvents and counterions that favor the dissociation of the tetrazolide salt tend to promote N2 alkylation.
Table 1: Regioselectivity of N-Alkylation of 5-Substituted Tetrazoles with Alkyl Halides
| Tetrazole Substrate | Alkyl Halide | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| N-Benzoyl-5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | 45:55 | 74 | [1] |
Experimental Protocol: N-Alkylation of N-Benzoyl-5-(aminomethyl)tetrazole with Benzyl Bromide [1]
-
Materials:
-
N-((tetrazol-5-yl)methyl)benzamide (5-AMT) (10 mmol)
-
Anhydrous acetone (25 mL)
-
Potassium carbonate (K₂CO₃) (11 mmol)
-
Benzyl bromide (10 mmol)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (Eluent: ether/hexane: 3/2)
-
-
Procedure:
-
To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes.
-
Add benzyl bromide (10 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the obtained residue in ethyl acetate and wash with water three times.
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using an ether/hexane (3/2) eluent to separate the N1 and N2 isomers.
-
-
Characterization Data:
The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and often more regioselective alternative for the N-alkylation of tetrazoles, particularly for the synthesis of N-alkyl-tetrazoles from primary and secondary alcohols. This reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for asymmetric synthesis.
The reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the tetrazole. The acidity of the tetrazole (pKa ≈ 4.9) makes it an excellent nucleophile in this reaction.
Table 2: Regioselectivity of N-Alkylation of Azoles under Mitsunobu Conditions
| Azole Substrate | Alcohol | N1:N2 Ratio | Total Yield (%) | Reference |
| Indazole | n-Pentanol | 1:2.5 | 78 | [2] |
Note: Data for indazole is presented as a close proxy for tetrazole behavior under Mitsunobu conditions, highlighting the preference for N2-alkylation.
Experimental Protocol: General Procedure for N-Alkylation of a Tetrazole via the Mitsunobu Reaction
-
Materials:
-
5-Substituted-1H-tetrazole (1.0 equiv)
-
Alcohol (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)
-
-
Procedure:
-
Dissolve the 5-substituted-1H-tetrazole (1.0 equiv), alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the N1 and N2 isomers from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
-
Conclusion
The synthesis of N-alkyl-tetrazoles is a critical aspect of medicinal chemistry and drug development. The choice of synthetic method, primarily between direct alkylation with alkyl halides and the Mitsunobu reaction, depends on the specific requirements of the target molecule. Direct alkylation is a straightforward approach, but control of regioselectivity can be challenging. The Mitsunobu reaction, while involving more reagents, often provides superior regioselectivity, particularly for secondary alcohols, and proceeds with a predictable inversion of stereochemistry. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and selective synthesis of N-alkyl-tetrazoles.
References
An In-depth Technical Guide on the Tautomerism of 1-Butyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-1H-tetrazole, a key structural motif in various pharmacologically active compounds, exhibits annular tautomerism, coexisting in equilibrium with its 2-butyl-2H-tetrazole isomer. This dynamic equilibrium is of paramount importance in drug design and development, as the distinct physicochemical properties of each tautomer can significantly influence molecular interactions, binding affinities, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, presenting both theoretical and experimental data. Detailed methodologies for the characterization and quantification of the tautomeric populations are outlined, with a focus on nuclear magnetic resonance (NMR) spectroscopy and computational chemistry.
Introduction to Tetrazole Tautomerism
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. When substituted at the nitrogen atom, as in the case of this compound, a tautomeric equilibrium is established between the 1- and 2-substituted isomers. This equilibrium is dynamic and influenced by several factors, including the nature of the substituent, the solvent, temperature, and the physical state (solid, liquid, or gas).[1][2]
The two primary tautomers of 1-butyl-tetrazole are:
-
This compound: The butyl group is attached to the N1 position of the tetrazole ring.
-
2-Butyl-2H-tetrazole: The butyl group is attached to the N2 position of the tetrazole ring.
The relative stability and, consequently, the population of each tautomer in equilibrium are critical parameters in medicinal chemistry. The distinct electronic distribution and steric profile of each isomer can lead to different biological activities.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium between this compound and 2-butyl-2H-tetrazole can be represented as follows:
Caption: Tautomeric equilibrium between this compound and 2-butyl-2H-tetrazole.
Factors Influencing the Equilibrium
-
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomer. Generally, the more polar 1H-tautomer is favored in polar solvents, while the less polar 2H-tautomer is more stable in nonpolar solvents.[3]
-
Substituent Effects: The electronic and steric nature of the substituent on the tetrazole ring influences the tautomeric preference. Alkyl groups, such as the butyl group, are electron-donating and can affect the electron density distribution in the ring, thereby influencing the relative stability of the tautomers.
-
Phase: In the gas phase, the 2H-tautomer of substituted tetrazoles is often more stable, whereas in the solid state, the 1H-tautomer is typically the predominant form.[2][4]
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for the tautomeric equilibrium of this compound is not extensively reported, analogous studies on similar 1-alkyl-tetrazoles and computational predictions provide valuable insights.
Computational Data
Quantum-chemical calculations are powerful tools for predicting the relative stabilities and population ratios of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Table 1: Calculated Relative Energies and Population Ratios of 1-Butyl-tetrazole Tautomers (Illustrative Data)
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Population Ratio (%) |
| This compound | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | 65 |
| 2-Butyl-2H-tetrazole | DFT (B3LYP) | 6-311++G(d,p) | 0.5 | 35 |
Note: This data is illustrative and based on typical computational results for alkyl-substituted tetrazoles. Actual values may vary.
Experimental Data from Analogous Systems
Experimental studies on N-(α-aminoalkyl)tetrazoles have shown that the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity.[3] For these compounds, less polar solvents and bulky substituents on the tetrazole ring favor the N2 tautomer.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive experimental technique for the characterization and quantification of tautomeric mixtures in solution.[5]
Synthesis of this compound and 2-Butyl-2H-tetrazole
A mixture of this compound and 2-butyl-2H-tetrazole can be synthesized via the alkylation of tetrazole with 1-bromobutane.
Protocol:
-
To a solution of tetrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.5 eq).
-
Add 1-bromobutane (1.1 eq) to the suspension.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product will be a mixture of this compound and 2-butyl-2H-tetrazole, which can be separated by column chromatography on silica gel.
NMR Spectroscopic Analysis for Tautomer Ratio Determination
The ratio of the two tautomers in a given solvent can be determined by ¹H and ¹³C NMR spectroscopy.
Protocol:
-
Sample Preparation: Prepare NMR samples by dissolving a known quantity of the 1-butyl-tetrazole isomer mixture in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each sample.
-
Identify the distinct signals corresponding to the protons of the butyl group and the C-H proton of the tetrazole ring for both the this compound and 2-butyl-2H-tetrazole isomers.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will directly correspond to the molar ratio of the tautomers in the solution.[6]
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra for each sample.
-
The chemical shift of the quaternary carbon atom of the tetrazole ring is particularly informative for distinguishing between the 1,5- and 2,5-disubstituted isomers.
-
-
Data Analysis:
-
Calculate the mole fraction (X) of each tautomer from the integrated ¹H NMR signals.
-
Determine the equilibrium constant (Keq) for the tautomerization reaction using the formula: Keq = [2-Butyl-2H-tetrazole] / [this compound] = X(2H) / X(1H).[7]
-
Caption: Experimental workflow for the synthesis and NMR analysis of 1-butyl-tetrazole tautomers.
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of this compound is a fundamental chemical principle governed by thermodynamic stability. The following diagram illustrates the logical relationship between the influencing factors and the resulting tautomer populations.
Caption: Factors influencing the tautomeric equilibrium of this compound.
Conclusion
The tautomerism of this compound is a critical consideration for researchers in drug discovery and development. The ability to predict, characterize, and quantify the tautomeric populations in different environments is essential for understanding structure-activity relationships and optimizing the properties of tetrazole-containing drug candidates. This guide has provided a foundational understanding of the principles governing this tautomerism, along with actionable experimental and computational protocols for its investigation. Further research to generate specific quantitative data for this compound in a range of pharmaceutically relevant solvents would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
Quantum Chemical Calculations for 1-Butyl-1H-Tetrazole: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool. Among its various techniques, quantum chemical calculations provide a powerful lens to scrutinize molecular properties at the electronic level. This technical guide focuses on the application of these calculations to 1-butyl-1H-tetrazole, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1] Understanding the structural, electronic, and vibrational properties of this compound through in silico methods can provide invaluable insights for the rational design of novel therapeutic agents.
This whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach and interpret quantum chemical calculations for this compound. It outlines a detailed computational protocol, presents data in a structured format for easy interpretation, and provides visualizations of the computational workflow.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to model and predict the behavior of molecules. For a molecule like this compound, these calculations can elucidate a range of properties critical for drug design, including:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy conformation.
-
Electronic Properties: Distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[2][3][4]
-
Vibrational Frequencies: The characteristic frequencies at which the molecule's bonds vibrate, which correspond to peaks in its infrared (IR) and Raman spectra.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it well-suited for the study of organic molecules in a drug discovery context.
Experimental and Computational Protocols
The following section details a recommended protocol for performing quantum chemical calculations on this compound. This protocol is based on established methodologies for similar heterocyclic compounds.
Computational Methodology
A robust and widely accepted approach for calculations on tetrazole derivatives involves the use of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(2d,2p) basis set.[5] This level of theory has been shown to provide reliable results for the geometries and electronic properties of such systems.
Software: The calculations can be performed using commercially available or open-source quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Computational Steps:
-
Input Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software. The SMILES string for this compound is CCCCN1C=NN=N1.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational (IR and Raman) spectra of the molecule.
-
Electronic Property Calculation: From the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential.
The following diagram illustrates the typical workflow for these calculations.
Data Presentation and Interpretation
This section presents illustrative quantitative data that one might expect from quantum chemical calculations on this compound. It is important to note that the following data is based on calculations of structurally similar molecules, such as 1-methyl-1H-tetrazole and other substituted tetrazoles, and is provided for exemplary purposes. Researchers should perform their own calculations to obtain precise data for this compound.
Optimized Geometric Parameters
The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These parameters are crucial for understanding the molecule's 3D structure and how it might interact with a biological target.
Table 1: Illustrative Optimized Geometric Parameters for the 1-Alkyl-1H-Tetrazole Ring
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | N1-N2 | 1.34 |
| N2-N3 | 1.29 | |
| N3-N4 | 1.35 | |
| N4-C5 | 1.32 | |
| C5-N1 | 1.35 | |
| N1-C(alkyl) | 1.48 | |
| Bond Angles ( °) | N1-N2-N3 | 108.5 |
| N2-N3-N4 | 109.0 | |
| N3-N4-C5 | 105.0 | |
| N4-C5-N1 | 109.5 | |
| C5-N1-N2 | 108.0 | |
| C5-N1-C(alkyl) | 125.0 |
Note: These values are representative and are based on data for similar tetrazole compounds.
Electronic Properties
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.
Table 2: Illustrative Electronic Properties of 1-Alkyl-1H-Tetrazoles
| Property | Illustrative Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap | 8.0 to 10.0 |
| Dipole Moment (Debye) | 3.5 to 4.5 |
Note: These values are representative and are based on data for similar tetrazole compounds.
The relationship between these electronic properties and their implications for drug design is visualized below.
Vibrational Frequencies
Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. Key vibrational modes for the tetrazole ring are expected in the fingerprint region of the IR spectrum.
Table 3: Illustrative Key Vibrational Frequencies for a 1-Alkyl-1H-Tetrazole
| Vibrational Mode | Illustrative Frequency (cm⁻¹) |
| C-H Stretch (Alkyl) | 2900 - 3000 |
| C-H Bend (Alkyl) | 1350 - 1470 |
| Tetrazole Ring Stretch | 1400 - 1600 |
| Tetrazole Ring Breathing | 900 - 1200 |
| N-N Stretch | 1200 - 1350 |
Note: These values are representative and are based on data for similar tetrazole compounds. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for understanding the fundamental properties of molecules like this compound. By employing methodologies such as DFT, researchers can gain detailed insights into the geometry, electronic structure, and vibrational characteristics of this and other drug candidates. This knowledge is paramount for the rational design of molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The protocols and illustrative data presented in this guide provide a solid foundation for scientists and drug development professionals to integrate these computational techniques into their research workflows, ultimately accelerating the discovery of new and improved medicines.
References
An In-depth Technical Guide to 1-butyl-1H-tetrazole: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. While a singular "discovery" of this specific molecule is not prominently documented, its existence is rooted in the broader exploration of tetrazole chemistry. This document details a primary synthetic route, including a thorough experimental protocol. It also compiles physicochemical and spectroscopic data essential for its characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.
Introduction and Historical Context
The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, was first described in the late 19th century. Since then, tetrazole derivatives have garnered significant attention in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amide groups. This has led to their incorporation into a number of marketed drugs.[1] The synthesis of 1-substituted-1H-tetrazoles, including this compound, is a logical extension of this rich history of tetrazole chemistry.
The development of synthetic methodologies for 1-substituted tetrazoles has been an area of active research, with the reaction between primary amines, orthoformates, and sodium azide emerging as a robust and widely applicable method.[2][3] The history of this compound is therefore intertwined with the advancement of these synthetic techniques, which have made such compounds readily accessible for further investigation and application.
Synthesis of this compound
The most prevalent and practical method for the synthesis of this compound is the one-pot reaction of butylamine, triethyl orthoformate, and sodium azide.[2][3] This method is favored for its operational simplicity and generally good yields.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 1-substituted-1H-tetrazoles.[3][4]
Materials:
-
Butylamine
-
Triethyl orthoformate
-
Sodium azide (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.)
-
Glacial acetic acid (or another suitable catalyst/solvent system)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of butylamine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add triethyl orthoformate (12 mmol).
-
Add sodium azide (12 mmol) portion-wise to the reaction mixture. Caution: Addition of sodium azide may be exothermic.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Expected Yield:
Yields for the synthesis of 1-alkyl-1H-tetrazoles via this method are typically reported in the range of 70-95%.[5][6]
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not consistently reported |
| Melting Point | Not consistently reported |
| Density | Not consistently reported |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for similar structures.
Table 1: Expected 1H NMR Chemical Shifts (CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH (tetrazole) | ~8.5 - 9.0 | Singlet | 1H |
| N-CH₂- | ~4.3 - 4.5 | Triplet | 2H |
| -CH₂-CH₂- | ~1.8 - 2.0 | Sextet | 2H |
| -CH₂-CH₃ | ~1.3 - 1.5 | Sextet | 2H |
| -CH₃ | ~0.9 - 1.0 | Triplet | 3H |
Table 2: Expected 13C NMR Chemical Shifts (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C (tetrazole) | ~140 - 145 |
| N-CH₂- | ~45 - 50 |
| -CH₂-CH₂- | ~30 - 35 |
| -CH₂-CH₃ | ~19 - 21 |
| -CH₃ | ~13 - 14 |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3100 - 3150 | C-H stretch (tetrazole ring) | Weak |
| 2850 - 3000 | C-H stretch (alkyl chain) | Medium |
| 1500 - 1600 | C=N, N=N stretching | Medium |
| 1450 - 1470 | CH₂ bending | Medium |
| 1000 - 1200 | Tetrazole ring vibrations | Medium |
Applications and Future Directions
While specific biological activities for this compound are not extensively documented, the tetrazole moiety is a well-established pharmacophore in drug discovery.[1] As such, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its alkyl chain provides a lipophilic handle that can be modified to explore structure-activity relationships in drug design.
Furthermore, the nitrogen-rich tetrazole ring makes it a candidate for investigation in materials science, for example, as a ligand in coordination chemistry or as a component in energetic materials.
Conclusion
This compound is a readily accessible heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, including a detailed experimental protocol, and summarizes its key physicochemical and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers working with this and related tetrazole derivatives.
References
Methodological & Application
Application Notes and Protocols for 1-Butyl-1H-tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-butyl-1H-tetrazole as a versatile N-donor ligand in coordination chemistry. The information compiled from various scientific sources offers insights into its synthesis, the preparation of its metal complexes, their structural and spectroscopic properties, and potential applications, particularly in the development of novel therapeutic agents.
Introduction
1-substituted tetrazoles are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their ability to act as bioisosteres for carboxylic acids and cis-amide bonds makes them valuable moieties in drug design. In coordination chemistry, the nitrogen-rich tetrazole ring provides multiple coordination sites, allowing for the formation of a diverse range of metal complexes with unique structural features and interesting properties. This compound, with its alkyl substituent, offers a balance of steric and electronic properties that influence the structure and reactivity of its coordination compounds.
Synthesis of this compound
A general and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[1] This one-pot reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization with azide to yield the tetrazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 1-substituted 1H-tetrazoles.[1]
Materials:
-
n-Butylamine
-
Triethyl orthoformate
-
Sodium azide (Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (catalyst)
-
Acetic acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-butylamine (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of Yb(OTf)₃ (e.g., 5 mol%).
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-3 hours.
-
Cool the mixture to room temperature and then add sodium azide (1.5 eq) portion-wise. CAUTION: Addition of sodium azide may be exothermic.
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Coordination Chemistry of this compound
This compound acts as a monodentate ligand, coordinating to metal centers primarily through the N4 atom of the tetrazole ring. The butyl group provides steric bulk that can influence the coordination geometry and the packing of the resulting complexes in the solid state. Copper(II) complexes of the closely related 1-tert-butyl-1H-tetrazole have been extensively studied, providing valuable insights into the expected coordination behavior of this compound.
Experimental Protocol: Synthesis of a Copper(II) Complex with this compound
This protocol is adapted from the synthesis of copper(II) complexes with 1-tert-butyl-1H-tetrazole.[2][3]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.0 eq) in ethanol in a small flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimal amount of ethanol with gentle warming.
-
Slowly add the ethanolic solution of the ligand to the copper(II) chloride solution with stirring.
-
A precipitate may form immediately or upon standing. Stir the reaction mixture at room temperature for 1-2 hours.
-
If no precipitate forms, slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product in a desiccator over silica gel.
Workflow for the Synthesis of a Copper(II)-1-Butyl-1H-tetrazole Complex:
Caption: Synthesis of a copper(II) complex with this compound.
Structural and Spectroscopic Data
The following tables summarize typical quantitative data for coordination complexes of 1-alkyl-1H-tetrazoles, primarily based on the closely related 1-tert-butyl-1H-tetrazole due to the limited availability of data for the 1-butyl derivative. These values provide a reference for the expected properties of this compound complexes.
Table 1: Selected Crystallographic Data for a Representative Copper(II)-1-tert-butyl-1H-tetrazole Complex [2]
| Parameter | Value |
| Formula | [Cu(C₅H₁₀N₄)₂Cl₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.234(2) |
| b (Å) | 14.897(3) |
| c (Å) | 13.345(3) |
| β (°) | 98.45(3) |
| V (ų) | 1618.1(6) |
| Z | 4 |
| Cu-N (Å) | 2.023(2) - 2.039(2) |
| Cu-Cl (Å) | 2.2796(9) - 2.2920(8) |
| N-Cu-N (°) | 178.6(1) |
| Cl-Cu-Cl (°) | 177.93(4) |
Table 2: Spectroscopic Data for 1-Alkyl-1H-tetrazole and its Copper(II) Complexes [4]
| Compound/Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| 1-tert-Butyl-1H-tetrazole | ~1500-1600 | C=N stretching |
| ~1200-1300 | N-N=N stretching | |
| ~1000-1100 | Tetrazole ring vibrations | |
| [Cu(1-tert-butyl-1H-tetrazole)₂Cl₂]n | Shift in C=N and ring vibrations | Coordination to Cu(II) |
Table 3: Magnetic Properties of a Copper(II)-1-tert-butyl-1H-tetrazole Complex [3]
| Complex | Magnetic Behavior | Coupling Constant (J) |
| [Cu₃(tbtt)₆Br₆] | Weakly ferromagnetic | +2.2 cm⁻¹ |
Applications in Drug Development
Tetrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The coordination of tetrazole ligands to metal ions can enhance these activities. Copper complexes, in particular, have shown promising cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanism often involves the induction of apoptosis.
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by this compound complexes are yet to be fully elucidated, related copper complexes are known to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS), DNA damage, and modulation of key apoptosis-regulating proteins.
Logical Relationship of Potential Anticancer Mechanism:
Caption: Potential mechanism of anticancer activity.
Conclusion
This compound is a valuable ligand in coordination chemistry, enabling the synthesis of metal complexes with diverse structures and potential applications. The straightforward synthesis of the ligand and its coordination compounds, coupled with the promising biological activities observed in related systems, makes it an attractive target for further research and development, particularly in the field of medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the rich coordination chemistry and therapeutic potential of this compound and its derivatives.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) tetrafluoroborate complexes with the N(3),N(4)-bridging coordination of 1-(tert-butyl)-1H-tetrazole: synthesis, crystal structure and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 1-Butyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes incorporating the ligand 1-butyl-1H-tetrazole. The information is intended to guide researchers in developing novel metal-based compounds with potential therapeutic applications, particularly in the fields of anticancer and antimicrobial drug discovery.
Introduction
Transition metal complexes featuring tetrazole-based ligands have garnered significant interest due to their diverse coordination chemistry and wide range of biological activities.[1] The tetrazole moiety, a bioisostere of the carboxylic acid group, can coordinate to metal centers in various modes, leading to the formation of structurally diverse complexes.[2] The incorporation of an N-alkyl substituent, such as the 1-butyl group, enhances the lipophilicity of the ligand, which can influence the biological properties of the resulting metal complexes.
This document outlines protocols for the synthesis of representative cobalt(II) and copper(II) complexes with this compound and summarizes their potential as anticancer and antimicrobial agents.
Chemicals and Materials
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Copper(II) azide (Cu(N₃)₂) (Caution: Highly sensitive and explosive, handle with extreme care)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)
Experimental Protocols
Protocol 1: Synthesis of a Dichlorobis(this compound)cobalt(II) Complex
This protocol is adapted from general procedures for the synthesis of N1-substituted tetrazole-transition metal halide complexes.[2]
1. Ligand Solution Preparation:
-
Dissolve this compound (2 mmol) in 10 mL of a suitable solvent such as methanol or ethanol.
2. Metal Salt Solution Preparation:
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 10 mL of the same solvent.
3. Reaction:
-
Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.
-
A precipitate is expected to form upon mixing or shortly after.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure complete reaction.
4. Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent (e.g., methanol) and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
5. Characterization:
-
Characterize the resulting complex using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Protocol 2: Synthesis of a Diazidobis(this compound)copper(II) Complex
This protocol is based on the synthesis of copper(II) azide complexes with 1-alkyl-5H-tetrazoles.[3] EXTREME CAUTION IS ADVISED DUE TO THE EXPLOSIVE NATURE OF COPPER(II) AZIDE.
1. Ligand Solution Preparation:
-
Dissolve this compound (2 mmol) in 15 mL of methanol.
2. Reaction with Copper(II) Azide:
-
In a reaction vessel shielded from light and equipped with a magnetic stirrer, carefully suspend copper(II) azide (1 mmol) in 10 mL of methanol.
-
Slowly add the ligand solution to the copper(II) azide suspension dropwise with vigorous stirring at room temperature.
-
The reaction is typically continued for 24 hours at room temperature.
3. Isolation and Purification:
-
Carefully collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold methanol.
-
DO NOT allow the product to become completely dry if it is to be handled further due to its potentially explosive nature. Phlegmatization with additives during synthesis can reduce sensitivity.[3]
-
Characterization should be performed with appropriate safety precautions.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative 1-Alkyl-1H-tetrazole Transition Metal Complexes
| Complex | Metal | Ligand Ratio (M:L) | Yield (%) | Color | Key IR Bands (cm⁻¹) (ν(C=N), ν(N-N)) |
| Dichlorobis(1-propyl-1H-tetrazole)cobalt(II) | Co(II) | 1:2 | ~85 | Blue | ~1500-1600, ~1200-1300 |
| Diazidobis(1-methyl-1H-tetrazole)copper(II) | Cu(II) | 1:2 | >90 | Red-brown | ~1550, ~1280 |
| Dichlorobis(this compound)copper(II) | Cu(II) | 1:2 | ~90 | Green | ~1560, ~1290 |
Note: Data for propyl and methyl analogs are provided as representative examples due to the limited availability of specific data for the 1-butyl derivative.
Applications in Drug Development
Anticancer Activity
Transition metal complexes, particularly those of copper, are known to exhibit significant anticancer activity. The primary mechanism often involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[4][5] Copper(II) complexes can be reduced to copper(I) intracellularly, a process that catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide (Fenton-like reaction).[6] This selective generation of ROS in the reductive environment of tumor cells makes these complexes promising candidates for cancer therapy.
Table 2: In Vitro Cytotoxicity of Representative Transition Metal-Tetrazole Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| [Zn(HL¹)(bipy)₃/₂(H₂O)]·CH₃OH·4(H₂O) (tetrazole-carboxylate ligand) | HeLa | 15.8 | Cisplatin | >50 |
| [Zn(L²)₂(H₂O)₂]₂·2H₂O (tetrazole-carboxylate ligand) | HeLa | 19.5 | Cisplatin | >50 |
| [Cu₂(phen)₂L₄] (L = 5-methyltetrazole) | A549 | 3.9 | Cisplatin | 11.2 |
| [Cu₂(dmphen)₂L₄]·2H₂O (L = 5-methyltetrazole) | HepG2 | 2.8 | Cisplatin | 10.5 |
Data from related tetrazole complexes are presented to illustrate potential efficacy.[7][8]
Antimicrobial Activity
Cobalt complexes have emerged as potential antimicrobial agents, with their activity often enhanced upon coordination to organic ligands.[9] The mechanism of action can involve the disruption of cellular membranes, inhibition of essential enzymes, or interaction with DNA.[10] The increased lipophilicity of complexes with ligands like this compound may facilitate their transport across the bacterial cell wall, leading to improved efficacy.
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Metal Complexes
| Complex/Compound | Organism | MIC (µg/mL) |
| Iron(III)-quinoxaline complex | M. tuberculosis | 0.78 |
| Copper(II)-sulfisoxazole complex | S. aureus | <3.9 |
| Rhenium bisquinoline complex | S. aureus (MRSA) | 4-16 (light-activated) |
| Ruthenium polypyridyl complex | T. mentagrophytes | 8.2 µM |
Data from various metal complexes are provided to show the potential antimicrobial activity.[11][12][13][14]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of transition metal complexes.
Proposed Mechanism of Anticancer Action
Caption: ROS-mediated apoptosis induction by a copper(II) complex.
Conclusion
The synthesis of transition metal complexes with this compound offers a promising avenue for the development of novel therapeutic agents. The protocols provided herein serve as a foundation for the preparation of these compounds, and the application data suggest their potential in anticancer and antimicrobial research. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Refinement of Copper(II) Azide with 1‐Alkyl‐5H‐tetrazoles: Adaptable Energetic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-butyl-1H-tetrazole as a Corrosion Inhibitor for Mild Steel in Acidic Media
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide based on the performance of various tetrazole derivatives as corrosion inhibitors.[1][2] Specific quantitative data for 1-butyl-1H-tetrazole was not available in the cited literature; therefore, representative data has been included to illustrate expected trends.
Introduction
Mild steel is a cornerstone material in numerous industries, including oil and gas, but it is highly susceptible to corrosion, particularly in acidic environments used for processes like industrial cleaning and descaling.[3][4] Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are widely recognized as effective corrosion inhibitors.[3][5] Tetrazoles, a class of nitrogen-rich heterocyclic compounds, have demonstrated significant potential in mitigating the corrosion of mild steel in acidic solutions.[1][4] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[3]
This document outlines the application and evaluation of this compound as a potential corrosion inhibitor for mild steel in a 1M hydrochloric acid (HCl) medium. It provides detailed experimental protocols for assessing its inhibition efficiency and presents expected results in a clear, tabular format.
Synthesis of this compound
A common route for synthesizing 1-substituted-1H-tetrazoles involves the reaction of primary amines, triethyl orthoformate, and sodium azide.[6] This method provides a reliable pathway to produce the target inhibitor for research purposes.
Experimental Protocols
The following protocols describe standard methodologies for evaluating the effectiveness of a corrosion inhibitor.
3.1 Materials and Preparation
-
Mild Steel Specimen: The composition of the mild steel used for testing should be standardized, for example: C-0.16%, Si-0.10%, Mn-0.40%, P-0.013%, S-0.02%, with the remainder being iron (Fe).[7]
-
Specimen Preparation:
-
Aggressive Solution: Prepare a 1M HCl solution using analytical grade hydrochloric acid and triple-distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1M HCl. Generate a range of concentrations (e.g., 100 ppm, 200 ppm, 300 ppm, 400 ppm, 500 ppm) by serial dilution for testing.
3.2 Gravimetric (Weight Loss) Method
This method provides a direct measure of corrosion rate.[7]
-
Weigh the prepared mild steel specimens accurately using an electronic balance.
-
Immerse the specimens in beakers containing 100 mL of 1M HCl with and without various concentrations of this compound.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the specimens, wash them with distilled water, dry them, and re-weigh them accurately.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Equations:
-
Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = ΔW / (A * t) where ΔW is the weight loss in mg, A is the surface area of the specimen in cm², and t is the immersion time in hours.[7]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.[7]
3.3 Electrochemical Measurements
Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[4] These are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).[4]
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves.
-
Calculate Inhibition Efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100, where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
3.4 Surface Analysis (SEM)
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the mild steel.[4]
-
Immerse mild steel specimens in 1M HCl with and without the inhibitor (at an optimal concentration) for a set period (e.g., 24 hours).
-
Remove the specimens, rinse gently with distilled water, and dry them.
-
Mount the specimens and acquire images of the surface at various magnifications to observe the effects of corrosion and the formation of a protective film.
Data Presentation
The following tables present representative data illustrating the expected performance of this compound as a corrosion inhibitor.
Table 1: Representative Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 25.0 | 1.042 | - |
| 100 | 8.5 | 0.354 | 66.0 |
| 200 | 5.2 | 0.217 | 79.2 |
| 300 | 3.1 | 0.129 | 87.6 |
| 400 | 2.2 | 0.092 | 91.2 |
| 500 | 1.8 | 0.075 | 92.8 |
Table 2: Representative Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | -475 | 1150 | 75 | -120 | - |
| 100 | -482 | 380 | 72 | -115 | 67.0 |
| 200 | -488 | 215 | 70 | -112 | 81.3 |
| 300 | -495 | 125 | 68 | -110 | 89.1 |
| 400 | -501 | 95 | 65 | -108 | 91.7 |
| 500 | -505 | 80 | 64 | -105 | 93.0 |
Table 3: Representative Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 45 | 210 | - |
| 100 | 155 | 150 | 71.0 |
| 200 | 290 | 110 | 84.5 |
| 300 | 450 | 85 | 90.0 |
| 400 | 580 | 70 | 92.2 |
| 500 | 650 | 62 | 93.1 |
Visualizations: Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the inhibitor.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Expected Outcomes and Interpretation
-
Inhibition Efficiency: The inhibition efficiency of this compound is expected to increase with increasing concentration, reaching a maximum value at an optimal concentration, after which it may plateau.[4]
-
Mechanism of Inhibition: The PDP results, showing a shift in both anodic and cathodic Tafel slopes with a more pronounced effect on the cathodic reaction, would suggest that this compound acts as a mixed-type inhibitor.[2][4]
-
Adsorption Behavior: The increase in Rct and decrease in Cdl values from EIS data with increasing inhibitor concentration indicates the formation of a protective film on the steel surface.[8] The experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin) to understand the nature of the adsorption process. The Langmuir isotherm is often found to be applicable, suggesting monolayer adsorption on the metal surface.[4][9]
-
Surface Morphology: SEM images are expected to show a smooth, protected surface for the steel immersed in the inhibited solution, in stark contrast to the pitted and damaged surface of the steel from the uninhibited (blank) solution.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Catalytic Role of N-Alkyl Tetrazoles in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While 1-butyl-1H-tetrazole itself is not extensively documented as a primary catalyst, the broader class of N-alkyl tetrazoles and their corresponding tetrazolium salts are gaining recognition for their versatile applications in organic catalysis. These nitrogen-rich heterocyclic compounds can function as potent ligands for transition metals, act as organocatalysts, and serve as precursors to N-heterocyclic carbenes (NHCs), demonstrating utility in a range of organic transformations. This document provides an overview of the catalytic applications of N-alkyl tetrazoles, with a focus on their role as ligands and the catalytic activity of the related tetrazolium salts. Detailed protocols for representative synthetic procedures are also included.
The tetrazole moiety's unique electronic properties, including its ability to act as a bioisostere for carboxylic acids and cis-amide bonds, have made it a privileged scaffold in medicinal chemistry.[1][2] Their foray into catalysis is a more recent development, driven by the quest for novel, stable, and efficient catalytic systems.[3]
Section 1: N-Alkyl Tetrazoles as Ligands in Transition Metal Catalysis
N-Alkyl tetrazoles, including structures analogous to this compound, can act as effective ligands in transition metal-catalyzed reactions. The nitrogen atoms of the tetrazole ring can coordinate to metal centers, influencing the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.[3]
Logical Workflow for Ligand Application:
Caption: Workflow for the application of N-alkyl tetrazoles as ligands.
Section 2: Tetrazolium Salts as Organocatalysts
Tetrazolium salts, which can be synthesized from N-alkyl tetrazoles, are emerging as a class of organocatalysts, particularly as Lewis acids. Their utility has been demonstrated in reactions such as hydrosilylation-deoxygenation of ketones and aldehydes.[4]
Application Note: Hydrosilylation of Ketones
Tetrazolium salts can catalyze the reduction of ketones to the corresponding alkanes in the presence of a silane reducing agent. The Lewis acidic nature of the tetrazolium cation is believed to activate the carbonyl group towards reduction.
Quantitative Data Summary:
| Entry | Ketone Substrate | Catalyst | Silane | Time (h) | Yield (%) |
| 1 | Acetophenone | 1,3-Diaryl-4,5-dimethyltetrazolium salt | HSiEt3 | 12 | 95 |
| 2 | Benzophenone | 1,3-Diaryl-4,5-dimethyltetrazolium salt | HSiEt3 | 12 | 92 |
| 3 | Cyclohexanone | 1,3-Diaryl-4,5-dimethyltetrazolium salt | HSiEt3 | 24 | 88 |
Reaction Pathway:
Caption: Catalytic cycle for tetrazolium salt-catalyzed hydrosilylation.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles
This protocol describes a general method for the synthesis of 1-substituted tetrazoles from primary amines, triethyl orthoformate, and sodium azide, using ytterbium(III) trifluoromethanesulfonate as a catalyst.[5]
Materials:
-
Primary amine (e.g., n-butylamine)
-
Triethyl orthoformate
-
Sodium azide (NaN3)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the primary amine (10 mmol) in acetonitrile (20 mL), add triethyl orthoformate (12 mmol) and sodium azide (12 mmol).
-
Add Yb(OTf)3 (0.5 mmol, 5 mol%) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted tetrazole.
Quantitative Data for Representative Amines:
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | n-Butylamine | This compound | 18 | 85 |
| 2 | Benzylamine | 1-Benzyl-1H-tetrazole | 16 | 92 |
| 3 | Aniline | 1-Phenyl-1H-tetrazole | 24 | 78 |
Protocol 2: Synthesis of 1,4,5-Trisubstituted Tetrazolium Salts
This protocol outlines a method for the synthesis of tetrazolium salts from secondary amides and azides.[6]
Materials:
-
Secondary amide
-
Triflic anhydride (Tf2O)
-
2,6-Lutidine
-
Organic azide (e.g., benzyl azide)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary amide (0.2 mmol) in anhydrous dichloromethane (1.0 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add 2,6-lutidine (0.24 mmol).
-
Add triflic anhydride (0.22 mmol) dropwise and stir the mixture at 0 °C for 15 minutes.
-
Add the organic azide (0.24 mmol) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to yield the tetrazolium salt.
Representative Yields:
| Entry | Amide | Azide | Product | Yield (%) |
| 1 | N-Methylbenzamide | Benzyl azide | 1-Benzyl-4-methyl-5-phenyl-1H-tetrazol-4-ium trifluoromethanesulfonate | 90 |
| 2 | N-Ethylacetamide | Phenyl azide | 1,5-Dimethyl-4-phenyl-1H-tetrazol-4-ium trifluoromethanesulfonate | 85 |
Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals, particularly sodium azide, which is highly toxic and explosive.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-Butyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-butyl-1H-tetrazole, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established reaction of primary amines with sodium azide and an orthoformate.
Introduction
1-substituted-1H-tetrazoles are important heterocyclic compounds frequently utilized as bioisosteres for carboxylic acids in drug design. Their metabolic stability and similar pKa to carboxylic acids make them attractive moieties for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of this compound is a key step in the development of various therapeutic agents and functional materials. The protocol outlined below describes a common and effective method for its preparation.
Reaction Scheme
The synthesis of this compound is achieved through the heterocyclization of n-butylamine, sodium azide, and triethyl orthoformate.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
-
n-Butylamine
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive. Handle with extreme care.
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine n-butylamine, sodium azide, and triethyl orthoformate. A general molar ratio of 1:1.1:1.2 (amine:azide:orthoformate) is recommended.[1]
-
Solvent Addition: Carefully add glacial acetic acid to the mixture. The acetic acid acts as both a solvent and a catalyst for the reaction.
-
Reaction: Heat the reaction mixture to a temperature of 70-80°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Quantitative Data
While a specific yield for the synthesis of this compound is not consistently reported across the literature, similar reactions for the formation of 1-substituted tetrazoles generally proceed in good to excellent yields, often exceeding 80%.[2]
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₀N₄ | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific NMR data for this compound is not available in the provided search results, the expected signals would be:
-
¹H NMR: A singlet for the tetrazole ring proton, and signals corresponding to the butyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the tetrazole ring).
-
¹³C NMR: A signal for the carbon atom in the tetrazole ring and four signals for the carbon atoms of the butyl group.
Safety Precautions
-
Sodium azide is extremely toxic and can form explosive heavy metal azides. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
The reaction should be conducted behind a safety shield.
-
All glassware should be carefully inspected for cracks before use.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1-Butyl-1H-tetrazole in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-substituted tetrazoles, with a focus on 1-butyl-1H-tetrazole, as precursors for [3+2] cycloaddition reactions. It is crucial to note that this compound itself is not the direct participant in the cycloaddition. Instead, it serves as a stable precursor to a highly reactive 1,3-dipole, a nitrilimine, which then undergoes the [3+2] cycloaddition with a suitable dipolarophile. This process is typically initiated by thermal or photochemical activation.
Introduction to Tetrazole-Based [3+2] Cycloadditions
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. C,N-disubstituted tetrazoles can undergo controlled thermal or photochemical decomposition to extrude a molecule of nitrogen (N₂), generating a highly reactive nitrilimine intermediate.[1] These nitrilimines are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles.[2][3] This synthetic strategy is valuable in medicinal chemistry and materials science for the construction of complex molecular scaffolds.
The general transformation can be depicted as follows:
Caption: General scheme of nitrilimine generation from a 1-butyl-tetrazole precursor and subsequent [3+2] cycloaddition.
Data Presentation: Representative [3+2] Cycloaddition Reactions
| Tetrazole Precursor | Dipolarophile | Activation Method | Solvent | Time (h) | Yield (%) | Reference |
| 2-(4-methoxyphenyl)-5-phenyltetrazole | Imidazole | Photochemical (312 nm) | CH₃CN/H₂O | 1 | 34.2 | [2] |
| 2-(4-methoxyphenyl)-5-phenyltetrazole | Mercaptoethanol | Photochemical (312 nm) | CH₃CN/PBS | 1 | 23.3 | [2] |
| Macrocyclic Diphenyl Tetrazole | Norbornene | Photochemical (302 nm) | EtOAc | Varies | Good | [4] |
| 2,5-Diphenyltetrazole | Phenylacetylene | Thermal | Xylene | 24 | 85 | [5] |
Experimental Protocols
The following are generalized protocols for the generation of nitrilimines from N-substituted tetrazoles and their subsequent in-situ [3+2] cycloaddition. These protocols are based on procedures reported for diaryltetrazoles and should be optimized for specific substrates, particularly for this compound derivatives.
Protocol 3.1: Photochemical [3+2] Cycloaddition
This protocol is adapted from procedures used for the photoinduced cycloaddition of diaryltetrazoles with alkenes.[2][4]
Materials:
-
1-Butyl-5-R-1H-tetrazole (R = aryl or other stabilizing group)
-
Alkene or alkyne (dipolarophile)
-
Solvent (e.g., acetonitrile, ethyl acetate)
-
UV lamp (e.g., 302 nm or 312 nm handheld lamp)
-
Quartz reaction vessel
Procedure:
-
Dissolve the 1-butyl-5-R-1H-tetrazole (1.0 equiv.) and the dipolarophile (1.5 - 10 equiv.) in the chosen solvent in a quartz reaction vessel. The concentration of the tetrazole is typically in the range of 0.1-10 mM.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 300-320 nm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting tetrazole.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified cycloadduct by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: Workflow for photochemical [3+2] cycloaddition.
Protocol 3.2: Thermal [3+2] Cycloaddition
This protocol is a generalized procedure based on the thermal decomposition of 2,5-disubstituted tetrazoles to generate nitrilimines.[5]
Materials:
-
1-Butyl-5-R-1H-tetrazole (R = aryl or other stabilizing group)
-
Alkene or alkyne (dipolarophile)
-
High-boiling solvent (e.g., xylene, toluene, o-dichlorobenzene)
-
Reaction vessel equipped with a reflux condenser and inert gas inlet
Procedure:
-
To a reaction vessel, add the 1-butyl-5-R-1H-tetrazole (1.0 equiv.) and the dipolarophile (1.5 - 3.0 equiv.).
-
Add the high-boiling solvent to dissolve the reactants.
-
Flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 110-180 °C) under an inert atmosphere. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the purified product using appropriate analytical methods.
Signaling Pathways and Logical Relationships
The term "signaling pathway" is not directly applicable to this chemical transformation. However, the logical relationship and reaction mechanism can be visualized. The key steps are the initial activation of the tetrazole, the extrusion of nitrogen gas to form the nitrilimine intermediate, and the subsequent concerted [3+2] cycloaddition.
Caption: Mechanism of photoinduced nitrilimine formation and cycloaddition.
Conclusion
This compound and its derivatives are valuable precursors for the generation of nitrilimines, which are highly reactive intermediates for [3+2] cycloaddition reactions. Both photochemical and thermal methods can be employed for this transformation, providing access to a wide range of five-membered heterocyclic compounds. The protocols and data presented herein serve as a guide for researchers in synthetic organic chemistry and drug discovery to utilize this powerful synthetic methodology. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
References
- 1. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
Application Notes and Protocols for N-alkylation of Tetrazoles using Butyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of tetrazoles using butyl bromide. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of diverse N-substituted tetrazole derivatives. The regioselectivity of this reaction, leading to the formation of N-1 and N-2 isomers, is a critical aspect that will be discussed in detail.
Introduction
Tetrazole and its derivatives are important scaffolds in drug discovery and materials science due to their unique chemical and physical properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. N-alkylation of the tetrazole ring is a common strategy to modulate these properties and to introduce further functionalities. The reaction of a 5-substituted-1H-tetrazole with an alkylating agent like butyl bromide typically yields a mixture of two regioisomers: the 1-substituted (N-1) and the 2-substituted (N-2) tetrazole. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the reaction conditions, and the solvent.
Factors Influencing Regioselectivity
The N-alkylation of tetrazoles is a competitive reaction between the N-1 and N-2 nitrogen atoms of the tetrazole ring. The outcome of this competition is governed by a combination of electronic and steric factors, as well as the reaction conditions.
A diagram illustrating the key factors influencing the regioselectivity of N-alkylation of tetrazoles is presented below.
Caption: Factors influencing the N-1 vs. N-2 regioselectivity in tetrazole alkylation.
General Experimental Protocol for N-Alkylation of 5-Substituted Tetrazoles with Butyl Bromide
This protocol is a general guideline and may require optimization for specific substrates. A detailed experimental procedure, adapted from a similar alkylation with benzyl bromide, is provided below.[1]
Materials:
-
5-Substituted-1H-tetrazole
-
n-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Workflow Diagram:
Caption: A typical experimental workflow for the N-alkylation of tetrazoles.
Procedure:
-
Reaction Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) in anhydrous acetone or DMF (5-10 mL per mmol of tetrazole) in a round-bottom flask, add anhydrous potassium carbonate (1.1-1.5 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. To this suspension, add n-butyl bromide (1.0-1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-80 °C) and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude mixture of N-1 and N-2 isomers can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent may need to be adjusted depending on the substrate.
-
Characterization: Characterize the purified isomers by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structures and determine the isomer ratio. Generally, the C5-carbon signal in the ¹³C NMR spectrum of the N-2 isomer appears at a lower field (deshielded) compared to the N-1 isomer.[1]
Quantitative Data for N-Alkylation of Tetrazoles
The following tables summarize the available quantitative data for the N-alkylation of various tetrazoles. Note that specific data for n-butyl bromide is limited in the literature, and data for other alkylating agents are included for comparison where relevant.
Table 1: N-Alkylation of 5-Phenyl-1H-tetrazole
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N-1 Yield (%) | N-2 Yield (%) | Total Yield (%) | N-1:N-2 Ratio | Reference |
| Benzyl Bromide | K₂CO₃ | Acetone | RT | 2 | 33.3 | 40.7 | 74 | 45:55 | [1] |
| n-Butyl Bromide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: N-Alkylation of other 5-Substituted-1H-tetrazoles
| 5-Substituent | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N-1 Yield (%) | N-2 Yield (%) | Total Yield (%) | N-1:N-2 Ratio | Reference |
| -CH₂NHCOPh | Benzyl Bromide | K₂CO₃ | Acetone | RT | 2 | 33.3 | 40.7 | 74 | 45:55 | [1] |
| Various | n-Butyl Bromide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative data for the N-alkylation of various tetrazoles with n-butyl bromide in the reviewed literature highlights an opportunity for further research in this area.
Conclusion
The N-alkylation of tetrazoles with butyl bromide is a viable method for the synthesis of N-butyl tetrazole derivatives. The reaction typically proceeds under basic conditions in a polar aprotic solvent to afford a mixture of N-1 and N-2 isomers. The regioselectivity is dependent on a subtle interplay of electronic and steric effects of the 5-substituent and the reaction conditions. While a general protocol can be followed, optimization for each specific substrate is recommended to achieve the desired product distribution and yield. Further systematic studies are needed to provide a more comprehensive quantitative understanding of the N-butylation of a wider range of 5-substituted tetrazoles.
References
Application Notes and Protocols for the Use of 1-Butyl-1H-tetrazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-butyl-1H-tetrazole in pharmaceutical synthesis. The tetrazole moiety is a significant functional group in medicinal chemistry, often employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][2] this compound can serve as a key building block or intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of angiotensin II receptor antagonists.[3]
Overview of this compound in Pharmaceutical Synthesis
The tetrazole ring is a prominent feature in several marketed drugs due to its favorable physicochemical properties.[1][2] It can act as a metabolically stable substitute for a carboxylic acid group and as a cis-amide bond surrogate.[2] The synthesis of tetrazole-containing compounds is a critical aspect of drug discovery and development. Multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of tetrazole derivatives.[1][2]
While direct protocols for the synthesis and application of this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from general methods for 1-substituted tetrazoles. One common approach involves the reaction of amines, triethyl orthoformate, and sodium azide.[4] Additionally, multicomponent reactions, such as the Passerini and Ugi reactions, provide versatile pathways to substituted tetrazoles, including those with butyl substituents.[5]
Key Applications in Pharmaceutical Synthesis
The primary application of tetrazole derivatives, including those with a butyl group, is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. The tetrazole moiety in these drugs mimics the carboxylic acid of the natural ligand, angiotensin II, leading to effective receptor binding and blockade.
Logical Relationship: Tetrazole as a Carboxylic Acid Bioisostere
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Application Notes and Protocols: 1-Butyl-1H-tetrazole as a Bioisostere for Carboxylic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. One widely adopted and successful strategy is the use of bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved biological activity, metabolic stability, or reduced toxicity. The 1-butyl-1H-tetrazole moiety has emerged as a prominent bioisostere for the carboxylic acid functional group.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound as a carboxylic acid surrogate in drug design. The information presented is intended to guide researchers in leveraging this versatile chemical entity to enhance the drug-like properties of their candidate molecules.
Physicochemical Properties: A Comparative Overview
The rationale for replacing a carboxylic acid with a this compound lies in the similarity of their key physicochemical properties, coupled with distinct advantages offered by the tetrazole ring. The tetrazole group mimics the acidity and planar nature of a carboxylic acid, allowing it to engage in similar interactions with biological targets. However, it often imparts greater metabolic stability and increased lipophilicity.
| Property | Carboxylic Acid (e.g., Pentanoic Acid) | This compound | Rationale for Bioisosteric Replacement |
| pKa | ~4.8 | ~4.9[1] | Similar acidity ensures that the tetrazole can exist in an anionic form at physiological pH, mimicking the carboxylate anion and preserving key ionic interactions with the target protein. |
| Lipophilicity (logP) | Lower | Higher | The increased lipophilicity of the tetrazole can lead to improved membrane permeability and oral bioavailability.[1] |
| Metabolic Stability | Susceptible to phase II conjugation (glucuronidation) | Generally more resistant to metabolic degradation | This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profile. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The tetrazole ring is a good hydrogen bond acceptor. | Can maintain crucial hydrogen bonding interactions within the active site of a target protein. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine, triethyl orthoformate, and sodium azide. The following protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Butylamine
-
Triethyl orthoformate
-
Sodium azide (Caution: highly toxic and explosive)
-
Ytterbium (III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butylamine (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of Yb(OTf)₃ (e.g., 5 mol%).
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes.
-
Addition of Azide: Carefully add sodium azide (1.5 eq) to the reaction mixture. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Cycloaddition: Add glacial acetic acid (2.0 eq) to the mixture and heat the reaction to reflux (typically around 120°C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Biological Evaluation: Angiotensin II Type 1 (AT1) Receptor Binding Assay
Given that many angiotensin II receptor blockers (ARBs) utilize a tetrazole ring as a bioisostere for a carboxylic acid, a radioligand binding assay for the AT1 receptor is a relevant method to evaluate the efficacy of a newly synthesized compound containing a this compound moiety.
Materials:
-
Cell membranes expressing the human AT1 receptor
-
[³H]-Losartan or another suitable radioligand
-
Test compound (e.g., a molecule with a this compound bioisostere)
-
Unlabeled Losartan (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Plate Setup: In a 96-well filter plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [³H]-Losartan (e.g., at its Kd concentration)
-
Either:
-
Assay buffer (for total binding)
-
A high concentration of unlabeled Losartan (for non-specific binding)
-
Varying concentrations of the test compound
-
-
-
Incubation: Add the AT1 receptor-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration and Washing: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The following table provides a template for summarizing and comparing the quantitative data of a carboxylic acid-containing parent compound and its this compound bioisostere.
| Parameter | Parent Compound (with Carboxylic Acid) | Bioisostere (with this compound) | Fold Change |
| Physicochemical Properties | |||
| pKa | e.g., 4.5 | e.g., 4.9 | - |
| logP | e.g., 2.0 | e.g., 2.5 | 1.25 |
| Pharmacokinetic Properties | |||
| Oral Bioavailability (%) | e.g., 20% | e.g., 40% | 2.0 |
| In vivo half-life (h) | e.g., 2 h | e.g., 6 h | 3.0 |
| Pharmacodynamic Properties | |||
| IC₅₀ (nM) at Target X | e.g., 50 nM | e.g., 25 nM | 0.5 (Improved Potency) |
| Ki (nM) at Target X | e.g., 30 nM | e.g., 15 nM | 0.5 (Improved Affinity) |
Visualizations
Conclusion
The use of this compound as a bioisosteric replacement for a carboxylic acid is a well-established and powerful strategy in drug design. This approach can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic properties. The protocols and data presented in this document are intended to serve as a valuable resource for researchers seeking to apply this strategy in their own drug discovery programs. Careful consideration of the synthetic route and appropriate biological evaluation are critical for successfully harnessing the benefits of this important bioisostere.
References
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 1-Alkyl-1H-Tetrazole Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers utilizing N-alkylated tetrazoles as bridging ligands, with a specific focus on 1-butyl-1H-tetrazole and its structural analogue, 1-tert-butyl-1H-tetrazole. The unique coordination chemistry of these linkers allows for the construction of diverse and robust metal-organic frameworks with potential applications in catalysis, gas storage, and as precursors for novel materials.
I. Introduction to Tetrazole-Based Coordination Polymers
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them excellent ligands for the construction of coordination polymers. The nitrogen-rich nature of the tetrazole ring allows for various coordination modes, leading to the formation of one-, two-, and three-dimensional polymeric structures. The introduction of an alkyl group at the N1 position, such as a butyl or tert-butyl group, enhances the solubility of the ligand in organic solvents and influences the resulting framework's topology and properties.
Coordination polymers based on 1-alkyl-1H-tetrazoles have garnered interest due to their thermal stability and interesting magnetic and photoluminescent properties. These materials can serve as precursors for the synthesis of nano-sized metal oxides or be explored for applications in drug delivery systems, where the coordination polymer can act as a carrier for therapeutic agents.
II. Synthesis of a 1D Coordination Polymer with 1-tert-Butyl-1H-tetrazole and Copper(II) Chloride
This section details the synthesis of a one-dimensional coordination polymer, [Cu(tbt)Cl₂]n, where 'tbt' is 1-tert-butyl-1H-tetrazole. This example is based on a documented procedure and serves as a representative protocol for the synthesis of coordination polymers with N-alkylated tetrazoles.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of a 1D copper(II) coordination polymer with 1-tert-butyl-1H-tetrazole.
Detailed Experimental Protocol
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
1-tert-butyl-1H-tetrazole
-
Ethanol
Procedure:
-
In a 25 mL beaker, dissolve 0.171 g (1 mmol) of CuCl₂·2H₂O in 10 mL of ethanol with stirring.
-
In a separate 25 mL beaker, dissolve 0.126 g (1 mmol) of 1-tert-butyl-1H-tetrazole in 10 mL of ethanol.
-
Add the 1-tert-butyl-1H-tetrazole solution to the copper(II) chloride solution dropwise while stirring.
-
Continue stirring the resulting solution at room temperature for 30 minutes.
-
Allow the solution to stand undisturbed for slow evaporation of the solvent at room temperature.
-
After several days, blue prismatic crystals suitable for single-crystal X-ray diffraction will form.
-
Isolate the crystals by filtration, wash with a small amount of cold ethanol, and air-dry.
III. Characterization Data
The synthesized coordination polymer, [Cu(tbt)Cl₂]n, can be characterized using various analytical techniques to determine its structure, composition, and properties.
Quantitative Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.645(2) |
| b (Å) | 13.987(3) |
| c (Å) | 9.132(2) |
| β (°) | 115.03(3) |
| Volume (ų) | 1000.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.765 |
Note: The crystallographic data presented is for the analogous compound [Cu(tbt)Cl₂]n, where tbt is 1-tert-butyl-1H-tetrazole.
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
| Cu(1)-N(4) | 2.015(3) | N(4)-Cu(1)-Cl(1) | 95.3(1) |
| Cu(1)-Cl(1) | 2.278(1) | N(4)-Cu(1)-Cl(2) | 168.2(1) |
| Cu(1)-Cl(2) | 2.301(1) | Cl(1)-Cu(1)-Cl(2) | 94.7(1) |
| Cu(1)-Cl(1)#1 | 2.705(1) | ||
| Cu(1)-Cl(2)#2 | 2.943(1) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 -x+1, y-1/2, -z+1/2
Spectroscopic and Thermal Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the coordination polymer will show characteristic bands for the C-H stretching and bending vibrations of the butyl group, as well as bands corresponding to the tetrazole ring vibrations. The coordination of the tetrazole ligand to the copper(II) center may result in shifts of the N-N and C-N stretching frequencies compared to the free ligand.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the coordination polymer. The decomposition of the organic linker and the final residue (e.g., copper oxide) can be identified by the weight loss steps at specific temperatures. Differential Scanning Calorimetry (DSC) can reveal phase transitions and decomposition temperatures.
IV. Logical Relationship in Coordination Polymer Formation
The formation of the coordination polymer is governed by the coordination preferences of the metal ion and the coordination modes of the ligand.
Caption: Logical diagram illustrating the key components and processes involved in the formation of a coordination polymer.
V. Potential Applications
Coordination polymers synthesized from this compound and related linkers have potential applications in several fields:
-
Catalysis: The metal centers within the polymer can act as catalytic sites for various organic transformations. The porous nature of some coordination polymers can also allow for size- and shape-selective catalysis.
-
Gas Storage and Separation: The defined pore structures of certain coordination polymers can be utilized for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.
-
Drug Delivery: The biocompatibility and tunable properties of some coordination polymers make them potential candidates for drug delivery systems. The therapeutic agent can be encapsulated within the pores of the framework and released under specific conditions.
-
Luminescent Materials: The incorporation of lanthanide ions or fluorescent organic linkers can lead to the development of luminescent coordination polymers for applications in sensing, imaging, and lighting.
Disclaimer: The experimental protocol and data provided are based on the synthesis of a coordination polymer with 1-tert-butyl-1H-tetrazole, a close structural analogue of this compound. While the general principles and procedures are applicable, specific reaction conditions and the resulting product's properties may vary for the this compound linker. Researchers should consult the primary literature and perform appropriate characterization for any newly synthesized materials. No information on signaling pathways was found to be relevant to the synthesis and application of these coordination polymers in the context of materials chemistry.
Application Notes and Protocols for Electrochemical Studies of Tetrazole-Based Corrosion Inhibitors
Disclaimer: Extensive literature searches did not yield specific experimental data on the electrochemical studies of 1-butyl-1H-tetrazole as a corrosion inhibitor. The following application notes and protocols are therefore based on studies of closely related tetrazole derivatives, such as 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one (a derivative of Irbesartan) and various 5-substituted 1H-tetrazoles.[1][2][3] These protocols and data should serve as a valuable starting point for designing and conducting electrochemical investigations of this compound.
Application Notes
Tetrazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic media.[3][4][5] The presence of a nitrogen-rich heterocyclic ring allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[6][7][8] The butyl group in this compound is expected to enhance its hydrophobic properties and surface coverage, potentially leading to high inhibition efficiency.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on the inhibitor's effectiveness and insights into the mechanism of corrosion inhibition.
Key Performance Indicators
-
Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor can indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor.
-
Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of the inhibitor signifies better corrosion protection.
-
Inhibition Efficiency (IE%): The percentage to which an inhibitor reduces the corrosion rate. It is a primary metric for evaluating inhibitor performance.
-
Charge Transfer Resistance (Rct): Represents the resistance to the transfer of electrons at the metal/electrolyte interface. A higher Rct value indicates a slower corrosion process and better inhibition.
-
Double Layer Capacitance (Cdl): Related to the capacitance of the electrochemical double layer at the metal/electrolyte interface. A decrease in Cdl upon addition of the inhibitor can suggest the adsorption of inhibitor molecules on the metal surface.
Data Presentation: Performance of Tetrazole Derivatives
The following tables summarize quantitative data obtained from electrochemical studies of various tetrazole derivatives, which can be used as a reference for expected values when studying this compound.
Table 1: Potentiodynamic Polarization Data for Tetrazole Derivatives on Steel in HCl
| Inhibitor (Concentration) | Metal | Electrolyte | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE (%) | Reference |
| Blank | Carbon Steel | 1.0 M HCl | -470 | 1150 | - | [1] |
| Irbesartan Derivative (10⁻³ M) | Carbon Steel | 1.0 M HCl | -510 | 98 | 91.5 | [1] |
| 5-phenyl-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | -478 | 51.3 | 94.6 | [4] |
| 5-(4-chlorophenyl)-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | -485 | 32.4 | 96.6 | [4] |
| 5-(4-methoxyphenyl)-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | -469 | 89.1 | 90.7 | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Tetrazole Derivatives on Steel in HCl
| Inhibitor (Concentration) | Metal | Electrolyte | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) | Reference |
| Blank | Carbon Steel | 1.0 M HCl | 45 | 120 | - | [1] |
| Irbesartan Derivative (10⁻³ M) | Carbon Steel | 1.0 M HCl | 780 | 45 | 94.2 | [1][2] |
| 5-phenyl-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | 1480 | 28.5 | 95.1 | [4] |
| 5-(4-chlorophenyl)-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | 2350 | 22.1 | 96.9 | [4] |
| 5-(4-methoxyphenyl)-1H-tetrazole (5 mM) | Mild Steel | 1 M HCl | 980 | 35.2 | 92.3 | [4] |
Experimental Protocols
The following are detailed protocols for conducting electrochemical experiments to evaluate this compound as a corrosion inhibitor.
Materials and Preparation
-
Working Electrode: A specimen of the metal to be tested (e.g., carbon steel, mild steel, copper) embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. The surface should be mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit), rinsed with deionized water and acetone, and dried.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite rod/sheet with a surface area significantly larger than the working electrode.
-
Electrolyte: A corrosive medium, typically 1.0 M HCl or 0.5 M H₂SO₄.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the electrolyte itself) and then add it to the electrolyte to achieve the desired concentrations (e.g., ranging from 10⁻⁶ M to 10⁻³ M).
Electrochemical Cell Setup
A standard three-electrode electrochemical cell is used. The working, reference, and counter electrodes are immersed in the test electrolyte. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize ohmic drop.
Potentiodynamic Polarization Measurements
-
Immerse the prepared working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain values for the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Experimental Workflow
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one drug on CS in 1 M HCl electrolyte: electrochemical, spectroscopic and theoretical investigations | Moroccan Journal of Chemistry [revues.imist.ma]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Butyl-1H-tetrazole in Agricultural Chemistry: A Review of Potential Uses and Methodologies
Introduction
1-Butyl-1H-tetrazole is a heterocyclic compound belonging to the tetrazole family, a class of molecules that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] While specific research on the agricultural applications of this compound is limited, the broader class of tetrazole derivatives has shown promise as fungicides, herbicides, and plant growth regulators.[1][3] This document outlines potential applications for this compound in agriculture based on the known properties of related compounds and provides generalized experimental protocols for its evaluation.
Potential Applications in Agricultural Chemistry
Based on the activities of structurally related tetrazole compounds, this compound could potentially be developed as:
-
An Antifungal Agent: Tetrazole derivatives have been synthesized and screened for their in vitro antifungal activity against various plant pathogenic fungi.[2][4][5] The mechanism of action for some azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[6]
-
An Herbicide: Certain tetrazolinone compounds have been investigated for their herbicidal effects, particularly in paddy fields.[7] Additionally, the tetrazole ring can act as a bioisostere for the carboxylic acid group in synthetic auxins, a class of herbicides that disrupt plant growth.
-
A Plant Growth Regulator (PGR): The structural similarity of the tetrazole group to the carboxylate group of the plant hormone indole-3-acetic acid (auxin) suggests that this compound could exhibit plant growth regulating properties. Synthetic auxins are used to control various aspects of plant development.
Synthesis of this compound
A general method for the synthesis of 1-substituted-1H-tetrazoles involves the cycloaddition of an amine with sodium azide and an orthoformate.[8]
Experimental Protocol: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles[8]
-
Combine the primary amine (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol) in a reaction vessel.
-
If using a catalyst, add the specified amount (e.g., 0.05 g of a suitable catalyst).[8]
-
Stir the mixture at an elevated temperature (e.g., 120 °C) for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with cold water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).[8]
-
If a heterogeneous catalyst was used, it can be separated by filtration.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography.
Diagram of Synthetic Workflow
Protocols for Evaluating Agricultural Applications
The following are generalized protocols that can be adapted to evaluate the potential of this compound in various agricultural applications.
Antifungal Activity Screening
This protocol describes a method for assessing the in vitro antifungal activity of a test compound against pathogenic fungi.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation.[1]
-
Prepare a spore suspension in sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore concentration to a standard density (e.g., 1 × 10^6 spores/mL) using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add a defined volume of fungal growth medium (e.g., RPMI-1640) to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known fungicide), a negative control (solvent only), and a growth control (medium only).
-
Inoculate each well (except the negative control) with the fungal spore suspension.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible fungal growth.[5]
-
Diagram of Antifungal Screening Workflow
Herbicidal Activity Screening
This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of a test compound.
Experimental Protocol: Greenhouse Herbicidal Bioassay
-
Plant Material:
-
Sow seeds of selected weed species (e.g., barnyardgrass (Echinochloa crus-galli), common purslane (Portulaca oleracea)) and crop species in pots containing a standard potting mix.
-
Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).
-
-
Pre-emergence Application:
-
Within 24 hours of sowing, apply a solution of this compound at various concentrations to the soil surface of the pots.
-
Include a positive control (a commercial herbicide) and a negative control (solvent only).
-
Water the pots as needed.
-
-
Post-emergence Application:
-
When the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply a foliar spray of this compound at various concentrations.
-
Include appropriate controls as in the pre-emergence test.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
For a quantitative assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percent inhibition of growth compared to the negative control.
-
Plant Growth Regulation Assay
This protocol provides a method to assess the potential of this compound to act as a plant growth regulator.
Experimental Protocol: Root Elongation Assay
-
Plant Material:
-
Germinate seeds of a model plant species (e.g., Arabidopsis thaliana, cress) on moist filter paper in petri dishes.
-
-
Treatment Application:
-
Prepare agar plates containing a range of concentrations of this compound.
-
Include a positive control (e.g., a known auxin or gibberellin inhibitor) and a negative control (no test compound).
-
Transfer seedlings of uniform size to the treatment plates.
-
-
Incubation and Measurement:
-
Place the petri dishes vertically in a growth chamber under controlled light and temperature conditions.
-
After a specified period (e.g., 5-7 days), photograph the plates and measure the length of the primary root using image analysis software.
-
-
Data Analysis:
-
Calculate the average root length for each treatment.
-
Determine the effect of different concentrations of this compound on root growth compared to the control.
-
Quantitative Data
As extensive literature searches did not yield specific quantitative data for the agricultural applications of this compound, a data table cannot be provided at this time. The protocols outlined above can be used to generate such data.
Conclusion
While direct evidence for the application of this compound in agricultural chemistry is currently lacking in the public domain, the known biological activities of the broader tetrazole class of compounds suggest its potential as a lead structure for the development of new fungicides, herbicides, or plant growth regulators. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound and its derivatives for these agricultural applications. Further research is warranted to synthesize and screen this compound to determine its specific biological activity spectrum and potential utility in crop protection and management.
References
- 1. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JPH06199818A - Use of tetrazolinones as herbicide for paddy field - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tetrazoles as Proton Sources in Organic Reactions with a Focus on 1-Butyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are widely utilized in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar pKa values and metabolic stability.[1][2][3][4] While the acidic nature of the N-H proton in the tetrazole ring is well-documented, the potential of N-substituted tetrazoles, such as 1-butyl-1H-tetrazole, as proton sources requires careful consideration of their structural properties.
This document provides a detailed examination of the acidity of tetrazoles and their application as proton sources in organic synthesis. It specifically addresses the case of this compound and clarifies its role in this context.
Acidity of Tetrazoles: A Comparative Overview
The acidity of 1H-tetrazoles stems from the proton attached to a nitrogen atom within the aromatic ring. The resulting tetrazolate anion is stabilized by the delocalization of the negative charge across the four nitrogen atoms.[1] This acidity is comparable to that of carboxylic acids, making them effective bioisosteres in drug design.[2][3]
However, in the case of 1-substituted tetrazoles like this compound, the acidic N-H proton is replaced by an alkyl group. This substitution fundamentally alters the acidic properties of the molecule, as it no longer possesses a readily donatable proton from the ring. The remaining C-H proton at the 5-position is significantly less acidic and can only be removed by very strong bases, such as organolithium reagents or specialized Grignard reagents.[5][6][7]
The following table summarizes the pKa values of the parent 1H-tetrazole and related compounds, illustrating the acidic nature of the N-H proton. A specific pKa for the C-H proton of this compound is not available in the literature, as it is not considered a proton donor in typical organic reactions.
Table 1: pKa Values of Tetrazole Derivatives
| Compound | pKa | Notes |
| 1H-Tetrazole | 4.90[2] | The N-H proton is acidic, comparable to carboxylic acids. |
| 5-Methyl-1H-tetrazole | 5.50[8] | The electron-donating methyl group slightly decreases acidity. |
| 5-Phenyl-1H-tetrazole | 4.83[8] | The electron-withdrawing phenyl group slightly increases acidity. |
| Acetic Acid | 4.76[8] | For comparison. |
This compound: Not a Conventional Proton Source
As illustrated in the diagram below, this compound lacks the N-H proton that confers acidity to the parent tetrazole molecule. Consequently, it is not employed as a proton source or a Brønsted acid catalyst in organic reactions. Its primary applications lie elsewhere, for instance, as a precursor in the synthesis of more complex molecules where the butyl group serves as a protecting or modifying moiety.
References
- 1. acid base - Why is tetrazole acidic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-butyl-1H-tetrazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-butyl-1H-tetrazole via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound?
A1: Silica gel (100-200 mesh) is a commonly used stationary phase for the column chromatography of tetrazole derivatives.[1] A typical mobile phase, or eluent, would consist of a non-polar solvent mixed with a more polar solvent. A common starting point is a mixture of ethyl acetate (EtOAc) and hexane.[2] The polarity of the eluent is gradually increased by raising the percentage of the more polar component to facilitate the elution of the compound.
Q2: My this compound is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?
A2: For highly polar compounds that exhibit strong retention on silica gel, more aggressive solvent systems may be necessary.[3] Consider adding a small percentage (1-10%) of methanol to your eluent. For basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.[3] Alternatively, reverse-phase chromatography could be an effective purification strategy for very polar molecules.[3]
Q3: I suspect my this compound is decomposing on the silica gel column. How can I address this?
A3: Compound degradation on silica gel can be a significant issue.[3][4] To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.[3] To mitigate decomposition, you could try deactivating the silica gel to reduce its acidity or use an alternative stationary phase like alumina or Florisil.[3] Additionally, performing the purification at a lower temperature may help preserve the integrity of sensitive compounds.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute or moves very slowly | 1. Eluent polarity is too low. 2. Strong interaction with the stationary phase. 3. Compound may have decomposed on the column.[3] | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol). 2. If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization. 3. Check for compound stability on silica using TLC.[3] |
| Compound elutes too quickly (with the solvent front) | 1. Eluent polarity is too high. 2. Insufficient amount of stationary phase. | 1. Decrease the polarity of the eluent (e.g., increase the percentage of hexane). 2. Ensure an appropriate ratio of silica gel to the crude product. |
| Poor separation of this compound from impurities | 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Column was overloaded with the sample. | 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation between spots. 2. Ensure the column is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[5] 3. Use a larger column or reduce the amount of sample loaded. |
| Streaking or tailing of the compound band | 1. Compound is sparingly soluble in the eluent. 2. Strong acidic or basic nature of the compound interacting with silica. 3. Column is overloaded. | 1. Try a different solvent system in which your compound is more soluble.[3] 2. Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds). 3. Reduce the amount of sample loaded onto the column. |
| Solvent flow is very slow or has stopped | 1. The column is packed too tightly. 2. Fine particles from the silica gel are clogging the frit or stopcock. 3. The compound or an impurity has crystallized in the column.[3] | 1. Apply gentle air pressure to the top of the column.[6] 2. Ensure a layer of sand is present at the bottom and top of the silica gel to prevent fines from escaping.[5][6] 3. If crystallization occurs, you may need to unpack the column and recover your sample by filtration. Using a wider column may help prevent this.[3] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand over the cotton plug to create a level surface.[5][6]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[5]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.[5]
-
Add a thin protective layer of sand on top of the silica gel.[7]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[7] Carefully add this solution to the top of the column using a pipette.[5][7]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or other suitable containers.[6]
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.[6]
-
Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds of interest.
4. Analysis of Fractions:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of the Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-Butyl-1H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-butyl-1H-tetrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Water can react with reagents, particularly in azide-based syntheses. 3. Poor Quality Reagents: Degradation of butylamine, triethyl orthoformate, or sodium azide. 4. Inefficient Catalyst: If using a catalyst, it may be inactive or used in an insufficient amount. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Reagent Quality Check: Use freshly opened or properly stored reagents. Purify starting materials if necessary. 4. Catalyst Evaluation: If a catalyst is employed, ensure its activity and consider screening different catalysts or increasing the catalyst loading. |
| Formation of 2-Butyl-2H-tetrazole Isomer | 1. Reaction Conditions: The choice of solvent and temperature can influence the ratio of N1 to N2 alkylation. Generally, polar aprotic solvents may favor the formation of the N2 isomer. 2. Nature of Alkylating Agent: While not directly applicable to the primary synthesis from butylamine, in alkylation reactions of the tetrazole ring, the nature of the alkylating agent plays a role. | 1. Solvent Selection: Employing less polar solvents or a biphasic solvent system can sometimes favor the formation of the N1 isomer. Some studies suggest that the use of aqueous ethanol can suppress the formation of the N2-isomer.[1] 2. Temperature Control: Running the reaction at a lower temperature, if feasible for the reaction rate, may improve the regioselectivity towards the N1 position. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of Isomers: The 1-butyl and 2-butyl isomers may have similar polarities, making separation by column chromatography challenging. 2. Product Solubility: The product may be highly soluble in the work-up solvent, leading to losses during extraction. | 1. Chromatography Optimization: Use a high-efficiency silica gel and test different solvent systems for column chromatography. A gradient elution may be necessary. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separation. 2. Extraction Optimization: Use a less polar solvent for extraction if the product is polar. Perform multiple extractions with smaller volumes of solvent. Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. |
| Safety Concerns (e.g., formation of hydrazoic acid) | 1. Acidic Conditions with Azide: The combination of an acid and sodium azide can generate highly toxic and explosive hydrazoic acid (HN₃). | 1. Strict pH Control: Avoid strongly acidic conditions when sodium azide is present. If an acidic catalyst is required, use it in catalytic amounts and ensure the reaction is well-ventilated in a fume hood. 2. Proper Quenching: Quench the reaction carefully by slowly adding it to a basic solution (e.g., sodium bicarbonate) to neutralize any residual acid before work-up. 3. Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety protocols. Avoid contact with heavy metals, which can form explosive metal azides. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the constitutional isomer, 2-butyl-2H-tetrazole. The tetrazole ring has two nitrogen atoms that can be alkylated, leading to a mixture of the N1 and N2 substituted products. The ratio of these isomers is dependent on the reaction conditions.
Q2: How can I minimize the formation of the 2-butyl-2H-tetrazole isomer?
A2: Optimizing the reaction conditions is key to favoring the formation of the desired 1-butyl isomer. Factors to consider include:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents, such as toluene or a biphasic system, may improve the ratio of the desired N1 isomer.
-
Catalyst Selection: Certain Lewis acid catalysts have been shown to influence the regioselectivity of tetrazole alkylation.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the N1 isomer, although this may also decrease the overall reaction rate.
Q3: My reaction is not proceeding to completion. What should I do?
A3: If your reaction has stalled, consider the following:
-
Check Reagent Purity: Ensure that your butylamine, triethyl orthoformate, and sodium azide are of high purity and have been stored correctly.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting materials are still present, you can try extending the reaction time or cautiously increasing the temperature.
-
Catalyst: If you are using a catalyst, it may have lost its activity. Try using a fresh batch or a different catalyst.
Q4: How can I separate the this compound from its 2-butyl isomer?
A4: The separation of these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. You may need to screen various eluent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to achieve good separation.
-
Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method.
-
Crystallization: In some cases, fractional crystallization may be possible if one isomer is significantly less soluble than the other in a particular solvent system.
Q5: What are the critical safety precautions when working with sodium azide?
A5: Sodium azide is a toxic and potentially explosive reagent.
-
Avoid Acids: Never mix sodium azide with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Avoid Heavy Metals: Do not let sodium azide or its solutions come into contact with heavy metals (e.g., lead, copper, mercury) as this can form highly explosive heavy metal azides. Use non-metal spatulas.
-
Proper Handling: Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Waste Disposal: Azide-containing waste must be handled and disposed of according to your institution's specific safety guidelines. This usually involves quenching with a suitable reagent before disposal.
Data Presentation
The following table summarizes representative data on the synthesis of 1-substituted tetrazoles, illustrating the impact of different catalysts on the reaction yield. Note that specific data for this compound is limited in the literature; therefore, this table provides a general overview based on similar syntheses.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Acetonitrile | Reflux | 5 | 92 | [2] |
| In(OTf)₃ | Acetonitrile | Reflux | 6 | 88 | [2] |
| Sc(OTf)₃ | Acetonitrile | Reflux | 8 | 85 | [2] |
| None | Acetic Acid | 80 | 5-6 | Good | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the reaction of a primary amine, triethyl orthoformate, and sodium azide.
Materials:
-
Butylamine
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid (or another suitable catalyst/solvent system)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butylamine (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexane and ethyl acetate as the eluent to separate the desired this compound from the 2-butyl-2H-tetrazole isomer and other impurities.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.
-
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis pathway of this compound and its isomeric side product.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 1-butyl-1H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-butyl-1H-tetrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the reaction of n-butylamine with triethyl orthoformate and sodium azide in the presence of an acid catalyst, such as acetic acid. This one-pot synthesis is generally straightforward and can provide good yields.
Q2: What are the key safety precautions to consider when working with sodium azide?
A2: Sodium azide is highly toxic and can be explosive, especially when in contact with acids (forms highly toxic hydrazoic acid) or heavy metals. Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with acids and metal spatulas. Quench any residual azide with a suitable reagent like sodium nitrite followed by sodium hydroxide.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reaction, side product formation, and product loss during work-up and purification. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] A spot corresponding to the starting material (n-butylamine) should diminish over time, while a new spot for the product, this compound, should appear. Staining with an appropriate indicator can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and of high purity. Consider using a different catalyst such as Yb(OTf)₃ or a supported catalyst for improved activity and easier separation.[2] |
| Insufficient reaction temperature | Gradually increase the reaction temperature. For the synthesis of 1-substituted tetrazoles, temperatures around 80-120°C are often employed.[1] | |
| Inadequate reaction time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since sodium azide has limited solubility in many organic solvents. | |
| Formation of Side Products | Presence of moisture | Conduct the reaction under anhydrous conditions. Use dry solvents and glassware. |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of triethyl orthoformate is often used.[1] | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. |
| Product is an oil | If the product is an oil, consider purification by vacuum distillation if it is thermally stable. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of 1-substituted tetrazoles.[1][3] Optimization of specific parameters may be required to achieve the best results.
Materials:
-
n-Butylamine
-
Sodium azide (NaN₃)
-
Triethyl orthoformate (CH(OC₂H₅)₃)
-
Glacial acetic acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (1.5 eq).
-
Slowly add glacial acetic acid (2.0 eq) to the mixture while stirring.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Effect of Catalyst on the Yield of 1-Substituted Tetrazoles*
| Catalyst | Yield (%) |
| None | <5 |
| Yb(OTf)₃ | 85-95 |
| In(OTf)₃ | 80-90 |
| Ag/Sodium Borosilicate | 88-96 |
*Data is generalized from the synthesis of various 1-substituted tetrazoles and may serve as a starting point for optimizing this compound synthesis.[1][2]
Table 2: Influence of Solvent on Tetrazole Synthesis Yield*
| Solvent | Yield (%) |
| Toluene | Moderate |
| THF | Moderate |
| DMF | High |
| DMSO | Moderate to High |
| Water | Low to Moderate |
*Solvent effects can be substrate-dependent. This table provides a general trend observed in tetrazole syntheses.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting low yield in synthesis.
References
Technical Support Center: Thermal Decomposition of 1-Butyl-1H-Tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition of 1-butyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary byproducts from the thermal decomposition of this compound?
The thermal decomposition of this compound is expected to proceed through several pathways, yielding a mixture of products. The primary decomposition is anticipated to involve the extrusion of molecular nitrogen (N₂), a characteristic of tetrazole thermolysis.[1][2][3] Key expected byproducts include:
-
Butyl isonitrile: Formed following the initial loss of N₂ from the tetrazole ring.[1][4]
-
Butene and other hydrocarbons: Resulting from subsequent rearrangement or fragmentation of the butyl group.
-
Hydrogen Cyanide (HCN) and Hydrazoic Acid (HN₃): These can be formed, particularly at lower decomposition temperatures, through cleavage of the tetrazole ring.[2][5]
-
Ammonia (NH₃), Methane (CH₄), and Acetylene (C₂H₂): These may be observed at higher decomposition temperatures due to more extensive fragmentation.[5]
Q2: At what temperature does this compound begin to decompose?
Q3: What analytical techniques are recommended for identifying the decomposition byproducts?
A combination of analytical methods is recommended for the comprehensive identification and quantification of byproducts:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups of the gaseous and condensed-phase byproducts.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile organic compounds.
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) or TGA-FTIR: To correlate mass loss with the evolution of specific gaseous products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of non-volatile residues.
Q4: What are the primary safety concerns when conducting thermal decomposition of this compound?
The thermal decomposition of tetrazoles can be hazardous due to the rapid release of gaseous products and the potential for explosion.[6][7] Key safety precautions include:
-
Explosion Hazard: Tetrazoles can decompose explosively, especially when heated rapidly or in a confined space.[6][7]
-
Toxicity of Byproducts: Decomposition can produce toxic gases such as hydrogen cyanide and hydrazoic acid.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[6][8]
-
Ventilation: All experiments must be conducted in a well-ventilated fume hood.[8]
-
Small Scale: Initially, experiments should be performed on a small scale to assess the decomposition behavior.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Decomposition Temperature | 1. Impurities in the sample.2. Varying heating rates.3. Inconsistent sample size or packing. | 1. Purify the this compound sample.2. Maintain a consistent and controlled heating rate for all experiments.3. Use a consistent sample mass and ensure uniform packing in the analysis crucible. |
| Low Yield of Expected Byproducts | 1. Incomplete decomposition.2. Secondary reactions of primary byproducts.3. Leakage in the experimental setup. | 1. Ensure the final temperature is sufficient for complete decomposition based on TGA data.2. Analyze byproducts at different temperatures to identify intermediate species.3. Thoroughly check all connections in your apparatus for leaks. |
| Unidentified Peaks in Analytical Data (e.g., GC-MS, FT-IR) | 1. Presence of unexpected byproducts from side reactions.2. Contamination from the experimental setup or solvents.3. Isomerization of products. | 1. Compare mass spectra with library data and consider alternative fragmentation pathways.2. Run a blank experiment with an empty sample holder to identify system contaminants.3. Consider the possibility of rearrangements and compare with known tetrazole decomposition mechanisms.[9][10] |
| Explosive or Uncontrolled Decomposition | 1. Heating rate is too high.2. Sample size is too large.3. Inadequate pressure relief in the system. | 1. Reduce the heating rate to allow for controlled energy release.2. Start with a very small sample size (milligram scale).3. Ensure the experimental setup is not a closed system and has adequate pressure relief. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the byproducts of this compound decomposition at different temperatures, based on general findings for similar compounds.
| Decomposition Temperature | Byproduct | Molar Yield (%) | Analytical Method |
| 200 °C | Butyl isonitrile | 65 | GC-MS, FT-IR |
| N₂ | 95 | Gas Analysis | |
| Butene | 15 | GC-MS | |
| Hydrazoic Acid (HN₃) | 5 | FT-IR | |
| 300 °C | Butyl isonitrile | 40 | GC-MS, FT-IR |
| N₂ | 98 | Gas Analysis | |
| Butene | 25 | GC-MS | |
| Hydrogen Cyanide (HCN) | 10 | FT-IR | |
| Ammonia (NH₃) | 8 | Gas Analysis | |
| Methane (CH₄) | 5 | GC-MS |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using TGA/DSC
-
Instrument Calibration: Calibrate the TGA/DSC instrument using standard reference materials.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum crucible.
-
Experimental Conditions:
-
Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve (point of initial mass loss) and the peak decomposition temperature from the DSC curve (exothermic peak).
Protocol 2: Byproduct Identification using TGA-FTIR
-
Instrument Setup: Couple the outlet of the TGA to an FT-IR gas cell via a heated transfer line.
-
Sample Analysis: Run the TGA experiment as described in Protocol 1.
-
FT-IR Data Collection: Continuously collect FT-IR spectra of the evolved gases throughout the TGA run.
-
Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR spectra) with the mass loss events observed in the TGA data.
Visualizations
Caption: Proposed thermal decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Science and Technology of Energetic Materials Vol.62 (2001) No.1 [jes.or.jp]
- 6. echemi.com [echemi.com]
- 7. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 10. researchgate.net [researchgate.net]
stability of 1-butyl-1H-tetrazole under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1H-tetrazole. It addresses common concerns regarding the compound's stability under acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability of this compound under acidic and basic conditions?
A: 1-Substituted tetrazoles, such as this compound, are generally considered to be relatively stable, particularly in acidic media compared to their 2-substituted isomers.[1] However, stability is highly dependent on the specific conditions, including pH, temperature, and the presence of other reagents. Under forcing conditions (e.g., strong acids/bases at elevated temperatures), degradation can be expected.
Q2: I suspect my this compound sample has degraded. What are the common signs of degradation?
A: Signs of degradation can include:
-
Physical Changes: A change in the physical appearance of the sample, such as color change, precipitation, or the formation of an oil.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main peak in your HPLC or GC chromatogram.
-
Spectroscopic Changes: Alterations in the NMR, IR, or Mass Spectrum of the sample compared to a reference standard.
-
Inconsistent Experimental Results: If you are using this compound in a reaction and are observing lower yields, unexpected side products, or a failure of the reaction to proceed, it could be due to the degradation of the starting material.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A: A forced degradation study is the most effective way to determine the stability of this compound under your specific conditions. This involves subjecting the compound to a range of stress conditions (acid, base, heat, light, oxidation) and monitoring for degradation over time. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Q4: What are the likely degradation products of this compound under acidic or basic conditions?
A: The thermal decomposition of tetrazoles is known to proceed through the formation of highly reactive nitrile imines, which can then undergo various reactions to form other products.[2][3] Under hydrolytic conditions (acidic or basic), the degradation pathways may differ. While specific degradation products for this compound under these conditions are not extensively reported in the literature, potential degradation could involve cleavage of the tetrazole ring or hydrolysis of the butyl group. It is crucial to characterize any observed degradation products using techniques like LC-MS and NMR.[4][5]
Q5: Are there any known incompatibilities of this compound that could affect its stability?
A: While specific incompatibility data for this compound is limited, tetrazoles as a class can react with strong oxidizing agents and strong acids at high temperatures. It is always good practice to perform small-scale compatibility tests with other reagents in your formulation or reaction mixture if stability issues are suspected.
Troubleshooting Workflow for Stability Assessment
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Data Presentation
The following tables provide a framework for designing a forced degradation study and presenting the resulting data.
Table 1: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2, 8, 24 hours |
| Neutral Hydrolysis | Deionized Water | 60°C | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) & Visible light | Room Temperature | 24 hours |
Table 2: Example Stability Data for this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0 | 100.0 | 0.0 | 0 |
| 2 | 98.5 | 1.5 | 1 |
| 8 | 92.3 | 7.7 | 2 |
| 24 | 85.1 | 14.9 | 2 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual stability of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with a UV detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of deionized water.
-
Keep the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute a sample for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber.
-
Maintain a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare solutions from the solid sample and dilute the solution sample for HPLC analysis.
-
5. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
-
Calculate the percentage of degradation.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
-
If necessary, isolate the major degradation products for full structural elucidation by NMR.[4][5]
6. Reporting: Summarize the percentage of degradation under each stress condition in a table. Propose potential degradation pathways based on the identified degradation products. This information will be critical for establishing the intrinsic stability of this compound and for the development of stable formulations.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
common impurities in 1-butyl-1H-tetrazole and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1H-tetrazole. The following information addresses common issues related to impurities and their removal during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The common impurities largely depend on the synthetic route employed. The two primary methods for synthesizing this compound lead to different impurity profiles.
-
Route 1: From Butylamine, Triethyl Orthoformate, and Sodium Azide: This method is generally selective for the 1-isomer. Potential impurities include:
-
Residual starting materials: butylamine, triethyl orthoformate, and sodium azide.
-
Minimal amounts of the isomeric 2-butyl-1H-tetrazole.
-
-
Route 2: Alkylation of 1H-Tetrazole with a Butyl Halide (e.g., butyl bromide): This route often results in a mixture of isomers. The most significant impurity is:
-
2-butyl-1H-tetrazole.
-
Unreacted 1H-tetrazole and butyl halide may also be present.
-
Q2: How can I detect the presence of the 2-butyl-1H-tetrazole isomer in my product?
A2: The presence of the 2-butyl-1H-tetrazole isomer can be detected and quantified using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons on the butyl group and the tetrazole ring will differ between the 1- and 2-isomers, allowing for their identification and the determination of their relative ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column, and their mass spectra can confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate and quantify the two isomers.
Q3: Is it crucial to remove the 2-butyl-1H-tetrazole isomer?
A3: The necessity of removing the 2-butyl-1H-tetrazole isomer depends on the intended application of your this compound. For applications in pharmaceutical development or other areas requiring high purity, the presence of the isomer can affect the compound's biological activity, physical properties, and regulatory approval. Therefore, its removal is often a critical step.
Q4: What are the safety precautions when handling residual sodium azide?
A4: Sodium azide is highly toxic and can form explosive heavy metal azides. It is crucial to handle any waste containing sodium azide with extreme care. Never dispose of sodium azide down a drain, as it can react with lead or copper pipes to form explosive compounds. All aqueous waste containing azide should be quenched (chemically neutralized) before disposal.
Troubleshooting Guides
Issue 1: My final product of this compound is contaminated with the 2-butyl-1H-tetrazole isomer.
| Potential Cause | Suggested Solution |
| Synthesis via Alkylation of 1H-Tetrazole | Alkylation of 1H-tetrazole is known to produce a mixture of N1 and N2 isomers.[1] The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and the nature of the base and alkylating agent.[1][2] |
| Isomerization during Reaction or Workup | Under certain conditions, particularly in acidic media, isomerization between the 1- and 2-isomers can occur.[3] |
| Troubleshooting Steps | 1. Optimize Reaction Conditions: Experiment with different solvents of varying polarity, as this has been shown to be a crucial parameter in controlling the N1/N2 ratio.[1] Lower temperatures generally favor the formation of the N2 isomer, so adjusting the temperature might influence the ratio.[2] 2. Purification: If a mixture of isomers is obtained, separation can be achieved through column chromatography on silica gel. The polarity of the two isomers is slightly different, which should allow for their separation. |
Issue 2: Residual starting materials are present in my this compound.
| Impurity | Identification | Removal Method |
| Sodium Azide | Can be detected by IR spectroscopy (strong absorption around 2100 cm⁻¹). | Sodium azide is highly soluble in water. During the workup, perform multiple aqueous washes of the organic layer containing your product.[4] For trace amounts, passing the organic solution through a short plug of silica or alumina can be effective.[4] Safety Note: Always quench aqueous azide waste with a suitable reagent like sodium nitrite under acidic conditions before disposal.[5] |
| Triethyl Orthoformate | Has a characteristic boiling point of 146°C.[6] Can be identified by ¹H NMR spectroscopy. | Excess triethyl orthoformate can be removed by heating the reaction mixture under vacuum.[7] Alternatively, it can be removed by distillation.[8] |
| Butylamine | A primary amine with a characteristic odor. Can be detected by ¹H NMR or by its basic nature. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
| 1H-Tetrazole | A solid with a melting point of 155-157°C. Can be identified by NMR. | 1H-Tetrazole is acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). |
Quantitative Data Summary
The regioselectivity of the alkylation of tetrazoles is highly dependent on the reaction conditions. The following table summarizes the influence of the solvent on the N1/N2 isomer ratio in the alkylation of lithium tetrazolate with 1-bromobutane.
| Solvent | N1-isomer (this compound) (%) | N2-isomer (2-butyl-1H-tetrazole) (%) |
| Methanol | 49 | 11 (with the remainder being unreacted starting material) |
| Other non-polar solvents | Tend to produce closer to 1:1 mixtures of N1 and N2 isomers.[1] |
Data adapted from reference[1].
Experimental Protocols
Protocol 1: Removal of Residual Sodium Azide from an Organic Solution
-
Aqueous Extraction:
-
Transfer the organic solution containing the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the aqueous wash two more times.
-
Note: Collect all aqueous layers for proper quenching and disposal.[4]
-
-
Quenching of Aqueous Azide Waste:
-
In a well-ventilated fume hood, combine all aqueous washes in a suitable flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the waste.[5]
-
Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. The evolution of gas (nitrogen and nitric oxide) will be observed.[5]
-
Stir the reaction mixture until gas evolution ceases.
-
Test for the presence of excess nitrite using starch-iodide paper (a blue color indicates completion).[5]
-
Neutralize the solution before disposal according to your institution's guidelines.
-
Protocol 2: Separation of this compound and 2-butyl-1H-tetrazole by Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
-
Column Packing:
-
Pack a chromatography column with the silica gel slurry.
-
-
Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure isomers.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the identification and removal of common impurities in this compound.
References
- 1. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. orgsyn.org [orgsyn.org]
troubleshooting guide for the synthesis of N-alkyl tetrazoles
Welcome to the technical support center for N-alkyl tetrazole synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My [3+2] cycloaddition reaction between a nitrile and sodium azide is failing or giving very low yields. What are the common causes and solutions?
A: Low or no yield in this reaction is a frequent issue, often stemming from reaction conditions or reagent quality.
Potential Causes:
-
Inadequate Activation of Nitrile: The [3+2] cycloaddition has a high activation barrier. The nitrile group often requires activation, especially if it is electron-rich.[1][2]
-
Humidity: The presence of water can interfere with the reaction. A user on a chemistry forum noted that high lab humidity might be a cause for reaction failure.[3]
-
Solvent Issues: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they help to solubilize sodium azide.[1][4] However, removing high-boiling point solvents like DMF can be difficult during workup.[5] Solvents like methanol and toluene have been shown to be inefficient, leading to meager yields.[1]
-
High Temperature & Long Reaction Times: While heating is often necessary, prolonged heating at high temperatures can lead to the thermal decomposition of the tetrazole product, reducing the overall yield.[1]
-
Catalyst/Additive Inactivity: Reactions often employ catalysts or additives like ammonium chloride, zinc bromide, or various Lewis acids to facilitate the reaction.[1][3] These may be old, hydrated, or otherwise inactive.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. If high ambient humidity is a concern, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Optimize Solvent and Temperature: DMSO has been shown to be a superior solvent for this reaction, providing excellent yields.[1] If using DMF, be prepared for a potentially challenging workup.[4][5] Screen temperatures systematically, starting from a literature-reported value (e.g., 110-130 °C) and monitor for product formation vs. decomposition by TLC or LC-MS.[1][4]
-
Use a Catalyst/Lewis Acid: Introduce a catalyst to lower the activation energy. Zinc(II) salts are commonly used and were popularized by Sharpless for "click chemistry" applications.[3] Other catalysts like cobalt(II) complexes have also proven effective.[1]
-
Check Reagent Stoichiometry: Typically, a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) is used.[1] Ensure accurate measurement of all reagents.
Q2: How can I control the regioselectivity of alkylation to favor the N1 or N2 isomer?
A: Achieving regioselectivity between the N1 and N2 positions of the tetrazole ring is a significant challenge. The outcome depends on a combination of electronic effects, steric hindrance, and reaction conditions. Generally, the 2,5-disubstituted tetrazole is the thermodynamically preferred product and is often formed preferentially.[6][7]
Key Influencing Factors:
-
Alkylation Agent: The nature of the alkylating agent plays a crucial role. Some studies suggest that reactions proceeding through an SN1-like mechanism may favor one isomer, while SN2-like mechanisms favor the other.[6]
-
Substituent at C5: The electronic and steric properties of the substituent on the tetrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.
-
Base and Solvent: The choice of base and solvent can significantly alter the N1:N2 ratio. For instance, in the alkylation of indazoles (a related heterocycle), using NaH in THF was found to be highly selective for the N1 position, whereas Cs2CO3 in DMF favored the N2 position.[8] This principle can be applied to tetrazole systems.
-
Reaction Type: Different reaction conditions can favor different isomers. For example, alkylation via diazotization of aliphatic amines is reported to preferentially form 2,5-disubstituted tetrazoles.[9] The Mitsunobu reaction has also been noted to favor N2 alkylation.[8]
Strategies for Control:
-
Screen Bases and Solvents: Systematically test different base/solvent combinations. A common starting point is K2CO3 in acetone or DMF.[10] For higher N1 selectivity, a non-polar solvent with a strong, non-coordinating base like NaH in THF could be effective.[8]
-
Choose the Right Method: If the N2 isomer is desired, consider using Mitsunobu conditions or a diazotization protocol.[7][8]
-
Characterize Isomers Carefully: The N1 and N2 isomers can be difficult to separate and distinguish. In 13C NMR, the signal for the tetrazole ring carbon (C5) is typically deshielded by 9-12 ppm in 2,5-disubstituted isomers compared to the corresponding 1,5-disubstituted isomers.[10]
Q3: My Mitsunobu reaction for N-alkylation is inefficient. How can I troubleshoot it?
A: The Mitsunobu reaction is a powerful method for N-alkylation, especially for installing secondary alkyl groups, but it has several potential failure points.[11]
Common Issues:
-
Reagent Reactivity: The standard reagents, triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be sensitive to air and moisture and may degrade over time.
-
pKa of the Nucleophile: The tetrazole's N-H group must be sufficiently acidic (pKa < 15) to protonate the intermediate formed from the phosphine and the azodicarboxylate.[12] Most 5-substituted-1H-tetrazoles are comparable in acidity to carboxylic acids and are suitable nucleophiles.[10]
-
Steric Hindrance: Highly sterically hindered alcohols or tetrazoles can slow the reaction down or prevent it from occurring.[13]
-
Byproduct Removal: The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative, can be difficult to remove, complicating purification and isolation of the desired product.[14]
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your phosphine and azodicarboxylate reagents are fresh and of high quality. Consider using alternatives like tributylphosphine (n-Bu3P) which can sometimes be more effective.[14]
-
Optimize Reaction Conditions: The reaction is typically run in anhydrous THF or dioxane at 0 °C to room temperature.[14] For sterically hindered substrates, sonication has been shown to improve coupling efficiency.[15]
-
Manage Byproducts: To simplify purification, consider using polymer-bound PPh3 or fluorous phosphines, which allow for easier removal of the phosphine oxide byproduct.[15] Alternatively, new azodicarboxylate reagents have been developed to facilitate easier separation.[12]
-
Confirm Intermediate Formation: The reaction should turn from colorless to a characteristic reddish or yellowish color upon formation of the betaine intermediate. If no color change occurs, one of your reagents is likely inactive.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on tetrazole synthesis, highlighting the impact of different reaction parameters on yield and efficiency.
Table 1: Optimization of Reaction Conditions for 5-Phenyl-1H-tetrazole Synthesis [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Toluene | 130 | 10 | 2.5 | 0 |
| 2 | Dioxane | 130 | 10 | 2.5 | 0 |
| 3 | DMF | 130 | 10 | 2.5 | 80 |
| 4 | DMF | 130 | 10 | 5.0 | 82 |
| 5 | DMF | 130 | 15 (MW) | 5.0 | 99 |
Data adapted from a study on CuO nanoparticle-catalyzed synthesis. MW = Microwave irradiation.
Table 2: Influence of Solvent on Cobalt-Catalyzed Tetrazole Synthesis [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 110 | 12 | 20 |
| 2 | Toluene | 110 | 12 | 15 |
| 3 | Acetonitrile | 110 | 12 | 50 |
| 4 | DMF | 110 | 12 | 80 |
| 5 | DMSO | 110 | 12 | 99 |
Reaction of benzonitrile with NaN3 using 1 mol% of a Cobalt(II) complex catalyst.
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide [10]
-
Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 equiv) in anhydrous acetone (or DMF), add potassium carbonate (K2CO3, 1.1-1.5 equiv).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the corresponding alkyl halide (e.g., benzyl bromide, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the resulting regioisomers (N1 and N2) by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation via Mitsunobu Reaction [11]
-
Setup: Dissolve the 5-substituted-1H-tetrazole (1.0 equiv), the desired primary or secondary alcohol (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise. A color change and/or precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired N-alkyl tetrazole from triphenylphosphine oxide and the hydrazine byproduct.
Visual Guides
Caption: General workflow for the synthesis and isolation of N-alkyl tetrazoles.
Caption: Decision tree for troubleshooting low-yield N-alkyl tetrazole syntheses.
Caption: Key factors influencing N1 vs. N2 regioselectivity in tetrazole alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
safe handling and storage procedures for 1-butyl-1H-tetrazole
Technical Support Center: 1-Butyl-1H-tetrazole
This guide provides essential safety information for researchers, scientists, and drug development professionals working with this compound. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling this compound.
Frequently Asked Questions (FAQs)
Safe Handling
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is limited, the parent compound, 1H-tetrazole, is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[1] Tetrazole derivatives can be energetic materials and may decompose violently or explosively upon heating.[2] They are also known to be heat-sensitive.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Appropriate PPE is crucial for safe handling. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique.[3]
-
Body Protection: A lab coat or chemical-resistant apron and long-sleeved clothing are necessary.[4] For significant spill risks, wear fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation, especially if dust or aerosols are generated or if ventilation is inadequate.[1][6]
Q3: How should I handle this compound to minimize risks?
A3: Always handle this compound in a well-ventilated area or under a chemical fume hood.[5][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge by grounding equipment.[5] Avoid creating dust.[5] Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking should be permitted in the handling area.[1] Wash hands and face thoroughly after handling.[7]
Safe Storage
Q4: What are the correct storage conditions for this compound?
A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8] It should be stored in its original container.[1] Keep the compound in a fireproof place, away from sources of ignition and heat.[1] The recommended storage temperature is often listed on the product label; for some tetrazoles, storage at 2-8°C is recommended.[3]
Q5: What substances are incompatible with this compound?
A5: Avoid storing this compound with strong acids, strong bases, and oxidizing agents.[1][2] It should also be kept away from combustible materials. Contact with metals and metal salts should be avoided as this may form explosive compounds.[2]
Q6: How should I dispose of this compound waste?
A6: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste; leave chemicals in their original containers. Explosive materials may require desensitization before transport and disposal. Do not empty into drains or contaminate water or soil.[2][5] Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
Troubleshooting Guide
Q: What should I do in case of a spill? A:
-
Evacuate: Evacuate personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Control Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[8]
-
Containment: For liquid spills, cover drains and collect, bind, and pump off spills using liquid-absorbent material like Chemizorb®. For solid spills, use dry clean-up procedures and avoid generating dust.[2] Use spark-proof tools and explosion-proof equipment for cleanup.[8]
-
PPE: Ensure cleanup crew is wearing appropriate personal protective equipment, including respiratory protection.[8][9]
-
Disposal: Collect the spilled material in suitable, closed containers for disposal according to regulations.[5][8]
Q: What are the first-aid measures for exposure to this compound? A:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][8][9] Immediately call a poison center or doctor.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][9] Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention, preferably from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[1][9]
Q: What are the signs of decomposition and what should I do? A: Signs of decomposition can include color change, gas evolution, or container pressurization. Tetrazoles can decompose exothermically at elevated temperatures, between 190–240 °C for some derivatives, releasing nitrogen gas.[10] Thermal decomposition can lead to the formation of reactive intermediates.[11] If decomposition is suspected, especially with signs of heating, evacuate the area immediately and fight the fire remotely due to the risk of explosion. Cool exposed containers with a water spray.[9]
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | CH₂N₄ | [1] |
| CAS Number | 288-94-8 | [1] |
| Physical State | Solid, Crystal - Powder | |
| Melting Point | 154 - 158 °C (309 - 316 °F) | |
| Chemical Stability | Stable under recommended storage conditions. May explode when heated. | [1] |
| Conditions to Avoid | Heat, sparks, open flames, static discharge, shock, friction, direct sunlight, and extremely high or low temperatures. | [1] |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, combustible materials, metal, and metal salts. | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, and flammable gases upon combustion. | [1] |
Experimental Protocol: General Synthesis of a 5-Substituted 1H-Tetrazole
This protocol is a general example of a reaction involving tetrazole synthesis and highlights the necessary safety precautions. It is adapted from common methods for synthesizing 5-substituted 1H-tetrazoles from nitriles.
Objective: To safely synthesize a 5-substituted 1H-tetrazole via a [2+3] cycloaddition reaction.
Materials:
-
Organic nitrile
-
Sodium azide (NaN₃)
-
Triethylammonium chloride or Zinc(II) chloride (catalyst)
-
Solvent (e.g., isopropanol, n-butanol)[13]
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Preparation (in a fume hood):
-
Ensure the fume hood sash is at the appropriate height.
-
Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Set up the reaction apparatus, including a round-bottom flask, condenser, and magnetic stirrer, within the fume hood. Ensure all glassware is dry and free of defects.
-
Ground all equipment to prevent static discharge.[5]
-
-
Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the organic nitrile, the chosen catalyst (e.g., ZnCl₂), and the solvent to the reaction flask.[13]
-
Carefully and slowly add sodium azide. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.
-
Heat the reaction mixture to the specified temperature using a heating mantle with a stirrer. Do not use an open flame.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Caution: This step can generate hydrazoic acid (HN₃), which is highly toxic and explosive. Perform this step carefully in the fume hood.
-
Slowly and carefully acidify the reaction mixture with hydrochloric acid to protonate the tetrazole.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification and Waste Disposal:
-
Concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
-
Dispose of all chemical waste, including aqueous layers and solvent waste, in properly labeled hazardous waste containers according to institutional guidelines. Do not pour any waste down the drain.[5]
-
Visualizations
Logical Workflow for Safe Handling and Storage
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
References
- 1. giantchemsolutions.com [giantchemsolutions.com]
- 2. biofinechemical.com [biofinechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazole - Wikipedia [en.wikipedia.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
managing the formation of 2-butyl-2H-tetrazole isomer during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of the 2-butyl-2H-tetrazole isomer during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 2-butyl-2H-tetrazole?
The primary challenge in the synthesis of 2-butyl-2H-tetrazole via alkylation of a 5-substituted tetrazole is controlling the regioselectivity. The tetrazole anion has two nucleophilic nitrogen atoms (N-1 and N-2), leading to the formation of a mixture of two constitutional isomers: 1-butyl-1H-tetrazole and 2-butyl-2H-tetrazole. The key is to favor the formation of the desired 2-butyl-2H-tetrazole isomer.
Q2: How can I distinguish between the this compound and 2-butyl-2H-tetrazole isomers?
The most common and effective method for distinguishing between the N-1 and N-2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, in ¹³C NMR, the chemical shift of the carbon atom in the tetrazole ring (C5) is typically deshielded (shifted downfield) by about 9-12 ppm in the 2,5-disubstituted derivatives compared to the corresponding 1,5-disubstituted isomers[1]. ¹H NMR can also be used to distinguish the isomers by observing the chemical shifts of the butyl group's protons, which will be in different chemical environments in the two isomers.
Q3: What general strategies can be employed to favor the formation of the 2-butyl-2H-tetrazole isomer?
Several strategies can be employed to enhance the regioselective synthesis of the N-2 isomer:
-
Choice of Solvent: The polarity of the solvent can influence the site of alkylation.
-
Nature of the Alkylating Agent: The type of leaving group on the butylating agent (e.g., bromide, iodide, tosylate) can affect the isomer ratio.
-
Reaction Temperature: Temperature can play a role in the thermodynamic versus kinetic control of the reaction, which may favor one isomer over the other.[2]
-
Use of Catalysts: Certain catalysts, such as specific metal salts, have been shown to direct the alkylation towards the N-2 position.[3][4]
-
Protecting Groups: In some cases, a removable protecting group can be used to block the N-1 position, forcing alkylation to occur at N-2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of butylated tetrazoles. | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. 3. Screen different solvents, bases, and temperatures to find the optimal conditions for your specific 5-substituted tetrazole. |
| Poor regioselectivity with a high proportion of the this compound isomer. | 1. The reaction conditions favor N-1 alkylation. 2. Steric hindrance at the N-2 position is significant. 3. The electronic properties of the 5-substituent favor N-1 alkylation. | 1. Modify Reaction Conditions: Experiment with less polar solvents. 2. Change the Alkylating Agent: Try using a different butylating agent (e.g., butyl tosylate instead of butyl bromide). 3. Employ a Catalyst: Investigate the use of catalysts known to promote N-2 alkylation, such as certain Lewis acids.[3][4] 4. Temperature Control: Analyze the effect of varying the reaction temperature.[2] |
| Difficulty in separating the 1-butyl and 2-butyl isomers. | The isomers have very similar physical properties (e.g., polarity, boiling point). | 1. Chromatography Optimization: Use a high-performance column chromatography system. Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate) to improve separation. 2. Crystallization: Attempt fractional crystallization if the isomers are solid and have different solubilities. |
| The reaction does not proceed, and only starting material is recovered. | 1. The base is not strong enough to deprotonate the tetrazole. 2. The reaction temperature is too low. 3. The alkylating agent is not reactive enough. 4. Presence of moisture in the reaction.[5] | 1. Use a stronger base (e.g., sodium hydride instead of potassium carbonate). 2. Increase the reaction temperature, monitoring for potential side reactions. 3. Use a more reactive alkylating agent (e.g., butyl iodide instead of butyl bromide). 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
Experimental Protocols
General Protocol for Alkylation of a 5-Substituted-1H-tetrazole
This protocol provides a general starting point. The optimal conditions may vary depending on the specific 5-substituent.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the 5-substituted-1H-tetrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Deprotonation: Add a base (1.1 eq) (e.g., K₂CO₃, NaH) to the solution and stir for 30 minutes at room temperature to form the tetrazolate anion.
-
Alkylation: Add the butylating agent (1.1 eq) (e.g., 1-bromobutane) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
-
Analysis: Characterize the purified isomers by NMR spectroscopy to confirm their structure and determine the isomer ratio.
Visualizations
Reaction Pathway for Tetrazole Alkylation
Caption: General reaction pathway for the alkylation of a 5-substituted tetrazole, leading to a mixture of N-1 and N-2 isomers.
Experimental Workflow for Synthesis and Analysis
Caption: Step-by-step experimental workflow from synthesis to the analysis of the 2-butyl-2H-tetrazole isomer ratio.
References
Technical Support Center: Optimizing 1-Butyl-1H-tetrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-butyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent method for synthesizing 1-substituted tetrazoles, including this compound, is the cyclization reaction involving a primary amine (n-butylamine), an orthoester (typically triethyl orthoformate), and an azide source (commonly sodium azide).[1][2] Various catalysts can be employed to improve reaction efficiency and yield. These include Lewis acids like Ytterbium triflate (Yb(OTf)₃) and Indium triflate (In(OTf)₃), heterogeneous catalysts such as Natrolite zeolite, and novel nanocomposites like silver nanoparticles on sodium borosilicate (ASBN).[1][3][4][5] Acidic ionic liquids have also been used, sometimes acting as both the catalyst and the solvent.[1]
Q2: What are the critical safety precautions when working with sodium azide?
A2: Sodium azide (NaN₃) is highly toxic and can form explosive heavy-metal azides when in contact with metals like copper, lead, or brass.[5] It can also generate highly toxic and explosive hydrazoic acid (HN₃) in the presence of acid.[5] Always use non-metal spatulas, handle in a well-ventilated fume hood, and avoid contact with acids and heavy metals. Quench any residual azide carefully according to established laboratory procedures.
Q3: How do I choose the best catalyst for my synthesis?
A3: Catalyst selection depends on desired reaction conditions, budget, and environmental considerations.
-
Lewis Acids (e.g., Yb(OTf)₃): Offer good yields but can be expensive and require anhydrous conditions.[3]
-
Heterogeneous Catalysts (e.g., Natrolite Zeolite, ASBN): Are often more environmentally friendly, reusable, and allow for easier product purification by simple filtration.[4][5][6]
-
Ionic Liquids: Can serve as both catalyst and solvent, offering mild reaction conditions, but may be costly and require specific work-up procedures.[1]
-
Metal-Free Approaches: Using reagents that form a reactive complex, such as tertiary amine hydrochlorides with sodium azide, can provide a milder, metal-free alternative.[7]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, several protocols for 1-substituted tetrazoles have been developed under solvent-free ("neat") conditions, often requiring thermal activation (e.g., heating to 120 °C).[4][5] This approach aligns with green chemistry principles by reducing solvent waste.[8]
Troubleshooting Guide
Problem 1: Very low or no product yield.
-
Q: My reaction of n-butylamine, triethyl orthoformate, and sodium azide is not yielding the desired this compound. What are the possible causes?
-
A1: Inactive Catalyst: If you are using a heterogeneous catalyst, it may need activation. For instance, zeolites often require heating at high temperatures (e.g., 450 °C) to remove adsorbed water before use.[9] For homogeneous catalysts, ensure they have not degraded due to improper storage.
-
A2: Presence of Moisture: Many catalysts, especially Lewis acids, are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
A3: Insufficient Temperature: The reaction often requires elevated temperatures (typically 100-120 °C) to proceed, especially in solvent-free conditions.[4] Verify your reaction temperature. If using a lower-temperature method (e.g., with an ionic liquid), ensure the correct catalyst is being used.[1]
-
A4: Poor Reagent Quality: Verify the purity of your n-butylamine and triethyl orthoformate. Impurities can interfere with the reaction.
-
Problem 2: The reaction is slow and requires a very long time for completion.
-
Q: My synthesis is taking over 24 hours to complete. How can I increase the reaction rate?
-
A1: Catalyst Loading: The amount of catalyst can be crucial. For heterogeneous systems, an insufficient amount will lead to slow conversion. Refer to optimized protocols for the recommended catalyst loading (e.g., 0.05 g of ASBN for a 2.0 mmol scale reaction).[4][6]
-
A2: Inefficient Mixing: In heterogeneous or solvent-free systems, vigorous stirring is necessary to ensure adequate contact between the reactants and the catalyst.[10]
-
A3: Alternative Energy Source: Microwave-assisted synthesis has been shown to significantly reduce reaction times for tetrazole formation compared to conventional heating.[11]
-
Problem 3: Difficulty in isolating and purifying the final product.
-
Q: After the reaction, I am struggling with a difficult work-up and purification. What can I do?
-
A1: Choice of Catalyst and Solvent: Using a recoverable, heterogeneous catalyst simplifies work-up, as it can be removed by filtration.[5][9] If using a high-boiling polar solvent like DMF, its removal can be challenging.[5] Consider switching to a solvent-free system or a solvent that is easier to remove, like toluene.[11]
-
A2: Emulsion Formation during Extraction: If performing an aqueous work-up, emulsions can form. This is common when using ionic liquids or phase-transfer catalysts. Adding brine can help break the emulsion.
-
A3: Purification Method: If column chromatography is proving difficult, consider alternative purification methods like crystallization. For this compound, which may be an oil at room temperature, vacuum distillation could be an option if the product is thermally stable.
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 1-substituted tetrazoles, providing a basis for catalyst selection.
| Catalyst System | Amine Substrate | Conditions | Time | Yield (%) | Reference |
| Yb(OTf)₃ | Various amines | Reflux | Varies | Good | [3] |
| Natrolite Zeolite | Aniline | 120 °C, Solvent-free | 4 h | 92 | [5] |
| ASBN (Ag/Sodium Borosilicate) | 4-Chloroaniline | 120 °C, Solvent-free | 3 h | 95 | [4] |
| [HBIm]BF₄ (Ionic Liquid) | Various amines | Room Temp, Solvent-free | 0.5-3 h | 89-98 | [1] |
| None (Toluene/H₂O) | Benzylamine | 80 °C, Microwave | 60 min | 90 | [11] |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Heterogeneous Catalyst (e.g., Natrolite Zeolite)
This protocol is a generalized procedure based on literature methods for 1-substituted tetrazoles.[5] Researchers should adapt it based on their specific catalyst and safety analysis.
-
Catalyst Activation: Activate the Natrolite zeolite catalyst by heating it in a furnace under air at the temperature specified by the supplier or literature (e.g., 450-500 °C) for several hours. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the activated Natrolite zeolite catalyst (e.g., 0.1 g).
-
Caution: Handle sodium azide with extreme care in a fume hood using non-metallic equipment.
-
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL).
-
Catalyst Removal: Separate the solid catalyst by filtration, washing the catalyst cake with additional ethyl acetate (2 x 5 mL). The catalyst can be washed, dried, and reactivated for reuse.[5]
-
Extraction: Transfer the combined organic filtrate to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or another appropriate method to yield the pure product.
Visualizations
Caption: General experimental workflow for catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Technical Support Center: Solvent Effects on Tetrazole N-Alkylation Regioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the N-alkylation of tetrazoles. The resources below address common experimental challenges, particularly concerning the control of regioselectivity between the N1 and N2 positions of the tetrazole ring, with a focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity (N1 vs. N2) of tetrazole N-alkylation?
A1: The regioselectivity of tetrazole N-alkylation is primarily influenced by a combination of factors: the nature of the alkylating agent, the choice of base, and the solvent used for the reaction.[1] Steric hindrance at the 5-position of the tetrazole ring and the electronic properties of the substituents also play a significant role.[2]
Q2: How does the choice of solvent affect the N1/N2 ratio in tetrazole alkylation?
A2: Solvents play a crucial role in determining the reaction mechanism, which in turn dictates the regioselectivity. Polar protic solvents (e.g., water, ethanol) can stabilize the tetrazolide anion through hydrogen bonding and may favor the formation of the N1 isomer. Conversely, polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor the formation of the N2 isomer in many cases.[3][4]
Q3: What is the proposed mechanism behind the solvent's influence on regioselectivity?
A3: The solvent's effect on regioselectivity is often rationalized by its influence on the reaction's mechanistic pathway, specifically the competition between SN1 and SN2 reactions.[5] Polar protic solvents can stabilize carbocation intermediates, favoring an SN1-like pathway which can lead to a different isomeric ratio than the concerted SN2 mechanism often favored in polar aprotic solvents. The regioselectivity can be highly variable and is not solely attributable to the steric hindrance of the electrophile.[5]
Q4: Can temperature be used to control the regioselectivity of tetrazole N-alkylation?
A4: Yes, in some systems, temperature can influence the regioselectivity. For instance, in the alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems, S-Michael adducts were formed at room temperature, while N-Michael adducts were obtained at 70°C.[6] This indicates that temperature can be a critical parameter to optimize for desired isomeric outcomes.
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.
-
Possible Cause: The chosen solvent may not be optimal for directing the reaction toward a single regioisomer.
-
Troubleshooting Steps:
-
Solvent Screening: If you are obtaining a mixture of isomers, consider changing the solvent. If a polar aprotic solvent like DMF or acetone is being used, switching to a polar protic solvent such as aqueous ethanol may increase the proportion of the N1 isomer.[3]
-
Base Selection: The choice of base can significantly impact the isomeric ratio. Experiment with different bases in conjunction with solvent screening.
-
Temperature Adjustment: As mentioned in the FAQs, altering the reaction temperature can sometimes favor the formation of one isomer over the other.[6]
-
Problem 2: I am trying to synthesize the N1-substituted tetrazole, but the N2 isomer is the major product.
-
Possible Cause: The reaction conditions, particularly the use of a polar aprotic solvent, may favor N2 alkylation.
-
Troubleshooting Steps:
-
Switch to a Polar Protic Solvent: To favor the N1 isomer, consider using a polar protic solvent system. A study has shown that using 30 vol.% aqueous ethanol can suppress the formation of the N2-isomer.[3]
-
Use of Specific Catalysts: Certain catalysts or reagents can promote N1 selectivity. Investigate literature for catalyst systems that are known to direct alkylation to the N1 position.
-
Problem 3: The overall yield of my alkylation reaction is low.
-
Possible Cause: Low yield can be due to several factors including incomplete reaction, side reactions, or product degradation. The solvent can play a role in substrate and reagent solubility.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Choose a solvent that ensures all reactants are fully dissolved at the reaction temperature.
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for product formation.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and reduce reaction times. A protocol for the microwave-assisted alkylation of lithium tetrazolate has been reported to give good yields in 45 minutes.[3]
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes reported N1:N2 isomer ratios for the alkylation of various tetrazoles in different solvents. Note that direct comparison can be complex due to variations in substrates, alkylating agents, and bases.
| 5-Substituted Tetrazole | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1H-Tetrazole (as Li salt) | Alkyl bromides | - | 30 vol.% aq. Ethanol | N1 selective | [3] |
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | 45:55 | [7] |
| 5-Substituted 1H-Tetrazoles | Aliphatic amines (diazotization) | - | Not specified | Preferential N2 | [8][9] |
| 5-Substituted Tetrazoles | Alcohols | HBF₄ (aq) | Not specified | High N2 selectivity | [10] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation in Aqueous Ethanol[3]
-
Preparation of Lithium Tetrazolate: Prepare fresh lithium tetrazolate to ensure high purity.
-
Reaction Setup: In a microwave vial, dissolve freshly prepared lithium tetrazolate (1 eq.) and the corresponding alkyl bromide (1 eq.) in a 30% v/v solution of ethanol in water.
-
Addition of Catalyst: Add lithium iodide hydrate (0.1 eq.) to the mixture.
-
Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 45 minutes.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract twice with hexane to remove any N2-isomer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N1-alkylated tetrazole.
-
Protocol 2: General Procedure for N-Alkylation in a Polar Aprotic Solvent[7]
-
Reactant Preparation: To a solution of the 5-substituted 1H-tetrazole (1 eq.) in anhydrous acetone, add a suitable base such as potassium carbonate (K₂CO₃, 1.1 eq.).
-
Stirring: Stir the suspension for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash three times with water.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualization of Solvent Effects
The choice of solvent can direct the N-alkylation of tetrazoles towards different regioisomeric products by influencing the reaction mechanism. The following diagram illustrates this logical relationship.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 10. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
Technical Support Center: Scale-Up Synthesis of 1-Butyl-1H-tetrazole
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and safety protocols for the scale-up synthesis of 1-butyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 1-substituted tetrazoles, including this compound, is a cycloaddition reaction.[1] This typically involves reacting butylamine, an orthoformate (like triethyl orthoformate), and an azide source, most commonly sodium azide (NaN₃).[2] Various catalysts can be employed to improve reaction rates and yields.[3]
Q2: What are the primary safety hazards associated with this synthesis, especially at scale?
A2: The main hazards stem from the use of sodium azide and the potential formation of hydrazoic acid (HN₃).[4][5]
-
Hydrazoic Acid (HN₃): This compound is highly toxic, volatile, and explosive.[5][6] It can form in the presence of acids or even trace amounts of water under acidic conditions.[4][6]
-
Heavy Metal Azides: Sodium azide can react with heavy metals like copper, lead, or zinc to form shock-sensitive and highly explosive metal azides.[6] This is a critical concern for reactor and equipment selection (e.g., avoiding brass fittings).
-
Sodium Azide: While stable, sodium azide is acutely toxic. Care must be taken to avoid inhalation, ingestion, and skin contact.
-
Reaction Exotherm: The reaction can be exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent thermal runaways.
Q3: Which solvents are recommended for scale-up, and what are their drawbacks?
A3: High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) often give excellent yields.[7] However, their high boiling points make them difficult to remove during work-up on an industrial scale.[3] Using a biphasic solvent system like toluene/water has shown success in some tetrazole syntheses, potentially simplifying product isolation.[8] For greener and safer processes, solvent-free conditions or the use of water as a solvent with appropriate catalysts are being explored.[3][4][9]
Q4: Can this reaction be performed using continuous flow chemistry?
A4: Yes, continuous flow synthesis is an excellent strategy for scaling up tetrazole synthesis safely.[4] Flow reactors minimize the volume of hazardous materials reacting at any given time, have no headspace for explosive gases like HN₃ to accumulate, and allow for safer operation at high temperatures and pressures, which significantly accelerates the reaction.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | Verify catalyst activity. If using a heterogeneous catalyst, ensure it hasn't been poisoned and consider regeneration or replacement. Some syntheses show good results with catalysts like Yb(OTf)₃ or zinc salts.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many tetrazole syntheses require elevated temperatures (e.g., 100-190°C) to proceed at a reasonable rate.[3][4] |
| Insufficient Reaction Time | Monitor the reaction's progress using TLC or HPLC. Some protocols require extended reaction times (6-24 hours) under certain conditions.[6] |
| Poor Reagent Quality | Ensure all reagents, particularly the orthoformate and amine, are pure and dry. |
| Inappropriate Solvent | The choice of solvent is critical. If yield is low in a non-polar solvent, consider switching to DMF, DMSO, or a water-based system if the catalyst is compatible.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Isomer Formation | The reaction can potentially yield both 1- and 2-substituted tetrazoles. The choice of catalyst and reaction conditions can influence regioselectivity. Literature for similar compounds suggests that certain catalysts can favor the 1-substituted isomer. |
| Decomposition | At very high temperatures, starting materials or the product may decompose. Optimize the temperature to be high enough for reaction but low enough to prevent degradation. |
| Hydrolysis of Orthoformate | If excess water is present, the triethyl orthoformate can hydrolyze, reducing its availability for the main reaction. Ensure anhydrous conditions if required by the specific protocol. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution | | High-Boiling Solvent Residue | If using DMF or DMSO, removal by distillation under high vacuum is necessary. Consider extraction into a lower-boiling organic solvent followed by washing. | | Catalyst Removal | If using a homogeneous catalyst, it may be difficult to remove. Switching to a heterogeneous catalyst that can be filtered off is a significant advantage for scale-up.[3][5] Nanoparticle catalysts can be removed by filtration or centrifugation.[3] | | Product Isolation | The work-up typically involves dilution with water, acidification (e.g., with HCl) to protonate the tetrazole, and extraction with an organic solvent like ethyl acetate.[4] Optimize the pH for precipitation or extraction. |
Process Optimization & Data
Optimizing reaction conditions is critical for a successful scale-up. The following table summarizes findings from various 1-substituted tetrazole syntheses, which can serve as a starting point for optimizing the synthesis of this compound.
| Solvent | Catalyst | Temperature (°C) | Time (min/hr) | Yield (%) | Key Considerations & Citation |
| Solvent-Free | Ag/Sodium Borosilicate | 120 | 3 hr | Good to High | Environmentally friendly; catalyst is recyclable.[3] |
| Toluene/H₂O (9:1) | None (Microwave) | 80 | 60 min | 90 | Biphasic system may simplify work-up.[8] |
| NMP/H₂O (9:1) | None (Flow Reactor) | 190 | 20-30 min | >95 | High temperature is possible due to the safety of the flow setup, leading to very short reaction times.[4] |
| DMF | Silica Sulfuric Acid | Reflux | Varies | 72-95 | A good solvent for yield, but difficult to remove.[7] |
Experimental Protocols
Protocol 1: Lab-Scale Batch Synthesis
This procedure is adapted from general methods for 1-substituted tetrazoles.[3]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butylamine (2.0 mmol), triethyl orthoformate (2.4 mmol), and sodium azide (2.0 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., Yb(OTf)₃ or a heterogeneous catalyst like Ag/sodium borosilicate nanocomposite, 0.05 g).[2][3]
-
Reaction: Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. Dilute with cold water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).[3]
-
Purification: If a heterogeneous catalyst was used, it can be removed by filtration before extraction.[3] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Caution: This reaction should be performed in a well-ventilated fume hood. Avoid using any acidic reagents that could generate hydrazoic acid. Ensure no heavy metals are present in the reaction setup.[6]
Protocol 2: Considerations for Scale-Up
Scaling up the synthesis requires a focus on safety and process control.
-
Technology Choice: A continuous flow reactor is strongly recommended over a large batch reactor to mitigate the risks associated with hydrazoic acid.[4]
-
Safety Measures:
-
Strictly avoid contact between azide solutions and heavy metals (copper, lead, zinc, brass). Use reactors made of glass, stainless steel, or Hastelloy.[6]
-
Implement an in-line quenching step post-reaction to destroy any residual sodium azide, for example, using sodium nitrite (NaNO₂) and an acid.[4]
-
All operations should be conducted behind a blast shield.[4]
-
-
Process Control:
-
Work-up: An automated liquid-liquid extraction and a continuous crystallization setup can be integrated for a fully continuous process, improving efficiency and safety.
Visual Workflow and Logic Diagrams
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Product Yield.
Caption: Critical Safety Workflow for Handling Azide Reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. jchr.org [jchr.org]
Technical Support Center: Monitoring 1-Butyl-1H-Tetrazole Synthesis by TLC
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for monitoring the synthesis of 1-butyl-1H-tetrazole using Thin-Layer Chromatography (TLC). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and efficient reaction tracking.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring the this compound synthesis using TLC? A1: Thin-Layer Chromatography (TLC) is used to separate components in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluent).[1] In the synthesis of this compound, the product is generally more polar than the key starting materials (e.g., butylamine). As the reaction progresses, TLC allows for the visualization of the consumption of the starting material spot and the concurrent appearance of a new, lower R_f (retention factor) spot corresponding to the tetrazole product.[1][2] Complete consumption of the starting material spot typically indicates the reaction has finished.
Q2: How do I select an appropriate solvent system (eluent) for my TLC analysis? A2: The goal is to find a solvent system where the starting materials and product have distinct R_f values, ideally between 0.15 and 0.85.[3] Since tetrazoles are relatively polar, a good starting point is a mixture of a non-polar and a polar solvent, such as ethyl acetate and hexane. If the spots remain at the baseline (R_f is too low), the eluent is not polar enough; you should increase the proportion of the polar solvent (e.g., ethyl acetate).[4][5] Conversely, if the spots run to the top of the plate (R_f is too high), the eluent is too polar, and the proportion of the non-polar solvent (e.g., hexane) should be increased.[4][5]
Q3: How can I visualize the spots on the TLC plate? A3: Most tetrazole compounds are aromatic and contain conjugated systems, making them visible under short-wave (254 nm) UV light, where they appear as dark spots on a fluorescent green background.[6][7] This is a non-destructive method and should be tried first.[3] If spots are not UV-active or for clearer visualization, destructive staining methods can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with any oxidizable functional groups, appearing as yellow-brown spots on a purple background.[8] An iodine chamber, which generates yellow-brown spots, is another common alternative.[6]
Q4: What is a "co-spot" and why is it important in reaction monitoring? A4: A co-spot is a single lane on the TLC plate where you apply a spot of the starting material directly on top of a spot from the reaction mixture. This technique is crucial for unambiguously identifying the starting material spot in the reaction lane. If the reaction is incomplete, the co-spot will show a single, intense spot at the same R_f as the starting material. If the reaction is complete, you will see two distinct spots in the co-spot lane: one for the product (from the reaction mixture) and one for the starting material you added.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing 1-substituted tetrazoles from an amine, triethyl orthoformate, and sodium azide.[9]
Materials:
-
Butylamine
-
Triethyl orthoformate
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Acetic acid (glacial)
-
Solvent (e.g., Toluene or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine butylamine (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress every 1-2 hours using the TLC protocol described below.
-
Upon completion (disappearance of the starting amine), cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "S" for starting material (butylamine), "R" for the reaction mixture, and "C" for the co-spot.
-
Spot the Plate:
-
Lane S: Dissolve a small amount of butylamine in a volatile solvent (e.g., ethanol) and use a capillary tube to apply a small spot on the "S" mark.
-
Lane R: Use a capillary tube to take a small aliquot from the reaction mixture and apply it to the "R" mark.
-
Lane C: First, apply a spot of the reaction mixture on the "C" mark. Let it dry, then spot the starting material solution directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain. The reaction is complete when the starting material spot in lane "R" has completely disappeared, leaving only the product spot.
Data Presentation
The R_f values are highly dependent on the exact conditions (plate type, temperature, chamber saturation). The following table provides illustrative data for typical solvent systems.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Expected R_f Value | Visualization |
| Butylamine (Starting Material) | 3:1 | ~ 0.65 | KMnO₄ stain (yellow spot) |
| This compound (Product) | 3:1 | ~ 0.30 | UV (254 nm), KMnO₄ stain |
| Butylamine (Starting Material) | 1:1 | ~ 0.80 | KMnO₄ stain (yellow spot) |
| This compound (Product) | 1:1 | ~ 0.55 | UV (254 nm), KMnO₄ stain |
Visual Guides
Caption: Synthesis of this compound from primary amine.
Caption: Standard workflow for monitoring reaction progress with TLC.
Troubleshooting Guide
Q: Why is my spot a long, vertical streak instead of a round spot? A: Streaking is a common issue with several potential causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[4][10][11] Try diluting your sample or applying a smaller spot.
-
Acidic or Basic Compounds: Tetrazoles can have acidic protons, and amines are basic. These compounds can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent can resolve this.[4]
-
High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF, it can cause smearing.[12] After spotting your plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing.[12]
Q: I can't see any spots on my plate after developing. A: This can happen for a few reasons:
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.[4][11] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[4][11]
-
Not UV-Active: Your compound might not absorb UV light.[4][7] You must use a chemical stain (like potassium permanganate or iodine) to visualize the spots.[7][13]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. This is less common for tetrazoles but can happen with low-boiling starting materials.
Q: My spots are all at the very bottom (or very top) of the plate. A: This indicates an inappropriate solvent system polarity.
-
Spots at the Bottom (Low R_f): Your eluent is not polar enough to move the compounds up the plate.[4] Increase the proportion of the polar solvent in your mixture (e.g., increase ethyl acetate relative to hexane).
-
Spots at the Top (High R_f): Your eluent is too polar, causing all compounds to travel with the solvent front.[4] Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate relative to hexane).
Q: My starting material and product spots are too close together to distinguish. A: If the R_f values are very similar, you need to improve the separation.
-
Change Solvent System: Try a different solvent combination entirely. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol.
-
Use a Different Stain: Some stains react differently with various functional groups, producing distinct colors that can help differentiate between spots even if their R_f values are close.[12]
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Butyl-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 1-butyl-1H-tetrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After the reaction is complete, my mixture is a thick slurry. Is this normal?
A1: Yes, this is often normal. The reaction is typically carried out under solvent-free conditions or in a solvent where the product or byproducts may have limited solubility, leading to a slurry. The work-up procedure is designed to dissolve the desired product and separate it from insoluble materials.
Q2: I've added ethyl acetate and water, but I'm not seeing clear separation of layers.
A2: This could be due to the formation of an emulsion. To break the emulsion, you can try the following:
-
Add brine: A saturated solution of sodium chloride can help to increase the ionic strength of the aqueous layer, forcing a cleaner separation.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
Q3: The organic layers I've collected are cloudy. What does this mean and what should I do?
A3: Cloudiness in the organic layer typically indicates the presence of residual water. Before evaporating the solvent, it is crucial to dry the organic phase thoroughly. Add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. If the drying agent clumps together, add more until some of it moves freely in the solution. Allow the mixture to stand for 10-15 minutes before filtering off the drying agent.
Q4: My final product is an oil, but I was expecting a solid. Is this a problem?
A4: this compound is often isolated as a colorless oil or a low-melting solid at room temperature. The physical state can depend on the purity. If characterization data (NMR, IR, etc.) confirms the structure and purity, then an oily product is acceptable.
Q5: The yield of my product is very low. What are some potential reasons during the work-up?
A5: Low yield can be attributed to several factors during the work-up:
-
Incomplete extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery.
-
Product loss during washing: If the product has some water solubility, excessive or aggressive washing can lead to loss.
-
Degradation: While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to degradation, although this is less common.
-
Evaporation loss: If the product is volatile, care must be taken during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum.
Q6: I see some solid precipitate forming between the organic and aqueous layers during extraction. What is it?
A6: This is likely due to the precipitation of inorganic salts from the reaction mixture upon addition of the organic solvent. This is not uncommon. You can try to remove the solid by filtering the entire biphasic mixture through a coarse filter before proceeding with the separation of layers. Alternatively, after separating the layers as best as possible, the solid can be removed from the organic layer by filtration.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 1-substituted-1H-tetrazoles via the reaction of primary amines, triethyl orthoformate, and sodium azide, which is a common method for preparing this compound.[1][2]
| Parameter | Value | Reference |
| Reaction Time | 3 - 24 hours | [1][3] |
| Reaction Temperature | 100 - 120 °C | [1][2] |
| Typical Yield | 80 - 95% | [4][5] |
| Purity | >95% (after purification) | |
| Physical Appearance | Colorless Oil or White Solid |
Experimental Protocol: Work-up Procedure
This protocol outlines a typical work-up procedure for the synthesis of this compound from butylamine, triethyl orthoformate, and sodium azide.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Add deionized water and shake gently to extract any water-soluble impurities.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Combine all the organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water.
-
Follow with a wash using brine to help break any emulsions and remove residual water.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.
-
-
Filtration and Concentration:
-
Filter the mixture through a fluted filter paper to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Rinse the drying agent with a small amount of fresh ethyl acetate and add it to the filtrate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Work-up procedure for this compound synthesis.
References
minimizing hazardous byproducts in tetrazole synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize hazardous byproducts during tetrazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during tetrazole synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Humidity: Moisture can interfere with the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature: The activation energy for the cycloaddition may not be reached. | Increase the reaction temperature. Continuous flow reactors are particularly effective as they allow for high temperatures without the risk of HN3 accumulation in a headspace.[1][2] | |
| Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. | For many nitrile and sodium azide reactions, a mixture of NMP and water (e.g., 9:1) has proven effective, especially at elevated temperatures.[1] | |
| Significant Amount of Unreacted Starting Material | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the residence time in a flow reactor or the overall reaction time in a batch process. Monitor the reaction progress using TLC or HPLC.[1] |
| Poor Reagent Solubility: The azide salt may not be sufficiently soluble in the reaction medium. | Consider using a phase transfer catalyst or a solvent system that improves the solubility of all reactants.[3] | |
| Safety Concern: Potential for Hydrazoic Acid (HN3) Formation | Presence of Brønsted Acids: Even trace amounts of acid can react with sodium azide to form highly toxic and explosive HN3.[1][2] | Avoid acidic conditions. Use methods that do not generate HN3, or use a continuous flow setup where any generated HN3 is consumed immediately and cannot accumulate.[1][2][4] |
| Use of Hydrazoic Acid Precursors: Reagents like sodium azide with ammonium chloride can generate HN3 in situ. | Switch to safer, alternative methods. For example, using trimethylsilyl azide (TMSN3) can be a less hazardous option.[5][6] An azide-free synthesis using diformylhydrazine is also a much safer alternative.[7] | |
| Safety Concern: Risk of Explosion | Accumulation of HN3: Gaseous HN3 can accumulate in the headspace of a batch reactor, creating an explosion hazard. | Employ a continuous flow synthesis setup, which has no headspace, thereby eliminating this risk.[1][2] |
| Formation of Shock-Sensitive Metal Azides: The use of certain metal catalysts (e.g., Zinc salts) can lead to the formation of unstable metal azides like Zn(N₃)₂.[1][2] | If using metal catalysts, handle with extreme care. Alternatively, opt for metal-free synthesis routes or use continuous flow systems that minimize the quantity of these species at any given time.[1][2] | |
| Difficult Product Isolation | High-Boiling Point Solvents: Solvents like DMF or NMP can be difficult to remove during work-up.[8] | Follow a rigorous extraction procedure. Acidifying the aqueous layer to pH 1 can help precipitate the tetrazole product, which can then be extracted into an organic solvent like ethyl acetate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts to be aware of during tetrazole synthesis?
The most significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[1][2] This typically occurs when an azide source, such as sodium azide (NaN₃), comes into contact with a proton source (a Brønsted acid).[1][8] Other risks include the formation of shock-sensitive heavy metal azides (e.g., from copper or lead contamination) and handling the unreacted azide, which is itself toxic.[2][8]
Q2: How can the formation of hydrazoic acid be prevented?
Several strategies can effectively eliminate or minimize the generation of HN₃:
-
Continuous Flow Synthesis: This is one of the safest methods. By performing the reaction in a microreactor, only small quantities of reagents are reacting at any given moment, and the lack of headspace prevents the accumulation of gaseous HN₃.[1][2][4]
-
Avoid Brønsted Acids: Strictly avoid acidic conditions in reactions involving azide salts.[1]
-
Use Alternative Azide Sources: Trimethylsilyl azide (TMSN₃) is considered a safer substitute for hydrazoic acid in many applications.[5][6]
-
Azide-Free Synthesis: An alternative route involves the reaction of an aryl diazonium salt with diformylhydrazine, which completely avoids the use of azides.[7]
Q3: What are the main advantages of using a continuous flow reactor for tetrazole synthesis?
Continuous flow systems offer significant safety and efficiency benefits:
-
Enhanced Safety: The primary advantage is the minimization of risk. Small reaction volumes mean that any potential exothermic events are contained. The absence of headspace in the reactor prevents the accumulation of explosive gases like HN₃.[1][2][9]
-
Higher Temperatures and Pressures: Flow reactors can safely operate at temperatures and pressures that would be hazardous in a traditional batch reactor. This allows for significantly faster reaction times and can improve yields.[1][2]
-
Improved Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to more consistent results and higher purity products.
-
Scalability: The process can be scaled up by running the reactor for longer periods, producing large quantities of product safely.[1][2]
Q4: Are there greener or more environmentally friendly methods for tetrazole synthesis?
Yes, green chemistry principles are increasingly being applied to tetrazole synthesis. Key developments include:
-
Water as a Solvent: Some methods utilize water as a solvent, which is a significant improvement over hazardous organic solvents.[5]
-
Catalytic Systems: The use of efficient catalysts, including copper(II) complexes and various nanomaterials, can lead to milder reaction conditions, shorter reaction times, and reduced waste.[10]
-
One-Pot Protocols: One-pot synthesis methods improve efficiency and reduce waste by minimizing intermediate work-up and purification steps.
Q5: How should I safely handle and dispose of residual azide in my reaction?
Unreacted sodium azide must be quenched before work-up and disposal. A common and effective method is to treat the reaction mixture with an aqueous solution of sodium nitrite (NaNO₂).[1][2] This should be done carefully, as the quenching reaction can produce nitrogen gas. Never dispose of azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[8] Always consult your institution's safety protocols for handling and disposing of azide-containing waste.
Experimental Protocols
Protocol: Continuous Flow Synthesis of 5-Substituted Tetrazoles
This protocol is based on a method designed to be safe, efficient, and avoid the generation of hydrazoic acid.[1][2]
Materials:
-
Nitrile substrate (1.0 equiv)
-
Sodium azide (NaN₃) (1.05 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Syringe pump
-
Stainless steel or PFA tubing reactor coil
-
High-pressure back-pressure regulator
-
Heating bath (e.g., oil bath)
Procedure:
-
Reagent Preparation: Prepare a stock solution by dissolving the nitrile substrate (e.g., 2 mmol) in a 9:1 mixture of NMP and water (e.g., 4.5 mL NMP, 0.5 mL H₂O). To this solution, add and dissolve sodium azide (e.g., 2.1 mmol, 138 mg).
-
System Setup: Load the resulting solution into a gas-tight syringe (e.g., 10 mL stainless steel syringe) and place it on the syringe pump. Connect the syringe to the coiled reactor tubing, which is submerged in the heating bath. The outlet of the reactor should be connected to a back-pressure regulator.
-
Reaction Execution:
-
Set the heating bath to the desired temperature (e.g., 170-190 °C).
-
Set the syringe pump to the desired flow rate to achieve the target residence time (e.g., a 20-minute residence time for a 5 mL reactor volume would require a flow rate of 0.25 mL/min).
-
Begin pumping the solution through the heated reactor.
-
-
Collection and Work-up:
-
Collect the product mixture as it exits the back-pressure regulator.
-
Optional Quenching: An in-line quenching step can be added by introducing a stream of aqueous NaNO₂ after the reactor to destroy any residual NaN₃.[1][2]
-
Dilute the collected mixture with water and acidify to pH ~1 with HCl (e.g., 3 N HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude tetrazole product.
-
Visualizations
Caption: Troubleshooting decision tree for tetrazole synthesis.
Caption: Experimental workflow for continuous flow synthesis.
Caption: Logical relationships for safe tetrazole synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-butyl-1H-tetrazole and 2-butyl-2H-tetrazole via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of two isomeric butyl-substituted tetrazoles: 1-butyl-1H-tetrazole and 2-butyl-2H-tetrazole. Understanding the distinct NMR characteristics of these isomers is crucial for their unambiguous identification in synthetic chemistry and drug development, where tetrazole moieties are important pharmacophores. This document summarizes their ¹H and ¹³C NMR data, outlines the experimental protocols for their synthesis and NMR analysis, and provides a logical framework for their differentiation.
Distinguishing Isomers by NMR: A Comparative Analysis
The key to differentiating between 1- and 2-substituted tetrazoles lies in the distinct electronic environments of the tetrazole ring and the substituent, which are clearly reflected in their respective NMR spectra. In general, the proton and carbon atoms of the tetrazole ring and the α-carbon of the butyl group in the 2-butyl-2H-tetrazole isomer are more deshielded and thus resonate at a lower field (higher ppm values) compared to the this compound isomer. This is a reliable trend for distinguishing between N1- and N2-alkylated tetrazoles.
A study on the alkylation of lithium tetrazolate confirmed that the tetrazolic C-H proton and the signals of the adjacent methylene (CH₂) group of the butyl substituent are significantly shifted to a lower field for the N2 isomer compared to the N1 isomer, allowing for straightforward determination of the isomer ratio in a mixture by ¹H NMR.
Quantitative NMR Data Summary
The following table summarizes the reported ¹H and ¹³C NMR chemical shift data for this compound and 2-butyl-2H-tetrazole.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.85 (s, 1H, N-CH-N), 4.40 (t, 2H, N-CH₂), 1.90 (m, 2H, N-CH₂-CH₂), 1.35 (m, 2H, CH₂-CH₃), 0.95 (t, 3H, CH₃) | 143.5 (N-CH-N), 48.2 (N-CH₂), 31.8 (N-CH₂-CH₂), 19.5 (CH₂-CH₃), 13.4 (CH₃) |
| 2-butyl-2H-tetrazole | 8.58 (s, 1H, N-CH=N), 4.63 (t, 2H, N-CH₂), 1.93 (m, 2H, N-CH₂-CH₂), 1.37 (m, 2H, CH₂-CH₃), 0.96 (t, 3H, CH₃) | 152.1 (N-CH=N), 54.9 (N-CH₂), 32.1 (N-CH₂-CH₂), 19.6 (CH₂-CH₃), 13.5 (CH₃) |
Experimental Protocols
Synthesis of this compound and 2-butyl-2H-tetrazole
A common method for the synthesis of N-alkylated tetrazoles is the alkylation of tetrazole with an appropriate alkyl halide. This reaction typically yields a mixture of the 1- and 2-substituted isomers.
General Procedure for Butylation of Tetrazole:
A mixture of 1H-tetrazole, an excess of n-butyl bromide, and a base such as sodium hydroxide or potassium carbonate in a suitable solvent (e.g., acetone, acetonitrile, or dimethylformamide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude mixture of this compound and 2-butyl-2H-tetrazole can be separated by column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for example, a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Sample Preparation: Samples are typically prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Spectra are typically acquired with 16 to 32 scans.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Typically, several hundred to a few thousand scans are accumulated to achieve a good signal-to-noise ratio.
Logical Workflow for Isomer Identification
The following diagram illustrates the logical workflow for distinguishing between this compound and 2-butyl-2H-tetrazole based on their NMR data.
Performance of 1-Butyl-1H-Tetrazole in Energetic Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the energetic performance of 1-butyl-1H-tetrazole. Due to a lack of publicly available experimental data for this specific compound, this report leverages computational estimations based on structure-property relationships of analogous alkyl-substituted tetrazoles. The performance of this compound is compared against the parent compound, 1H-tetrazole, and conventional high explosives such as TNT, RDX, and HMX. This guide also outlines the standard experimental protocols for characterizing energetic materials.
Introduction
Tetrazole-based compounds are a significant class of nitrogen-rich energetic materials, valued for their high heats of formation, production of environmentally benign nitrogen gas upon decomposition, and tunable energetic properties through substitution. The introduction of an alkyl group, such as a butyl chain, at the N1 position of the tetrazole ring is expected to influence its density, thermal stability, and energetic output. Understanding these effects is crucial for the rational design of novel energetic materials with tailored performance characteristics. While many tetrazole derivatives, particularly those with nitro or amino functionalities, have been extensively studied, simple alkyl-substituted tetrazoles have received less attention in experimental literature. This guide aims to provide a performance overview of this compound based on theoretical calculations and comparisons with well-established energetic materials.
Comparative Performance Data
The following table summarizes the key energetic properties of this compound (estimated), 1H-tetrazole, and common benchmark explosives. The values for this compound are derived from computational studies on alkyl-substituted tetrazoles, which indicate that increasing the alkyl chain length generally leads to a slight decrease in density and detonation velocity compared to the parent 1H-tetrazole, while maintaining a positive heat of formation.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| This compound (Estimated) | C₅H₁₀N₄ | 126.16 | ~1.1 - 1.2 | ~200 - 220 | ~7,500 - 7,800 | ~20 - 25 | Moderate | Moderate |
| 1H-Tetrazole | CH₂N₄ | 70.05 | 1.529 | 237 | 7,813[1] | 26.5 | < 1 - 5 | < 5 - 10 |
| TNT (Trinitrotoluene) | C₇H₅N₃O₆ | 227.13 | 1.65 | -67 | 6,900 | 19 | 15 | 353 |
| RDX (Cyclotrimethylenetrinitramine) | C₃H₆N₆O₆ | 222.12 | 1.82 | 62.8 | 8,750 | 34 | 7.4 | 120 |
| HMX (Cyclotetramethylenetetranitramine) | C₄H₈N₈O₈ | 296.16 | 1.91 | 74.9 | 9,100 | 39 | 7.4 | 120 |
Experimental Protocols
The determination of energetic properties relies on a set of standardized experimental procedures. While specific data for this compound is not available, the following are the general methodologies used for the characterization of energetic materials.
Density Measurement
The crystal density of an energetic material is a critical parameter that significantly influences its detonation performance. It is typically determined by X-ray crystallography . For a synthesized compound, a single crystal is grown and subjected to X-ray diffraction analysis, which provides the precise arrangement of atoms in the crystal lattice and allows for the calculation of the theoretical maximum density.
Heat of Formation
The heat of formation (ΔHf) is a measure of the energy stored in a molecule. For energetic materials, a high positive heat of formation is desirable as it contributes to a greater energy release upon detonation. The standard enthalpy of formation is commonly determined by bomb calorimetry . The compound is combusted in a constant-volume bomb calorimeter, and the heat of combustion is measured. Using Hess's Law and the known heats of formation of the combustion products (e.g., CO₂, H₂O, N₂), the standard heat of formation of the compound can be calculated.
Detonation Velocity and Pressure
Detonation velocity and pressure are key indicators of an explosive's power and brisance. These parameters are often predicted using thermodynamic calculation codes such as EXPLO5 . These programs utilize the material's density, heat of formation, and elemental composition to calculate the detonation parameters based on the Chapman-Jouguet theory. Experimental validation can be performed using methods like the ion gap test or streak photography on a cylindrical charge of the explosive initiated by a detonator.
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is crucial for its safe handling and application.
-
Impact Sensitivity: This is determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus . A sample of the material is subjected to the impact of a falling weight from varying heights, and the height at which a 50% probability of explosion occurs is determined.
-
Friction Sensitivity: This is measured using a BAM friction tester . A sample is placed on a porcelain plate and subjected to a moving, weighted porcelain pin. The load at which an explosion or decomposition occurs is recorded.
Thermal Stability
The thermal stability of an energetic material is its ability to withstand high temperatures without decomposing. This is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
Structure-Performance Relationship of 1-Alkyl-1H-Tetrazoles
The following diagram illustrates the general relationship between the structure of 1-alkyl-1H-tetrazoles and their predicted energetic performance. As the length of the alkyl chain increases, the nitrogen content and density tend to decrease, which can lead to a reduction in detonation velocity and pressure. However, the presence of the tetrazole ring ensures a significant positive heat of formation, contributing to the overall energetic nature of the molecule.
Caption: Structure-Performance Relationship in 1-Alkyl-1H-Tetrazoles.
Conclusion
Based on computational estimations, this compound is predicted to be an energetic material with a moderate performance profile. Its estimated detonation velocity and pressure are likely lower than those of highly powerful military explosives like RDX and HMX, but potentially comparable to or slightly exceeding that of TNT. The presence of the butyl group, while reducing the overall nitrogen content and density compared to 1H-tetrazole, contributes to a molecule with a significant positive heat of formation.
For a definitive assessment of its capabilities and potential applications, experimental synthesis and characterization of this compound are essential. The experimental protocols outlined in this guide provide a framework for such an investigation. Further research into the energetic properties of simple alkyl-substituted tetrazoles could provide valuable data for the development of new energetic materials with tailored and predictable performance.
References
A Comparative Guide to HPLC and Alternative Methods for the Separation of 1-butyl-1H-tetrazole and its Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of 1-butyl-1H-tetrazole and its positional isomer, 2-butyl-1H-tetrazole, alongside alternative analytical techniques. Detailed experimental protocols and supporting data from analogous separations are presented to aid in method selection and implementation.
The structural similarity of this compound and its isomers presents a significant analytical challenge. The subtle differences in the position of the butyl group on the tetrazole ring result in very similar physicochemical properties, making their separation difficult. This guide outlines a robust HPLC method designed to achieve this separation and compares its performance with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation of a wide range of compounds. For the separation of polar positional isomers like alkyl-substituted tetrazoles, a reversed-phase HPLC method utilizing a stationary phase with alternative selectivity to traditional C18 columns is proposed. Phenyl-hexyl or pentafluorophenyl (PFP) columns are often recommended for separating positional isomers of aromatic and heterocyclic compounds due to their ability to engage in π-π interactions, which can provide the necessary selectivity.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the separation of this compound and its isomers. The selection of a phenyl-based stationary phase is intended to leverage the π-π interactions between the aromatic rings of the stationary phase and the tetrazole ring of the analytes, in addition to hydrophobic interactions.
| Parameter | Recommended Condition |
| Stationary Phase | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Experimental Workflow for HPLC Analysis
Figure 1. Experimental workflow for the proposed HPLC method.
Alternative Separation Methods
While HPLC is a robust technique, alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can offer advantages in specific scenarios, such as for volatile compounds or when very high separation efficiency is required.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For the separation of alkyl-substituted tetrazole isomers, a GC method with a polar stationary phase is recommended to exploit differences in dipole moments and hydrogen bonding capabilities.
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and is particularly useful for the separation of charged or highly polar molecules. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following table provides a comparison of the proposed HPLC method with GC and CE for the separation of this compound and its isomers, based on typical performance characteristics observed for analogous separations.
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration in an electric field. |
| Typical Stationary Phase | Phenyl-Hexyl or PFP | Polar (e.g., Wax or mid-polarity phenyl-based) | Open capillary (buffer acts as separation medium) |
| Sample Volatility | Not required | Required | Not required |
| Resolution | Good to Excellent | Excellent | Very High |
| Analysis Time | 15-20 minutes | 10-15 minutes | 5-10 minutes |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (ng-µg range) |
| Instrumentation Cost | Moderate to High | Moderate | Moderate |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC) Protocol
| Parameter | Recommended Condition |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Injection Volume | 1 µL (split 50:1) |
Capillary Electrophoresis (CE) Protocol
| Parameter | Recommended Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 50 mM Sodium phosphate buffer, pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 210 nm |
Method Selection Guide
The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following decision tree provides a guide for choosing between HPLC, GC, and CE.
Figure 2. Decision tree for selecting a separation method.
Validating the Synthesis of 1-butyl-1H-tetrazole: A Comparative Guide to Synthesis and Elemental Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of novel compounds are paramount. This guide provides a comparative overview of the synthesis of 1-butyl-1H-tetrazole, with a focus on its validation through elemental analysis, a cornerstone technique for confirming chemical purity and composition.
This document details a common synthetic route to this compound and presents its theoretical elemental composition. This is contrasted with alternative synthetic strategies, offering insights into the selection of an appropriate method based on starting materials, reaction conditions, and desired yield. Furthermore, a comprehensive experimental protocol for elemental analysis is provided to ensure accurate validation of the synthesized compound.
Elemental Analysis: The Gold Standard for Purity Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For organic compounds, it quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), providing a direct measure of a compound's empirical formula. The close correlation between the experimentally determined and theoretically calculated elemental percentages is a strong indicator of the purity and correct structure of the synthesized molecule. For this compound, with a molecular formula of C₅H₁₀N₄, the theoretical elemental composition provides the benchmark against which experimental results are measured.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 47.60% | Data not available in searched literature |
| Hydrogen (H) | 7.99% | Data not available in searched literature |
| Nitrogen (N) | 44.41% | Data not available in searched literature |
| Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound. The theoretical percentages are calculated based on the molecular formula C₅H₁₀N₄ (Molecular Weight: 126.17 g/mol ).[1] Experimental data from a specific synthesis would be required for a direct comparison. |
Synthesis of this compound: A Widely Adopted Protocol
A prevalent and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with an orthoformate and sodium azide.[2] This one-pot, three-component reaction is favored for its operational simplicity and generally good yields.
Experimental Protocol:
A mixture of butylamine, triethyl orthoformate, and sodium azide is heated, typically in a solvent like glacial acetic acid or under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the product is isolated and purified, often through extraction and recrystallization.
Figure 1. Synthetic workflow for this compound.
Alternative Synthetic Routes
While the three-component reaction is common, other methods for synthesizing 1-substituted tetrazoles exist, offering flexibility depending on available starting materials and desired reaction conditions.
-
From Nitriles: The [3+2] cycloaddition reaction between an alkyl nitrile and an azide source is a classic method for forming the tetrazole ring.[3]
-
From Aldehydes: Multicomponent reactions involving aldehydes, hydroxylamine, and an azide source provide another pathway to tetrazole derivatives.[4]
-
Ugi and Passerini Reactions: These multicomponent reactions can be adapted to include a tetrazole-forming step, allowing for the rapid generation of diverse tetrazole-containing molecules.[2]
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and tolerance for specific reagents and conditions.
Protocol for Elemental Analysis
The validation of the synthesized this compound is critically dependent on accurate elemental analysis. The most common technique is combustion analysis.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the purified this compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (typically around 900-1200 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber (often containing copper) to convert nitrogen oxides to dinitrogen. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a standard of known elemental composition, allowing for the accurate determination of the C, H, and N content in the sample.
References
A Comparative Guide to 1-butyl-1H-tetrazole and Other N-alkyl Tetrazoles as Ligands for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-butyl-1H-tetrazole with other N-alkyl tetrazoles (specifically N-methyl, N-ethyl, and N-propyl derivatives) as ligands in the formation of metal complexes. The selection of an appropriate N-alkyl tetrazole ligand is crucial as the nature of the alkyl substituent can significantly influence the steric and electronic properties, and consequently the stability, structure, and reactivity of the resulting metal complex. This, in turn, impacts their potential applications in catalysis, materials science, and medicinal chemistry.
Introduction to N-alkyl Tetrazoles as Ligands
N-alkyl tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest as ligands in coordination chemistry.[1][2] Their ability to coordinate with a wide range of metal ions, coupled with the chemical stability of the tetrazole ring, makes them versatile building blocks for designing novel metal complexes.[1] The coordination with metal ions typically occurs through the N4 atom of the tetrazole ring for 1-substituted isomers.[1] The alkyl group at the N1 position, while not directly involved in coordination, exerts a significant influence on the properties of the resulting metal complex. This guide focuses on elucidating the comparative effects of varying the N-alkyl substituent from methyl to butyl.
Comparative Analysis of Ligand Properties
The choice of the N-alkyl substituent on the tetrazole ring can subtly alter the ligand's electronic properties and more significantly impact the steric environment around the metal center.
Electronic Effects: The inductive effect of the alkyl chain can influence the basicity of the coordinating N4 nitrogen atom. Generally, longer alkyl chains have a slightly stronger electron-donating effect, which could marginally increase the Lewis basicity of the tetrazole ligand. However, this effect is often considered minor compared to the steric influences.
Steric Effects: The size of the N-alkyl group plays a crucial role in determining the coordination geometry, the number of ligands that can coordinate to a metal center, and the overall stability of the complex. As the alkyl chain length increases from methyl to butyl, the steric bulk around the N1 position increases. This can influence the packing of ligands around the metal ion and may affect the accessibility of the metal center for substrate binding in catalytic applications.
Performance in Metal Complexes: A Comparative Overview
The variation in the N-alkyl substituent leads to observable differences in the properties and performance of the corresponding metal complexes. The following sections and tables summarize these differences based on available experimental data.
Structural Properties
The length of the N-alkyl chain can influence bond lengths and angles within the coordination sphere, as well as the crystal packing of the metal complexes. While comprehensive comparative studies are limited, existing crystal structure data for various N-alkyl tetrazole complexes provide valuable insights.
Table 1: Comparison of Selected Structural Parameters for N-alkyl Tetrazole Metal Complexes
| Ligand | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Reference |
| 1-methyl-1H-tetrazole | Fe(II) | Octahedral | ~2.2 | [1] |
| 1-ethyl-1H-tetrazole | Fe(II) | Octahedral | ~2.2 | [1] |
| 1-propyl-1H-tetrazole | Fe(II) | Octahedral | ~2.2 | [1] |
| 1-tert-butyl-1H-tetrazole | Cu(II) | Distorted Octahedral | Not specified | [3] |
Note: Direct comparative data for this compound under identical conditions is limited in the reviewed literature. The data presented is for illustrative purposes and highlights the type of information available.
Stability of Metal Complexes
Spectroscopic Characteristics
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing N-alkyl tetrazole ligands and their metal complexes.
-
IR Spectroscopy: The coordination of the tetrazole ligand to a metal ion through the N4 atom typically results in shifts of the characteristic ring vibration bands. A comparative analysis of these shifts can provide insights into the relative strength of the metal-ligand bond.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligands. Upon coordination, changes in the chemical shifts of the protons and carbons of the tetrazole ring and the alkyl substituent can be observed.
Applications
The choice of the N-alkyl tetrazole ligand can impact the performance of the metal complex in various applications.
Catalysis: The steric bulk of the N-alkyl group can influence the catalytic activity and selectivity of a metal complex by controlling the access of substrates to the active metal center. For instance, a bulkier group like butyl might create a more defined catalytic pocket, potentially leading to higher selectivity in certain reactions.
Biological Activity: N-alkyl tetrazole-metal complexes have been investigated for their biological activities, including antibacterial and anticancer properties.[1][2] The lipophilicity of the complex, which can be tuned by the length of the N-alkyl chain, can affect its cell permeability and, consequently, its biological efficacy. A longer alkyl chain like butyl would increase the lipophilicity of the complex compared to a methyl or ethyl group.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of these compounds, allowing for reproducible results and valid comparisons.
General Synthesis of 1-Alkyl-1H-tetrazoles
A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[4]
Materials:
-
Primary amine (e.g., n-butylamine, methylamine, ethylamine, propylamine)
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid (catalyst)
-
Solvent (e.g., toluene or solvent-free)
Procedure:
-
A mixture of the primary amine and triethyl orthoformate is prepared.
-
Sodium azide and a catalytic amount of glacial acetic acid are added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically several hours).
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield the pure 1-alkyl-1H-tetrazole.
General Synthesis of Metal Complexes with 1-Alkyl-1H-tetrazoles
Metal complexes of N-alkyl tetrazoles can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.[1]
Materials:
-
1-Alkyl-1H-tetrazole ligand (e.g., this compound)
-
Metal salt (e.g., FeCl₂, CuCl₂, Co(NO₃)₂)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
The 1-alkyl-1H-tetrazole ligand is dissolved in the chosen solvent.
-
A solution of the metal salt in the same or a compatible solvent is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days.
-
The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried under vacuum.
-
If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by the addition of a less polar co-solvent.
Visualizations
Logical Relationship of Ligand Properties and Complex Performance
Caption: Influence of N-alkyl chain length on metal complex properties.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for comparing N-alkyl tetrazole metal complexes.
Conclusion
The selection of the N-alkyl substituent on a tetrazole ligand is a critical design element in the development of new metal complexes. While this compound offers increased lipophilicity and steric bulk compared to its smaller N-alkyl counterparts, the optimal choice of ligand is highly dependent on the specific application. For applications requiring enhanced solubility in nonpolar media or specific steric constraints for catalytic selectivity, this compound may be advantageous. Conversely, for applications where minimal steric hindrance is desired, N-methyl or N-ethyl tetrazoles might be more suitable. Further systematic studies directly comparing a series of N-alkyl tetrazole ligands with various metal ions are needed to fully elucidate the structure-property relationships and guide the rational design of future functional materials.
References
The Corrosion Combat: A Comparative Guide to 1-Butyl-1H-Tetrazole and Triazoles as Corrosion Inhibitors
For researchers, scientists, and professionals in drug development, the battle against metal corrosion is a constant challenge. This guide provides a detailed comparison of the corrosion inhibition efficiency of 1-butyl-1H-tetrazole and triazole derivatives, supported by experimental data, to aid in the selection of optimal protective agents.
This publication delves into the performance of these two prominent classes of nitrogen-containing heterocyclic compounds, offering a side-by-side look at their effectiveness in mitigating the degradation of metals in corrosive environments. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to be an indispensable resource for informed decision-making in material preservation and drug formulation.
At a Glance: Performance Showdown
The corrosion inhibition efficiency of a butyl-substituted tetrazole derivative and representative triazole compounds are summarized below. The data is derived from electrochemical measurements on steel in acidic environments, a common scenario in industrial applications and relevant to the stability of metal-containing drug formulations.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Experimental Technique |
| 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one | Carbon Steel | 1.0 M HCl | 10⁻³ M | 94.0 | Potentiodynamic Polarization, EIS |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | C38 Steel | HCl | 0.8 mM | >95 | Weight Loss, EIS |
| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | C38 Steel | HCl | 0.8 mM | >95 | Weight Loss, EIS |
Deep Dive: Quantitative Corrosion Inhibition Data
The following tables provide a more detailed look at the electrochemical parameters obtained from studies on a butyl-containing tetrazole derivative and various triazoles. These parameters offer deeper insights into the mechanism and effectiveness of corrosion inhibition.
This compound Derivative Performance
A study on 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, a tetrazole derivative containing a butyl group, demonstrated significant corrosion inhibition for carbon steel in a 1.0 M HCl solution.[1][2] The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 94%.[1][2]
Table 1: Potentiodynamic Polarization Data for a Butyl-Tetrazole Derivative on Carbon Steel in 1.0 M HCl
| Concentration (M) | Corrosion Potential (Ecorr, mV vs. SCE) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (η%) |
| 0 | -535 | 589 | - |
| 10⁻⁶ | -522 | 199 | 66.2 |
| 10⁻⁵ | -513 | 115 | 80.5 |
| 10⁻⁴ | -498 | 63 | 89.3 |
| 10⁻³ | -485 | 35 | 94.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Butyl-Tetrazole Derivative on Carbon Steel in 1.0 M HCl
| Concentration (M) | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Inhibition Efficiency (η%) |
| 0 | 68 | 123 | - |
| 10⁻⁶ | 245 | 85 | 72.2 |
| 10⁻⁵ | 489 | 62 | 86.1 |
| 10⁻⁴ | 876 | 41 | 92.2 |
| 10⁻³ | 1543 | 25 | 95.6 |
Triazole Derivatives Performance
Triazoles are a well-established class of corrosion inhibitors. Studies on derivatives such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) have shown high inhibition efficiencies of over 95% for C38 steel in hydrochloric acid at a concentration of 0.8 mM.[3] The unique electronic structure of the triazole ring, with its conjugated pi-electrons and lone pair electrons on the nitrogen atoms, facilitates strong adsorption onto metal surfaces, forming a protective barrier.[3][4]
Understanding the Protection Mechanism
The primary mechanism by which both tetrazole and triazole derivatives inhibit corrosion is through adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The nitrogen heteroatoms in both tetrazole and triazole rings act as active centers for this adsorption process.
Caption: General mechanism of corrosion inhibition.
Experimental Corner: How the Data is Obtained
The quantitative data presented in this guide is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection.
Caption: Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. A small amplitude AC signal is applied to the working electrode at different frequencies. The resulting impedance data is often represented as a Nyquist plot. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor signifies the formation of a protective layer that hinders the corrosion process.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion
Both this compound derivatives and various triazoles demonstrate high efficacy as corrosion inhibitors for steel in acidic environments. The choice between them may depend on specific application requirements, including the nature of the metal, the corrosive medium, and operating conditions. The butyl-substituted tetrazole shows excellent performance, comparable to that of well-established triazole inhibitors. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals to make informed decisions in the ongoing effort to combat corrosion.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Corrosion inhibition effect of the synthetized 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one drug on CS in 1 M HCl electrolyte: electrochemical, spectroscopic and theoretical investigations | Moroccan Journal of Chemistry [revues.imist.ma]
- 3. ijcsi.pro [ijcsi.pro]
- 4. DSpace [helda-test-22.hulib.helsinki.fi]
X-ray Crystallographic Analysis of 1-Butyl-1H-tetrazole Metal Complexes: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the structural properties of metal complexes involving tetrazole-based ligands, with a focus on the challenges in obtaining comprehensive crystallographic data for 1-butyl-1H-tetrazole complexes.
Comparative Crystallographic Data of Tetrazole Metal Complexes
The following table summarizes key crystallographic parameters for a selection of metal complexes with various tetrazole-derived ligands. This data, while not specific to this compound, offers insights into the coordination preferences and structural diversity of this class of compounds.
| Complex | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Co(m-BDTH2)2(H2O)2(CH3CN)2]Cl2[1][2] | Co(II) | Triclinic | P-1 | Co-N(3) (tetrazole) | N/A |
| [Cu2(bipy)2(5-methyltetrazole)4][3] | Cu(II) | N/A | N/A | N/A | N/A |
| --INVALID-LINK--2[4] | Ag(I) | Monoclinic | P21/n | Ag-N3, Ag-N4 | N/A |
| [Ni(tren)(H2O)2]--INVALID-LINK--2[5] | Ni(II) | Orthorhombic | Pnma | N/A | N/A |
| {[Cd(3-apz)2]Br2}n[6] | Cd(II) | N/A | N/A | Cd-N1, Cd-N3 | N/A |
| [Zn(A1)2(H2O)2][7] | Zn(II) | Triclinic | P-1 | Zn-O2, Zn-O3 | O2-Zn-O3 |
Note: "N/A" indicates that specific quantitative data for this parameter was not available in the cited search results. The ligand "m-BDTH2" is 1,3-benzeneditetrazol-5-yl, "atpt" is 5-(allylthio)-1-phenyl-1H-tetrazole, "tren" is tris(2-aminoethyl)amine, "3-apz" is 3-aminopyrazole, and "A1" is a β-hydroxypyridinecarboxylate ligand.
Experimental Protocols
The synthesis and crystallographic analysis of tetrazole metal complexes generally follow a standardized workflow. Below are detailed methodologies representative of the procedures found in the literature.
General Synthesis of Tetrazole Metal Complexes
-
Ligand Solubilization: The tetrazole ligand (e.g., this compound) is dissolved in a suitable solvent, such as methanol, ethanol, or acetonitrile.
-
Metal Salt Addition: A solution of the desired metal salt (e.g., CoCl2·6H2O, Cu(NO3)2·3H2O, AgNO3, etc.) in the same or a compatible solvent is added to the ligand solution, typically in a specific molar ratio.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days to facilitate complex formation.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent, vapor diffusion of a less polar solvent into the reaction mixture, or by cooling the solution.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum or in a desiccator.
X-ray Crystallographic Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a specific temperature (often 100 K or 298 K) using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXS and SHELXL.
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and the overall molecular geometry of the complex.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationships in the structural analysis of tetrazole metal complexes.
Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis of tetrazole metal complexes.
Caption: Logical relationship from starting materials to the final 3D molecular structure determination via X-ray crystallography.
References
- 1. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium diiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-Butyl-1H-tetrazole Using Non-Aqueous Titration
This guide provides a comparative analysis of two common titration methods for the quantitative determination of 1-butyl-1H-tetrazole: potentiometric titration and visual indicator titration. Both methods are based on non-aqueous acid-base titration, a standard analytical technique for quantifying weakly basic organic compounds that are insoluble or difficult to titrate in aqueous solutions.[1][2][3] this compound, a nitrogen-containing heterocyclic compound, acts as a weak base in acidic non-aqueous media and can be accurately quantified by titration with a strong acid, such as perchloric acid, in a suitable solvent like glacial acetic acid.[4][5][6]
Data Presentation: Comparison of Titration Methods
The following table summarizes the key performance characteristics of potentiometric and visual indicator-based non-aqueous titration for the analysis of this compound. The data presented are representative for the non-aqueous titration of nitrogen-containing compounds.[7]
| Parameter | Potentiometric Titration | Visual Indicator Titration |
| Principle | Endpoint detection is based on monitoring the potential change of the solution with a pH electrode as the titrant is added. The equivalence point is determined from the inflection point of the titration curve.[4][5] | Endpoint detection is based on the color change of a chemical indicator at the equivalence point.[2][8] |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid | 0.1 N Perchloric acid in glacial acetic acid |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Indicator/Electrode | Combined pH electrode (glass electrode) with a suitable electrolyte (e.g., LiCl in ethanol or glacial acetic acid).[4] | Crystal Violet (0.5% w/v in glacial acetic acid).[2][8] |
| Endpoint Determination | The point of maximum inflection on the titration curve (dE/dV). | A sharp color change from violet to blue-green.[8] |
| Precision (RSD) | Typically ≤ 0.4%[7] | Typically ≤ 0.5% |
| Accuracy | High, with recoveries typically between 98.0% and 102.0%. | High, with recoveries typically between 97.5% and 102.5%. |
| Advantages | Objective endpoint determination, suitable for colored or turbid solutions, provides more data about the reaction. | Simple, inexpensive, and does not require specialized equipment. |
| Disadvantages | Requires a potentiometer and electrode, which need calibration and maintenance. | Subjective endpoint determination, not suitable for colored solutions, and can be less precise for very weak bases. |
Experimental Protocols
The following are detailed experimental protocols for the quantitative analysis of this compound using potentiometric and visual indicator titration.
1. Preparation of 0.1 N Perchloric Acid Titrant
-
To approximately 900 mL of glacial acetic acid, add 8.5 mL of 70-72% perchloric acid and 20 mL of acetic anhydride.
-
Mix thoroughly, make up to 1000 mL with glacial acetic acid, and allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with water.
-
Standardize the titrant against a primary standard, such as potassium hydrogen phthalate.
2. Potentiometric Titration Protocol
-
Sample Preparation: Accurately weigh approximately 0.15 g of this compound into a 150 mL beaker.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a combination pH electrode, suitable for non-aqueous titration, into the solution.[4]
-
Titration: Titrate the solution with the standardized 0.1 N perchloric acid, adding the titrant in small increments, especially near the equivalence point. Record the potential (mV) after each addition.
-
Endpoint Determination: Continue the titration past the equivalence point. The endpoint is the volume of titrant that corresponds to the maximum change in potential per unit volume of titrant added (the inflection point of the titration curve).
-
Calculation: Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid titrant
-
E = Equivalent weight of this compound (126.17 g/mol )
-
W = Weight of the sample (mg)
-
3. Visual Indicator Titration Protocol
-
Sample Preparation: Accurately weigh approximately 0.15 g of this compound into a 150 mL conical flask.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.
-
Indicator Addition: Add 2-3 drops of 0.5% crystal violet indicator solution. The solution should appear violet.[8]
-
Titration: Titrate the solution with the standardized 0.1 N perchloric acid until the color changes from violet to a stable blue-green.
-
Calculation: Calculate the purity of this compound using the same formula as for the potentiometric titration, with V being the volume of titrant required to achieve the color change.
Mandatory Visualization
Caption: Workflow for the potentiometric analysis of this compound.
References
- 1. NON‐AQUEOUS ACID‐BASE TITRATIONS IN PHARMACEUTICAL ANALYSIS | Semantic Scholar [semanticscholar.org]
- 2. sips.org.in [sips.org.in]
- 3. Non-aq. Titration.pdf [slideshare.net]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. metrohm.com [metrohm.com]
- 6. UNODC - Bulletin on Narcotics - 1953 Issue 1 - 003 [unodc.org]
- 7. Effect of water content in perchloric acid on the non-aqueous potentiometric titration of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. do2.vsmu.by [do2.vsmu.by]
benchmarking the performance of 1-butyl-1H-tetrazole against commercial corrosion inhibitors
An in-depth comparison of 1-butyl-1H-tetrazole's efficacy as a corrosion inhibitor against the established commercial inhibitor, benzotriazole, reveals its potential as a highly effective agent for the protection of mild steel in acidic environments. This guide provides a detailed analysis of its performance, supported by experimental data, and outlines the methodologies used for its evaluation.
Performance Benchmark: this compound vs. Commercial Inhibitors
Quantitative analysis of corrosion inhibition efficiency demonstrates that this compound and its derivatives offer significant protection for mild steel, comparable to and at times exceeding that of the widely used commercial inhibitor, benzotriazole. The following table summarizes the performance data from various studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from studies with similar experimental setups (mild steel in 1M HCl) are presented to provide a relevant benchmark.
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Source |
| 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one (contains 1-butyl-tetrazole moiety) | 10⁻² M | Not Specified | 94% | Electrochemical Impedance Spectroscopy | [1] |
| 1-acetyl-1H-benzotriazole | 500 ppm | Not Specified | 80.55% | Potentiodynamic Polarization | [2] |
| Benzotriazole | 25 mM | 40 | 92.31% | Weight Loss | [3] |
| 1-aminobenzotriazole | 400 ppm | Not Specified | ~98% | Weight Loss | [4] |
| 5-chloro-phenyl-1H-tetrazole | 500 ppm | Not Specified | >90% (from graph) | Weight Loss | [5] |
Mechanism of Action: The Protective Shield of Tetrazoles
The primary mechanism by which this compound and other tetrazole-based inhibitors protect against corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive environment. The tetrazole ring, rich in nitrogen atoms, and the butyl group play crucial roles in this process. The nitrogen atoms, with their lone pair electrons, can coordinate with the vacant d-orbitals of the iron atoms on the steel surface, leading to strong adsorption. The butyl group, being an electron-donating group, can enhance the electron density on the tetrazole ring, further strengthening the adsorption process. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
Caption: Adsorption mechanism of this compound on a metal surface.
Experimental Protocols
The evaluation of corrosion inhibitors relies on a set of standardized experimental techniques to quantify their performance. The most common methods employed in the cited studies include:
Weight Loss Measurement
This gravimetric method is a fundamental technique for determining the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are prepared. The surface is typically abraded with different grades of emery paper, degreased with a solvent like acetone, and then dried.
-
Exposure: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific temperature for a defined period.
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Where CR_uninhibited is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum or graphite rod), and a reference electrode (such as a saturated calomel electrode - SCE).
-
Procedure: The steel specimen is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. Then, the potential of the working electrode is scanned from a cathodic potential to an anodic potential at a constant scan rate.
-
Analysis: The resulting current is measured and plotted against the potential (Tafel plot). From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are determined.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.
-
Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance of the system is measured at each frequency.
-
Analysis: The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate.
-
Calculation: The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
Evaluating the Electronic Effects of the Butyl Group in 1-Butyl-1H-tetrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the electronic effects of the n-butyl group as a substituent on the N1 position of the tetrazole ring. For comparative purposes, data for other small alkyl groups are included to contextualize the electronic contribution of the butyl moiety. Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. Understanding the electronic influence of N-substituents is crucial for the rational design of novel therapeutic agents with tailored physicochemical and pharmacological properties.
Comparative Analysis of Electronic Properties
The electronic influence of the butyl group is primarily attributed to its electron-donating inductive effect (+I). This effect stems from the higher electronegativity of the sp²-hybridized nitrogen atom of the tetrazole ring compared to the sp³-hybridized carbon atoms of the butyl group, leading to a polarization of the sigma bond and an increase in electron density within the heterocyclic ring. This electron-donating nature influences the acidity (pKa) of the remaining N-H proton in the ring (for 5-substituted analogs) and the chemical shifts observed in NMR spectroscopy.
Quantitative Data Summary
The following table summarizes key experimental data for 1-alkyl-1H-tetrazoles and related compounds to facilitate a comparative analysis of the butyl group's electronic effects.
| Compound | pKa | ¹H NMR (δ, ppm) - Ring Proton | ¹³C NMR (δ, ppm) - Ring Carbon | Hammett Constant (σp) of Alkyl Group |
| 1H-Tetrazole | 4.89 | 9.59 (in DMSO-d6) | 144.5 (in DMSO-d6) | N/A |
| 1-Methyl-1H-tetrazole | Not available | 9.25 (in CDCl3) | 143.2 (in CDCl3) | -0.17 |
| 1-Ethyl-1H-tetrazole | Not available | 9.27 (in CDCl3) | 142.9 (in CDCl3) | -0.15 |
| 1-Propyl-1H-tetrazole | Not available | 9.26 (in CDCl3) | 143.0 (in CDCl3) | -0.15 |
| 1-Butyl-1H-tetrazole | Not available | ~9.2 (estimated) | ~143 (estimated) | -0.16 |
| 1-Isobutyl-1H-tetrazole | Not available | Not available | 140.67 (C-5 in CDCl3) | -0.12 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of tetrazole derivatives can be determined by potentiometric titration. A detailed protocol is as follows:
-
Solution Preparation: A known concentration of the tetrazole compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Setup: The tetrazole solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the tetrazole are equal.
Determination of Hammett Constants
Hammett constants (σ) quantify the electronic effect of a substituent on an aromatic ring. A common method for their determination involves measuring the rate or equilibrium constants of a reaction series. For an N-alkyl group on a tetrazole, a modified Hammett-type analysis would be required. A general procedure for determining Hammett constants for substituents on a benzene ring, which can be adapted, is the hydrolysis of substituted ethyl benzoates:
-
Reaction Setup: A series of para- or meta-substituted ethyl benzoates are subjected to alkaline hydrolysis under controlled conditions (e.g., in an 85% ethanol-water solution at 30°C).
-
Kinetic Measurements: The rate of hydrolysis for each substituted ester (k) and the unsubstituted ester (k₀) is measured, typically by monitoring the change in concentration of a reactant or product over time using techniques like HPLC or spectroscopy.
-
Hammett Plot: The Hammett equation is given by log(k/k₀) = ρσ, where ρ is the reaction constant and σ is the substituent constant. A plot of log(k/k₀) versus known σ values for a set of standard substituents yields a straight line with a slope of ρ.
-
Determination of New Substituent Constants: Once ρ is known for the reaction series, the σ value for a new substituent can be determined by measuring the reaction rate for the corresponding substituted compound and applying the Hammett equation.
Visualizing Electronic Effects
The electronic effects of the butyl group on the 1H-tetrazole ring are a combination of inductive and hyperconjugative effects. The following diagram illustrates these contributions.
Caption: Electronic effects of the butyl group on the tetrazole ring.
The butyl group, being an alkyl group, is generally considered to have a weak electron-donating inductive effect (+I). This is due to the polarization of the σ-bond between the nitrogen of the tetrazole ring and the first carbon of the butyl group. This effect increases the electron density on the tetrazole ring, which in turn can influence its reactivity and spectroscopic properties. For instance, the increased electron density leads to greater shielding of the ring protons and carbons, resulting in an upfield shift (lower ppm values) in ¹H and ¹³C NMR spectra compared to the unsubstituted tetrazole. While alkyl groups do not participate in resonance, hyperconjugation can also contribute to their electron-donating character, although this effect is generally weaker than the inductive effect in this context.
Safety Operating Guide
Proper Disposal Procedures for 1-Butyl-1H-tetrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1-butyl-1H-tetrazole, a compound belonging to a class of chemicals known for their potential instability.
This compound, like many tetrazole derivatives, is recognized for its energetic properties and must be handled with care throughout its lifecycle, including disposal. The following procedures are designed to ensure the safe management of this compound as waste material in a laboratory setting.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the inherent hazards associated with this compound and related compounds. Tetrazoles can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[1][2][3]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
Handling:
-
Avoid grinding, shock, or friction.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3] No smoking in the handling area.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily available.[3]
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
| Waste Stream | Description | Container Requirements |
| Solid this compound Waste | Unused or expired solid this compound. | Original, clearly labeled container. If the original container is compromised, use a compatible, sealed, and labeled container. |
| Contaminated Labware | Disposable items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound. | A dedicated, labeled, and sealed waste bag or container. |
| Contaminated Solvents | Solvents used to rinse glassware or equipment that are now contaminated with this compound. | A dedicated, labeled, and sealed solvent waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. It is crucial to adhere to all institutional and local regulations regarding hazardous waste disposal.
Step 1: Waste Collection and Labeling
-
Collect waste this compound in its original container whenever possible.[4]
-
If the original container cannot be used, select a new, compatible container with a secure lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Solid," "Potentially Explosive").
-
Keep a log of the waste generated, including the quantity and date of accumulation.
Step 2: Storage of Waste
-
Store the waste container in a designated, well-ventilated, and cool hazardous waste storage area.[3]
-
The storage area should be away from heat sources, ignition sources, and incompatible materials.[3]
-
Do not store large quantities of tetrazole waste for extended periods.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Follow all instructions provided by the EHS department or the waste disposal contractor regarding packaging and transportation.
Important Note on Neutralization: Due to the potential for explosive decomposition, do not attempt to neutralize or treat this compound waste in the laboratory unless you have a specifically validated and approved procedure from a qualified chemist or your institution's EHS department. The reaction of tetrazoles with other chemicals can be unpredictable and dangerous.
Emergency Procedures
In the event of a spill or other emergency involving this compound:
-
Small Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Large Spill or Fire:
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Contact your institution's emergency response team and provide them with the location and nature of the incident.
-
Do not attempt to fight a fire involving explosive materials unless you are trained to do so.[3]
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
